molecular formula C18H18N8O7S3 B15604573 Ceftriaxone sodium salt

Ceftriaxone sodium salt

Numéro de catalogue: B15604573
Poids moléculaire: 554.6 g/mol
Clé InChI: VAAUVRVFOQPIGI-KTZMUZOWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceftriaxone sodium salt is a useful research compound. Its molecular formula is C18H18N8O7S3 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C18H18N8O7S3

Poids moléculaire

554.6 g/mol

Nom IUPAC

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+

Clé InChI

VAAUVRVFOQPIGI-KTZMUZOWSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the in vitro mechanism of action of ceftriaxone sodium salt, focusing on its molecular interactions, quantitative activity against key pathogens, and the experimental methodologies used to elucidate its function. The core of ceftriaxone's activity lies in its covalent binding to and inactivation of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support research and development in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of ceftriaxone is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall that is absent in mammalian cells, providing a basis for its selective toxicity.[1][2][3] The bactericidal activity of ceftriaxone is a result of its ability to covalently bind to and inactivate penicillin-binding proteins (PBPs).[4][5] PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, located on the inner membrane of the bacterial cell wall.[5] These enzymes are responsible for the final steps of peptidoglycan assembly, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[1][2]

By mimicking the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, the β-lactam ring of ceftriaxone binds to the active site of PBPs, leading to the acylation of the enzyme.[4] This irreversible inactivation of PBPs prevents the formation of these essential cross-links, resulting in a weakened and defective cell wall.[5] Consequently, the bacterium is unable to withstand its internal osmotic pressure, leading to cell lysis and death.[4][5]

Targeting Penicillin-Binding Proteins (PBPs)

Ceftriaxone exhibits a high affinity for several essential PBPs, particularly in Gram-negative bacteria. Studies in Escherichia coli have shown that ceftriaxone has a strong affinity for PBP2 and PBP3.[6][7] The saturation of both PBP2 and PBP3 is associated with a more rapid bactericidal effect compared to the saturation of PBP3 alone.[7] In Neisseria gonorrhoeae, ceftriaxone demonstrates very low IC50 values for PBP2, indicating potent inhibition.[8]

Quantitative Data on Ceftriaxone Activity

The in vitro potency of ceftriaxone is quantified through the determination of its binding affinity to PBPs (IC50 values) and its minimum inhibitory concentrations (MICs) against various bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of an antibiotic required to inhibit the binding of a fluorescent or radiolabeled penicillin to 50% of the PBPs. Lower IC50 values indicate higher binding affinity.

BacteriumPBPCeftriaxone IC50 (mg/L)Reference
Neisseria gonorrhoeaePBP1>2[8]
Neisseria gonorrhoeaePBP20.01[8]
Neisseria gonorrhoeaePBP3>2[8]
Streptococcus pneumoniae (penicillin-susceptible)PBP1a0.03[9]
Streptococcus pneumoniae (penicillin-susceptible)PBP2a0.5[9]
Streptococcus pneumoniae (penicillin-susceptible)PBP2b4[9]
Streptococcus pneumoniae (penicillin-susceptible)PBP2x<0.015[9]
Streptococcus pneumoniae (penicillin-susceptible)PBP30.06[9]
Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Enterobacteriaceae≤0.004 - 0.516[10][11]
Escherichia coli0.030.13[11]
Klebsiella pneumoniae0.060.25[12]
Haemophilus influenzae≤0.004-[10]
Neisseria gonorrhoeae≤0.001-[10]
Streptococcus pneumoniae0.25-[10]
Streptococcus pyogenes0.015-[10]
Staphylococcus aureus (methicillin-susceptible)2.0-[10]
Pseudomonas aeruginosa8.0 - 16>64[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

  • This compound standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of ceftriaxone in a suitable solvent (e.g., sterile water) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the ceftriaxone stock solution in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of ceftriaxone for PBPs by competing with a labeled penicillin derivative.

Materials:

  • Bacterial cell membranes or whole cells

  • This compound

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL) or radiolabeled penicillin

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence imager or autoradiography equipment

Procedure:

  • Preparation of Bacterial Membranes/Cells: Grow bacteria to mid-log phase and harvest the cells. For membrane preparations, lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Competition Reaction: Incubate the bacterial membranes or whole cells with varying concentrations of ceftriaxone for a specific time (e.g., 10-30 minutes) at 37°C to allow for binding to PBPs.

  • Labeling: Add a fixed concentration of fluorescently or radiolabeled penicillin to the reaction mixture and incubate for a further period (e.g., 15 minutes) to label the PBPs that are not bound by ceftriaxone.

  • Termination of Reaction: Stop the reaction by adding a sample buffer and heating.

  • SDS-PAGE: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Quantification: Visualize the labeled PBPs using a fluorescence imager or by autoradiography. The intensity of the labeled PBP bands will be inversely proportional to the concentration of ceftriaxone.

  • IC50 Determination: Quantify the band intensities and plot them against the ceftriaxone concentration to determine the IC50 value, which is the concentration of ceftriaxone that inhibits 50% of the labeled penicillin binding.[9][17]

Visualizing the Mechanism of Action

Signaling Pathway: Peptidoglycan Synthesis and Inhibition by Ceftriaxone

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA/B UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid-I Lipid I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid II Lipid-I->Lipid-II MurG Flippase Lipid-II->Flippase Translocation Bactoprenol-P Bactoprenol-P Nascent Peptidoglycan Nascent Peptidoglycan Flippase->Nascent Peptidoglycan Transglycosylation (PBP) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Nascent Peptidoglycan->PBP Substrate Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross-linked Peptidoglycan Transpeptidation Inactive PBP Inactive PBP- Ceftriaxone Complex PBP->Inactive PBP Covalent Binding Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibition

Caption: Peptidoglycan synthesis pathway and its inhibition by ceftriaxone.

Experimental Workflow: PBP Competition Assay

PBP_Competition_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Competition Assay cluster_analysis Analysis Start Start: Bacterial Culture (e.g., E. coli) Harvest Harvest Cells (Mid-log phase) Start->Harvest Prepare_Membranes Prepare Cell Membranes (Lysis & Ultracentrifugation) Harvest->Prepare_Membranes Incubate_Ceftriaxone Incubate Membranes with varying concentrations of Ceftriaxone Prepare_Membranes->Incubate_Ceftriaxone Add_Probe Add Fluorescent Penicillin (e.g., Bocillin™ FL) Incubate_Ceftriaxone->Add_Probe Incubate_Probe Incubate to label unbound PBPs Add_Probe->Incubate_Probe SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Probe->SDS_PAGE Visualize Visualize Labeled PBPs (Fluorescence Imaging) SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End: Determine PBP Affinity Calculate_IC50->End

Caption: Experimental workflow for a PBP competition assay.

Logical Relationship: PBP Inhibition to Bactericidal Action

PBP_Inhibition_Logic Ceftriaxone Ceftriaxone Administration (in vitro) PBP_Binding Ceftriaxone binds to Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP_Binding Enzyme_Inactivation Covalent acylation and inactivation of PBP transpeptidase activity PBP_Binding->Enzyme_Inactivation Crosslinking_Inhibition Inhibition of peptidoglycan cross-linking Enzyme_Inactivation->Crosslinking_Inhibition CellWall_Defect Formation of a defective and weakened cell wall Crosslinking_Inhibition->CellWall_Defect Osmotic_Lysis Inability to withstand internal osmotic pressure CellWall_Defect->Osmotic_Lysis Bactericidal_Effect Bacterial Cell Lysis and Death Osmotic_Lysis->Bactericidal_Effect

Caption: Logical flow from PBP inhibition to bactericidal effect.

Mechanisms of Resistance

In vitro resistance to ceftriaxone can arise through several mechanisms:

  • β-Lactamase Production: The most common mechanism of resistance involves the production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive.[4] The emergence of extended-spectrum β-lactamases (ESBLs) is a significant clinical concern as they can effectively inactivate third-generation cephalosporins.

  • Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to reduced binding affinity of ceftriaxone for its target.[4] This is a key mechanism of resistance in bacteria such as Streptococcus pneumoniae and Neisseria gonorrhoeae.

  • Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of ceftriaxone into the periplasmic space, thereby reducing its access to the PBP targets.[5]

  • Efflux Pumps: Active efflux pumps can transport ceftriaxone out of the bacterial cell, preventing it from reaching a sufficient concentration to inhibit the PBPs.

Conclusion

This compound remains a potent bactericidal agent due to its effective inhibition of bacterial cell wall synthesis. Its high affinity for essential penicillin-binding proteins disrupts the integrity of the peptidoglycan layer, leading to cell death. A thorough understanding of its in vitro mechanism of action, supported by quantitative data and standardized experimental protocols, is crucial for the continued development of novel antibacterial strategies and for optimizing the use of this important antibiotic in the face of emerging resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals dedicated to advancing the field of antimicrobial drug discovery and development.

References

A Researcher's Comprehensive Guide to the Chemical Properties of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough examination of the chemical properties of ceftriaxone (B1232239) sodium. This document consolidates critical data and methodologies to support further research and development of this third-generation cephalosporin (B10832234) antibiotic.

Core Chemical and Physical Properties

Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum antibiotic.[1] Its chemical structure is characterized by a beta-lactam ring, which is crucial for its antibacterial activity.[2] The sodium salt form enhances its solubility for parenteral administration. It is a white to yellowish crystalline powder that is readily soluble in water and sparingly soluble in methanol (B129727).[3][4]

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃[4][5][6]
Molecular Weight 661.60 g/mol [4]
CAS Number 104376-79-6[7]
Melting Point >155 °C[8]
Solubility Readily soluble in water (470 g/L at 22 °C), sparingly soluble in methanol (32 g/L at 22 °C), and very slightly soluble in ethanol.[3][9]
pKa ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH)[7]

Spectral Analysis

UV-Vis Spectroscopy

The ultraviolet spectrum of ceftriaxone sodium in aqueous solutions exhibits two main absorption maxima.[10] The peak at approximately 241 nm is often utilized for quantitative analysis in spectrophotometric and chromatographic methods.[11][12] A second peak can be observed around 270 nm.[10][13] These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule's chromophores.[10]

Infrared (IR) Spectroscopy

The infrared spectrum of ceftriaxone sodium reveals key functional groups. Strong intensity bands observed between 3272 cm⁻¹ and 3434 cm⁻¹ are attributed to N-H symmetric and asymmetric stretching vibrations of the amine and amide groups.[14] A prominent band around 1742 cm⁻¹ corresponds to the C=O stretching vibration of the β-lactam ring.[14] Other significant peaks include C=C and C=N stretching vibrations in the region of 1501-1608 cm⁻¹, and C-N stretching vibrations around 1286 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of ceftriaxone sodium. While detailed spectral assignments require specific experimental conditions and solvents, reference spectra are available for comparison.[8][15] Predicted ¹³C-NMR data can also serve as a useful reference for researchers.[16]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of ceftriaxone sodium. In positive ion mode, the precursor ion [M+H]⁺ is observed at m/z 555.0.[17] A characteristic fragment ion at m/z 396.1 is commonly used for quantification in LC-MS/MS methods.[17][18] The fragmentation pathways of cephalosporins, including the breaking of the β-lactam ring, have been studied to identify characteristic daughter ions.[19]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol outlines a common reverse-phase HPLC method for the quantification of ceftriaxone sodium.

Objective: To determine the concentration of ceftriaxone sodium in a sample.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[20]

  • Ceftriaxone sodium reference standard

  • Acetonitrile (HPLC grade)

  • Disodium (B8443419) hydrogen phosphate (B84403) buffer (or other suitable buffer)[20]

  • Orthophosphoric acid (for pH adjustment)[20]

  • Milli-Q water or equivalent

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., disodium hydrogen phosphate) and acetonitrile. A common ratio is 65:35 (buffer:acetonitrile).[20] Adjust the pH of the buffer to approximately 4.3 with orthophosphoric acid.[20] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of ceftriaxone sodium reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 10.0 - 100.0 µg/mL.[20][21]

  • Sample Preparation: Dissolve the sample containing ceftriaxone sodium in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)[20]

    • Flow Rate: 1.0 mL/min[20]

    • Injection Volume: 20 µL[20]

    • Detection Wavelength: 242 nm[20]

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the ceftriaxone sodium peak against the concentration of the standard solutions. Determine the concentration of ceftriaxone sodium in the sample by interpolating its peak area on the calibration curve.

Stability Testing Protocol

This protocol describes a method for assessing the stability of ceftriaxone sodium under various stress conditions.

Objective: To evaluate the degradation of ceftriaxone sodium under acidic, alkaline, oxidative, and photolytic stress.

Materials:

  • UV-Vis spectrophotometer or HPLC system

  • Ceftriaxone sodium

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3-5%)

  • UV light source (254 nm)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of ceftriaxone sodium of a known concentration (e.g., 1 mg/mL) in Milli-Q water.[1]

  • Acid Hydrolysis: To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1] Neutralize the solution with 0.1 N NaOH and dilute to a final known concentration with water.

  • Alkaline Hydrolysis: To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1] Neutralize the solution with 0.1 N HCl and dilute to a final known concentration with water.

  • Oxidative Degradation: To a volumetric flask, add a known volume of the stock solution and an equal volume of 3-5% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 1 hour).[1] Dilute to a final known concentration with water.

  • Photolytic Degradation: Expose a solution of ceftriaxone sodium of known concentration to UV light (254 nm) for a specified duration (e.g., 24 hours).[1]

  • Analysis: Analyze the stressed samples and an unstressed control sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at 241 nm or a stability-indicating HPLC method).

  • Evaluation: Calculate the percentage of degradation by comparing the analytical response of the stressed samples to that of the unstressed control. Ceftriaxone sodium has been shown to be susceptible to degradation in acidic and oxidative conditions.[22]

Mechanism of Action

Ceftriaxone is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[23][24] The core mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][23]

G Mechanism of Action of Ceftriaxone Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ceftriaxone->PBP Binds to Acylation Irreversible Acylation of PBP Active Site PBP->Acylation Inhibition Inhibition of Peptidoglycan Cross-linking Acylation->Inhibition CellWall Defective Cell Wall Synthesis Inhibition->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

Caption: Ceftriaxone's mechanism of action targeting bacterial cell wall synthesis.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the quantitative analysis of ceftriaxone sodium in a pharmaceutical formulation using HPLC.

G HPLC Analysis Workflow for Ceftriaxone Sodium cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation (Buffer + Acetonitrile) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation (Known Concentrations) Injection Inject Standards and Sample StandardPrep->Injection SamplePrep Sample Preparation (Dissolution and Filtration) SamplePrep->Injection Chromatogram Obtain Chromatograms HPLC->Chromatogram Injection->HPLC Calibration Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Concentration Determine Sample Concentration Calibration->Concentration

Caption: A typical experimental workflow for the HPLC analysis of ceftriaxone sodium.

References

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of a wide range of bacterial infections. Its synthesis is a multi-step process that requires careful control to ensure high purity and yield. This technical guide provides a comprehensive overview of the primary synthesis pathways for ceftriaxone sodium, detailing the chemical reactions, key intermediates, and reaction conditions. Furthermore, it delves into the common impurities encountered during synthesis, their structural elucidation, and the analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of ceftriaxone sodium.

Introduction

Ceftriaxone is a broad-spectrum β-lactam antibiotic with potent activity against a wide variety of Gram-positive and Gram-negative bacteria.[1] Its long half-life allows for once-daily dosing, making it a widely used therapeutic agent.[2] The synthesis of ceftriaxone sodium involves the condensation of two key intermediates: the cephalosporin nucleus and a side-chain moiety. The control of this process is critical to minimize the formation of impurities, which can impact the safety and efficacy of the final drug product.

Synthesis Pathways of Ceftriaxone Sodium

The synthesis of ceftriaxone sodium can be broadly categorized into two main approaches: the traditional multi-step synthesis and the more recent "one-pot" synthesis. Both pathways utilize the same core building blocks but differ in their process efficiency and intermediate isolation steps.

Starting Materials

The primary starting materials for the synthesis of ceftriaxone sodium are:

  • 7-Aminocephalosporanic Acid (7-ACA): This is the core β-lactam nucleus of cephalosporin antibiotics.[3][4]

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative: This side chain provides the characteristic antibacterial spectrum of ceftriaxone. It is typically activated as a thioester, such as 2-mercaptobenzothiazolyl-(Z)-(2-amino-4-thiazolyl)-2-methoxyiminoacetate (MAEM) or AE-active ester.[2][5]

  • 2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazine-3-thiol (Thiotriazinone or TTZ): This heterocyclic thiol is attached to the 3-position of the cephem nucleus.[6]

Traditional Synthesis Pathway

The traditional synthesis of ceftriaxone sodium is a stepwise process involving the isolation of a key intermediate, 7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACT).

Step 1: Synthesis of 7-ACT

The first step involves the reaction of 7-ACA with thiotriazinone (TTZ) to form 7-ACT. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[6]

G Seven_ACA 7-Aminocephalosporanic Acid (7-ACA) Seven_ACT 7-ACT Seven_ACA->Seven_ACT TTZ 2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazine-3-thiol (TTZ) TTZ->Seven_ACT Catalyst BF₃·OEt₂ Catalyst->Seven_ACT G cluster_0 One-Pot Reaction Vessel Start 7-ACA + TTZ + Catalyst in Organic Solvent Seven_ACT_solution 7-ACT in Organic Solution (Aqueous layer removed) Start->Seven_ACT_solution Step 1: 7-ACT Formation Acylation Addition of AE Active Ester, Antioxidant, and Base Seven_ACT_solution->Acylation Step 2: Acylation Salt_Formation Addition of Sodium Source Acylation->Salt_Formation Step 3: Salt Formation Crystallization Addition of Anti-solvent (e.g., Acetone) Salt_Formation->Crystallization Step 4: Crystallization Final_Product Ceftriaxone Sodium Crystals Crystallization->Final_Product G cluster_0 HPLC Analysis Workflow Sample_Prep Prepare Sample and Standard Solutions HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition System HPLC_System->Data_Acquisition Signal Analysis Chromatogram Analysis (Peak Integration, Quantification) Data_Acquisition->Analysis Report Generate Report (Assay, Impurity Profile) Analysis->Report

References

An In-depth Technical Guide to the Antibacterial Spectrum of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239) is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic widely utilized in the treatment of a variety of bacterial infections.[][2][3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative pathogens.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of ceftriaxone sodium salt, including its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and a visual representation of its molecular interactions and resistance pathways.

Mechanism of Action

Ceftriaxone, a member of the β-lactam family of antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane.[7][8][9] These enzymes, which include transpeptidases, transglycosylases, and carboxypeptidases, are crucial for the final steps of peptidoglycan synthesis.[4][8][9] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall.[][4]

By binding to the active site of PBPs, ceftriaxone acylates the serine residue, leading to irreversible inactivation of the enzyme.[4][9] This prevents the cross-linking of peptidoglycan chains, a critical step in cell wall assembly.[4] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][9] The stability of ceftriaxone's methoxy (B1213986) oxime moiety in a syn-configuration provides resistance to hydrolysis by many β-lactamase enzymes produced by Gram-negative bacteria.

cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Peptidoglycan_precursors Peptidoglycan Precursors (Lipid II) Peptidoglycan_synthesis Peptidoglycan Synthesis (Cross-linking) Peptidoglycan_precursors->Peptidoglycan_synthesis Transported across membrane PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Ceftriaxone_entry Ceftriaxone (Enters Periplasm) Ceftriaxone_entry->PBPs Binds to and inhibits PBPs Ceftriaxone_entry->Peptidoglycan_synthesis Inhibition

Figure 1: Mechanism of action of Ceftriaxone.

Antibacterial Spectrum

Ceftriaxone exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[][5][10]

Gram-Positive Bacteria

Ceftriaxone is active against many Gram-positive aerobes. Notably, it is effective against Streptococcus pneumoniae (including many penicillin-resistant strains), Streptococcus pyogenes (Group A streptococci), and viridans group streptococci.[3][6] While it retains activity against methicillin-susceptible Staphylococcus aureus (MSSA), it is not considered a first-line therapy.[2][7] It is important to note that ceftriaxone is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus species.[11]

Gram-Negative Bacteria

Ceftriaxone demonstrates potent activity against a wide array of Gram-negative bacteria.[3][5] This includes many members of the Enterobacteriaceae family such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[3][12] It is also highly effective against Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis, and Neisseria gonorrhoeae.[6][12] However, ceftriaxone has limited or no useful activity against Pseudomonas aeruginosa and is generally not recommended for infections caused by Enterobacter species due to the potential for resistance development.[2][7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of ceftriaxone against a range of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[13]

Table 1: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.1250.25
Staphylococcus aureus (MSSA)2-44-8
Streptococcus pyogenes≤0.06≤0.06
Viridans group streptococci0.251

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[6][14][15]

Table 2: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.252
Klebsiella pneumoniae≤0.254
Proteus mirabilis≤0.25≤0.25
Haemophilus influenzae≤0.03≤0.03
Neisseria gonorrhoeae≤0.0150.06
Salmonella Typhi0.1258
Salmonella Paratyphi A0.1252

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[16][17][18]

Experimental Protocols for Susceptibility Testing

The determination of bacterial susceptibility to ceftriaxone is crucial for guiding appropriate clinical therapy. Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.[19][20][21]

Broth Microdilution Method (CLSI M07)

This method involves preparing serial twofold dilutions of ceftriaxone in a liquid growth medium in microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: The prepared bacterial suspension is inoculated into the wells of the microtiter plate containing the serially diluted ceftriaxone.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Result Interpretation: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.

Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Ceftriaxone in Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution experimental workflow.

Disk Diffusion Method (CLSI M02)

This method involves placing a paper disk impregnated with a specific amount of ceftriaxone (typically 30 µg) onto an agar (B569324) plate that has been inoculated with the test organism.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A ceftriaxone disk is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST breakpoint tables.[22][23][24]

Mechanisms of Resistance

Bacterial resistance to ceftriaxone can emerge through several mechanisms:

  • Production of β-lactamases: This is the most common mechanism of resistance.[8] β-lactamase enzymes hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive. Extended-spectrum β-lactamases (ESBLs) are particularly effective at hydrolyzing third-generation cephalosporins.[25][26]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of ceftriaxone for its target, thereby decreasing its efficacy.[8][27]

  • Reduced Permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of ceftriaxone into the cell, preventing it from reaching its PBP targets.[8]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftriaxone out of the cell, lowering its intracellular concentration.

cluster_bacterial_cell Resistant Bacterial Cell Ceftriaxone Ceftriaxone Beta_lactamase β-lactamase Production Ceftriaxone->Beta_lactamase Hydrolysis Altered_PBP Altered PBPs Ceftriaxone->Altered_PBP Attempted Binding Reduced_Permeability Reduced Permeability (Porin Modification) Ceftriaxone->Reduced_Permeability Blocked by Efflux_Pump Efflux Pump Ceftriaxone->Efflux_Pump Pumped out Inactive_Ceftriaxone Inactive Ceftriaxone Beta_lactamase->Inactive_Ceftriaxone No_Binding Reduced/No Binding Altered_PBP->No_Binding Reduced_Entry Reduced Entry Reduced_Permeability->Reduced_Entry Ceftriaxone_Expulsion Ceftriaxone Expulsion Efflux_Pump->Ceftriaxone_Expulsion

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of a wide range of bacterial infections. Its efficacy and stability are intrinsically linked to its solid-state properties, particularly its crystal structure and potential for polymorphism. The existence of different crystalline forms, or polymorphs, can significantly influence key pharmaceutical parameters such as solubility, dissolution rate, bioavailability, and stability. This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of ceftriaxone sodium salt, offering valuable insights for researchers and professionals involved in its development and manufacturing.

Crystal Structure of Ceftriaxone Sodium Hemihydrate

The most well-characterized crystalline form of ceftriaxone sodium is its hemiheptahydrate. Detailed structural analysis has been performed using synchrotron X-ray powder diffraction, providing precise crystallographic data.[1][2][3][4]

Crystallographic Data

The crystallographic data for ceftriaxone sodium hemiheptahydrate is summarized in the table below.

ParameterValueReference
Chemical FormulaC₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O[1][2]
Crystal SystemMonoclinic[2]
Space GroupC2[1][2][3]
a30.56492(16) Å[1][2][3]
b4.75264(2) Å[1][2][3]
c18.54978(16) Å[1][2][3]
β90.3545(6)°[1][2][3]
Volume2694.562(21) ų[1][2][3]
Z4[1][2][3]

Caption: Table 1: Crystallographic data for Ceftriaxone Sodium Hemihydrate.

Structural Features

The crystal structure of ceftriaxone sodium hemiheptahydrate exhibits distinct layers of the organic anions and sodium/oxygen atoms arranged perpendicular to the c-axis.[1][3] Both sodium ions are coordinated in a trigonal bipyramidal fashion. The structure is further stabilized by an extensive network of hydrogen bonds involving the water molecules and the ceftriaxone anion.[1][3]

Polymorphism of Ceftriaxone Sodium

Ceftriaxone sodium is known to exist in multiple polymorphic and pseudopolymorphic forms. These different solid-state forms can arise from variations in crystallization conditions, such as the solvent system, temperature, and rate of precipitation. The physical properties of these different forms can have a significant impact on the drug's performance.

Known Polymorphic and Pseudopolymorphic Forms

While a universally accepted nomenclature for all ceftriaxone sodium polymorphs is not established, various crystalline forms have been reported in scientific literature and patents. These are often distinguished by their unique X-ray powder diffraction (XRPD) patterns and thermal characteristics. Some studies have identified different subtypes based on their diffraction patterns.[5]

Experimental Protocols for Polymorph Preparation

The generation of different polymorphic forms of ceftriaxone sodium typically involves recrystallization from various solvent systems. The choice of solvent and anti-solvent, as well as the control of crystallization parameters, are crucial in obtaining a specific polymorph.

General Workflow for Polymorph Screening:

PolymorphScreening cluster_0 Solution Preparation cluster_1 Crystallization Methods cluster_2 Isolation & Drying cluster_3 Characterization Dissolve Ceftriaxone Sodium in a suitable solvent (e.g., water, methanol) Dissolve Ceftriaxone Sodium in a suitable solvent (e.g., water, methanol) Solvent/Anti-solvent Addition Solvent/Anti-solvent Addition Dissolve Ceftriaxone Sodium in a suitable solvent (e.g., water, methanol)->Solvent/Anti-solvent Addition Evaporation Evaporation Dissolve Ceftriaxone Sodium in a suitable solvent (e.g., water, methanol)->Evaporation Cooling Crystallization Cooling Crystallization Dissolve Ceftriaxone Sodium in a suitable solvent (e.g., water, methanol)->Cooling Crystallization Filtration Filtration Solvent/Anti-solvent Addition->Filtration Evaporation->Filtration Cooling Crystallization->Filtration Drying (e.g., vacuum oven) Drying (e.g., vacuum oven) Filtration->Drying (e.g., vacuum oven) XRPD XRPD Drying (e.g., vacuum oven)->XRPD DSC DSC Drying (e.g., vacuum oven)->DSC TGA TGA Drying (e.g., vacuum oven)->TGA Microscopy Microscopy Drying (e.g., vacuum oven)->Microscopy

Caption: A general workflow for the screening and characterization of ceftriaxone sodium polymorphs.

Protocol 1: Preparation of Needle-Shaped Crystals

This protocol is adapted from a patented method for producing a specific crystalline form of ceftriaxone sodium.[6]

  • Dissolution: Dissolve crude ceftriaxone sodium in purified water at a weight ratio of 1:10 to 1:16 (ceftriaxone sodium:water) with stirring at a controlled temperature of 20-25 °C until the solid is completely dissolved.[6]

  • Filtration: Filter the resulting solution to remove any undissolved particles.

  • Crystallization: While stirring, slowly add acetone (B3395972) to the filtrate. The volume ratio of acetone to the initial purified water should be between 0.5:1 and 4:1.[6]

  • Cooling and Maturation: Cool the resulting suspension and allow it to stand for a period to promote crystal growth.

  • Isolation and Drying: Isolate the crystals by filtration, wash them, and then dry them under vacuum.

Protocol 2: Preparation of Sheet-like Crystals

This protocol is also based on a patented method designed to yield a different crystal habit.[6]

  • Dissolution: Prepare a more concentrated solution by dissolving crude ceftriaxone sodium in purified water at a weight ratio of 1:2 to 1:5 (ceftriaxone sodium:water) with stirring at 20-25 °C.[6]

  • Filtration: Filter the solution.

  • Crystallization: Slowly add acetone to the stirred filtrate.

  • Cooling and Maturation: Cool the mixture and allow it to stand.

  • Isolation and Drying: Collect the crystals by filtration, wash, and dry.

Characterization of Polymorphic Forms

A combination of analytical techniques is essential for the comprehensive characterization of ceftriaxone sodium polymorphs.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph exhibits a unique diffraction pattern based on its crystal lattice. While a full crystal structure determination from powder data is complex, the XRPD pattern serves as a fingerprint for a specific form.

XRPD Data for a Novel Crystalline Form:

A patent describes a crystalline form of ceftriaxone sodium with the following characteristic peaks in its X-ray powder diffraction pattern (Cu-Kα radiation), expressed in degrees 2θ:[7]

2θ (°)
7.5 ± 0.2
11.2 ± 0.2
12.5 ± 0.2
15.1 ± 0.2
22.5 ± 0.2
24.0 ± 0.2
26.8 ± 0.2
29.5 ± 0.2
30.9 ± 0.2
33.8 ± 0.2
38.4 ± 0.2
39.3 ± 0.2
40.6 ± 0.2
41.6 ± 0.2
43.2 ± 0.2
49.1 ± 0.2

Caption: Table 2: Characteristic XRPD peaks for a crystalline form of Ceftriaxone Sodium.[6][7]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal behavior of different polymorphs, including melting points, phase transitions, and dehydration events.

  • DSC: A patented crystalline form of ceftriaxone sodium exhibits a heat absorption maximum value between 270-273 °C in its DSC curve.[6]

  • TGA: TGA studies on ceftriaxone sodium hemiheptahydrate show a two-step dehydration process. The first step, occurring between 30 and 80 °C, corresponds to the loss of approximately 2.5 water molecules. The second step, between 80 and 190 °C, involves the loss of the remaining water molecule.[8]

Workflow for Thermal Analysis:

ThermalAnalysis Sample Preparation Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis TGA Analysis TGA Analysis Sample Preparation->TGA Analysis Data Interpretation Data Interpretation DSC Analysis->Data Interpretation TGA Analysis->Data Interpretation

References

Ceftriaxone sodium salt CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Ceftriaxone (B1232239) Sodium, a third-generation cephalosporin (B10832234) antibiotic. This document outlines its chemical properties, mechanisms of action, and detailed experimental protocols relevant to its study and application in research and drug development.

Data Presentation: Chemical and Physical Properties

Ceftriaxone sodium exists in various forms, primarily differing by their degree of hydration. These differences are reflected in their Chemical Abstracts Service (CAS) numbers and molecular weights. The following table summarizes the key quantitative data for distinct forms of ceftriaxone sodium.

FormCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Anhydrous74578-69-1C₁₈H₁₆N₈Na₂O₇S₃598.54
Hemiheptahydrate104376-79-6C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O661.60
SesquaterhydrateNot specifiedC₁₈H₁₆N₈Na₂O₇S₃ · 1.5H₂O625.59 (calculated)
Generic Salt104376-79-6C₁₈H₁₇N₈NaO₇S₃576.60[1]

Core Mechanisms of Action and Signaling Pathways

Ceftriaxone's primary and well-established mechanism of action is the inhibition of bacterial cell wall synthesis. However, recent research has uncovered "off-target" effects, demonstrating its role as an inhibitor of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) and Aurora B Kinase.

Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, ceftriaxone targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftriaxone disrupts cell wall integrity, leading to bacterial cell lysis and death.[3]

Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Ceftriaxone's inhibition of bacterial cell wall synthesis.
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β)

Ceftriaxone has been identified as a covalent inhibitor of GSK3β.[4] GSK3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, inflammation, and cell survival. Inhibition of GSK3β by ceftriaxone can modulate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which have implications in neuroprotection and cancer.[4][5]

Ceftriaxone Ceftriaxone GSK3b GSK3β Ceftriaxone->GSK3b Inhibits BetaCatenin β-catenin Degradation GSK3b->BetaCatenin PI3KAkt PI3K/Akt Pathway GSK3b->PI3KAkt WntSignaling Wnt Signaling Pathway BetaCatenin->WntSignaling CellularProcesses Modulation of Cellular Processes WntSignaling->CellularProcesses PI3KAkt->CellularProcesses

Ceftriaxone's inhibitory effect on the GSK3β signaling pathway.
Inhibition of Aurora B Kinase

Research has also demonstrated that ceftriaxone can act as an inhibitor of Aurora B kinase.[6][7] Aurora B is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. By inhibiting Aurora B, ceftriaxone can induce G2/M cell cycle arrest and apoptosis, suggesting a potential application in cancer therapy.[8]

Ceftriaxone Ceftriaxone AuroraB Aurora B Kinase Ceftriaxone->AuroraB Inhibits HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Mitosis Mitosis HistoneH3->Mitosis G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to

Ceftriaxone's inhibitory effect on the Aurora B signaling pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of ceftriaxone against a specific bacterial strain.[9][10]

Materials:

  • Ceftriaxone sodium salt

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of ceftriaxone in a suitable sterile solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the ceftriaxone stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).[9]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the ceftriaxone dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the bacteria.[11] This can be determined visually or by measuring the optical density at 600 nm.

In Vitro GSK3β Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of ceftriaxone against GSK3β.[12]

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3β substrate (e.g., a synthetic peptide)

  • This compound

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the GSK3β substrate, and varying concentrations of ceftriaxone.

  • Enzyme Addition: Add the recombinant GSK3β enzyme to each well, except for the no-enzyme control wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each ceftriaxone concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Aurora B Kinase Inhibition Assay

This protocol details a method to evaluate the inhibitory effect of ceftriaxone on Aurora B kinase activity.[13][14]

Materials:

  • Recombinant human Aurora B kinase

  • Aurora B substrate (e.g., histone H3)

  • This compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the Aurora B substrate (histone H3), and a range of ceftriaxone concentrations.

  • Enzyme Addition: Add the recombinant Aurora B kinase to each well, excluding the no-enzyme control wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Terminate the reaction and measure the amount of ADP produced using a suitable kinase assay kit as per the manufacturer's protocol. The signal generated is directly proportional to the kinase activity.

  • Data Analysis: Determine the percent inhibition of Aurora B activity for each concentration of ceftriaxone compared to the control and calculate the IC₅₀ value.

References

Ceftriaxone Sodium Salt: A Potent Modulator of Glutamate Transport in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive extracellular glutamate (B1630785), a primary excitatory neurotransmitter in the central nervous system (CNS), leads to excitotoxicity and is a key pathological mechanism in a wide range of acute and chronic neurological disorders. The precise regulation of synaptic glutamate concentrations is predominantly managed by glial glutamate transporters, with the glutamate transporter 1 (GLT-1), known as excitatory amino acid transporter 2 (EAAT2) in humans, playing the principal role.[1][2] This guide provides a comprehensive technical overview of ceftriaxone (B1232239), a third-generation β-lactam antibiotic, which has been identified as a potent upregulator of GLT-1/EAAT2 expression and function.[3][4][5] We will delve into its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental methodologies, and illustrate the underlying molecular pathways and experimental workflows. This document serves as a critical resource for neuroscience researchers and drug development professionals exploring the therapeutic potential of modulating glutamate transport.

Introduction: Glutamate Excitotoxicity and the Role of Transporters

Glutamate is essential for normal brain functions like learning, memory, and cognition.[5] However, its over-accumulation in the synaptic cleft results in the overactivation of glutamate receptors, particularly NMDA and AMPA receptors.[6] This triggers excessive calcium influx, leading to a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death—a process termed excitotoxicity.[6][7][8]

Glutamate homeostasis is critically maintained by a family of sodium-dependent glutamate transporters.[1] In the mature brain, the astrocytic transporter GLT-1 (EAAT2) is responsible for up to 90% of total glutamate uptake, making it a primary target for therapeutic intervention in diseases characterized by glutamate dysregulation.[1] Dysfunction or downregulation of GLT-1 is implicated in numerous neuropathologies, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, ischemic stroke, traumatic brain injury, and epilepsy.[2][9][10][11][12]

In 2005, a high-throughput screen of over 1,000 FDA-approved compounds identified the β-lactam antibiotic ceftriaxone as the most potent agent capable of increasing GLT-1 expression and function, sparking significant interest in its neuroprotective capabilities.[3][13]

Mechanism of Action: Upregulation of GLT-1/EAAT2

Ceftriaxone exerts its neuroprotective effects primarily by enhancing the transcriptional activation of the SLC1A2 gene, which encodes for the GLT-1/EAAT2 transporter.[4][5]

The NF-κB Signaling Pathway

The core mechanism involves the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[5][9] In primary human fetal astrocytes, ceftriaxone treatment promotes the nuclear translocation of the p65 subunit of NF-κB.[5][9][10] This activated p65 then binds to a specific NF-κB consensus site located at the -272 position within the human EAAT2 promoter, driving increased transcription of the transporter.[5][9] Some studies also suggest an upstream role for the protein kinase B (Akt) pathway in activating NF-κB.[14][15]

Ceftriaxone_NFkB_Pathway CTX Ceftriaxone Akt Akt Phosphorylation CTX->Akt NFkB_complex IκBα-NF-κB (p65/p50) (Cytoplasm) CTX->NFkB_complex Induces Translocation Akt->NFkB_complex ? NFkB_active NF-κB (p65/p50) (Nucleus) NFkB_complex->NFkB_active EAAT2_promoter EAAT2 Gene Promoter (-272 NF-κB site) NFkB_active->EAAT2_promoter Binds EAAT2_mRNA EAAT2 mRNA EAAT2_promoter->EAAT2_mRNA Transcription EAAT2_protein EAAT2 (GLT-1) Protein EAAT2_mRNA->EAAT2_protein Translation Glutamate_Uptake Increased Glutamate Uptake EAAT2_protein->Glutamate_Uptake Enhances

Ceftriaxone-mediated activation of the NF-κB signaling pathway to upregulate EAAT2/GLT-1 expression.
Specificity and Other Potential Mechanisms

Ceftriaxone's effect is highly specific to GLT-1/EAAT2; it does not significantly alter the expression of other glutamate transporters like GLAST (EAAT1).[5] Beyond transcriptional regulation, some evidence suggests that ceftriaxone may also influence transporter trafficking to the cell membrane.[3] Additionally, ceftriaxone has been shown to normalize the expression of the cystine/glutamate antiporter (system xCT), which also plays a role in glutamate homeostasis.[6][14]

Quantitative Data from Preclinical Studies

Ceftriaxone has been rigorously tested across numerous preclinical models, consistently demonstrating its ability to increase GLT-1/EAAT2 expression and enhance glutamate uptake. The most common dosage used in rodent models is 200 mg/kg administered via intraperitoneal (i.p.) injection for 5-7 consecutive days.[3][8][16]

Table 1: Effects of Ceftriaxone on GLT-1/EAAT2 Expression
Model/SystemBrain Region/Cell TypeTreatment ProtocolChange in ProteinChange in mRNAReference(s)
Naïve RatsSpinal Cord150 µ g/day , i.t., 7 days▲ 77% (dimerized form)Not Assessed[4]
Naïve RatsStriatum200 mg/kg/day, i.p., 8 days▲ (membrane fraction)[3]
Naïve RatsHippocampus200 mg/kg/day, i.p., 8-14 daysNot Assessed[3]
Naïve MiceCortex & Striatum200 mg/kg/day, i.p., 5-7 daysNot Assessed[13][17]
Primary Human AstrocytesIn vitro1 µM, 72 hours[5]
Ischemia Model (Rats)Hippocampus200 mg/kg/day, i.p., 5 days (pre-treatment)[3][6]
Parkinson's Model (Rats)Striatum200 mg/kg/day, i.p., 7 daysNot Assessed[8]
Huntington's Model (Mice)Striatum & Cortex200 mg/kg/day, i.p., 5 daysNot Assessed[11][18]
Methamphetamine CPP (Rats)Medial Prefrontal Cortex200 mg/kg/day, i.p., 7 daysNot Assessed[16]

i.p. = intraperitoneal; i.t. = intrathecal; CPP = Conditioned Place Preference.

Table 2: Effects of Ceftriaxone on Glutamate Uptake
Model/SystemBrain Region/Cell TypeTreatment ProtocolChange in Glutamate UptakeReference(s)
HT22 Cells & AstrocytesIn vitro300 µM, 7 days▲ 37% (Na+-dependent)[3]
Primary Human AstrocytesIn vitro1 µM, 72 hours[5][9]
Parkinson's Model (Rats)Striatum200 mg/kg/day, i.p., ≥5 days▲ (~30% vs lesioned control)[8]
Ischemia Model (Rats)Hippocampus200 mg/kg/day, i.p., 5 days (pre-treatment)[6]
Naïve RatsHippocampus (ex vivo)200 mg/kg/day, i.p., 5 days[3]
Huntington's Model (Mice)Striatum200 mg/kg/day, i.p., 5 days▲ (Reversed deficit)[11]
AD Model (APP/PS1 Mice)HippocampusNot Specified▲ (Restored decline)[19]

Experimental Protocols: Key Methodologies

The following sections outline generalized protocols for key experiments cited in the literature on ceftriaxone and glutamate transport.

Animal Models and Ceftriaxone Administration
  • Subjects: Male Sprague-Dawley or Wistar rats (200-300g) or C57BL/6 mice are commonly used.[8][16]

  • Drug Preparation: Ceftriaxone sodium salt is dissolved in sterile 0.9% saline.[8]

  • Administration: The standard protocol involves daily intraperitoneal (i.p.) injections of 200 mg/kg for a period of 5 to 7 consecutive days.[3][8][16][20] Control animals receive vehicle (saline) injections.[8]

  • Timeline: Tissues are typically harvested for analysis 24 hours after the final dose, though effects on GLT-1 expression can last for up to 14 days post-injection.[8]

Western Blotting for GLT-1 Protein Expression
  • Tissue Homogenization: Dissected brain regions (e.g., hippocampus, striatum, prefrontal cortex) are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated overnight at 4°C with a primary antibody specific for GLT-1/EAAT2. A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry.

Real-Time Quantitative PCR (RT-qPCR) for EAAT2 mRNA Expression
  • RNA Isolation: Total RNA is extracted from dissected brain tissue or cultured cells using a commercial kit (e.g., TRIzol reagent).[16]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for the EAAT2 gene and a reference gene (e.g., GAPDH). SYBR Green or a TaqMan probe is used for detection.

  • Analysis: The relative expression of EAAT2 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

Glutamate Uptake Assay
  • Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the P2 fraction (synaptosomes), which contains glial components.[8]

  • Assay Initiation: Synaptosomes are resuspended in a buffer (e.g., Krebs-Ringer) and pre-incubated at 37°C.

  • Glutamate Incubation: The uptake reaction is initiated by adding a known concentration of L-glutamate along with a trace amount of radiolabeled L-[³H]glutamate.[19]

  • Assay Termination: After a short incubation period (e.g., 5-10 minutes), the reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The radioactivity retained on the filters, representing the amount of glutamate taken up by the synaptosomes, is measured using liquid scintillation counting. Results are typically expressed as nmol of glutamate uptake per mg of protein per minute.

Visualizing Workflows and Relationships

Ceftriaxone_Research_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_analysis Molecular & Functional Analysis Animal_Model Animal Model (e.g., Rat, Mouse) CTX_Admin Ceftriaxone Admin (e.g., 200 mg/kg, i.p., 5-7d) Animal_Model->CTX_Admin Tissue_Harvest Tissue Harvest (Brain Region of Interest) CTX_Admin->Tissue_Harvest Protein_Analysis Protein Analysis (Western Blot for GLT-1) Tissue_Harvest->Protein_Analysis mRNA_Analysis mRNA Analysis (qPCR for EAAT2) Tissue_Harvest->mRNA_Analysis Uptake_Assay Functional Assay ([³H]Glutamate Uptake) Tissue_Harvest->Uptake_Assay Ceftriaxone_Logical_Relationship Disease Neurological Disease (e.g., Stroke, ALS, Addiction) Glutamate ↑ Extracellular Glutamate ↓ GLT-1 Expression/Function Disease->Glutamate Leads to Neuroprotection Neuroprotection & Amelioration of Symptoms Glutamate->Neuroprotection Counteracts CTX Ceftriaxone Treatment GLT1_Upreg ↑ GLT-1 Transcription & Expression CTX->GLT1_Upreg Induces CTX->Neuroprotection Therapeutic Effect Uptake_Norm ↑ Glutamate Uptake Capacity GLT1_Upreg->Uptake_Norm Results in Uptake_Norm->Neuroprotection Provides

References

The Discovery and Developmental History of Ceftriaxone Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, represents a significant milestone in the management of severe bacterial infections. Patented in 1978 and granted medical approval in 1982, its discovery was the culmination of targeted research aimed at developing cephalosporins with an extended pharmacokinetic profile and enhanced stability against bacterial β-lactamases. This technical guide provides an in-depth exploration of the discovery, history, and pivotal experimental data that established ceftriaxone as a cornerstone of antimicrobial therapy. It details the synthetic pathways, mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical trial outcomes. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of this essential antibiotic.

Discovery and History

The development of ceftriaxone emerged from a focused research initiative to enhance the properties of existing cephalosporins. The primary objectives were to create a compound with a prolonged elimination half-life, allowing for once-daily dosing, and to improve its resistance to the hydrolytic activity of β-lactamase enzymes produced by many resistant bacteria.

A research program systematically investigated the structure-activity relationships of cephalosporins, with particular attention to the substituents at the 3- and 7-positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. A key breakthrough was the identification of the enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a substituent at the 3-position. This moiety was found to confer significant resistance to cephalothin-resistant Proteus strains.

Further optimization involved modifying the acyl side chain at the 7-position. The introduction of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain was a critical step. This particular side chain imparted high stability against a broad spectrum of β-lactamases and potent antibacterial activity against a wide range of Gram-positive and Gram-negative pathogens. The combination of these structural features resulted in ceftriaxone, a molecule with an exceptionally long elimination half-life of approximately 8 hours, excellent tissue penetration, and high efficacy, making it the first β-lactam antibiotic suitable for once-daily administration.

Synthesis and Characterization

The chemical synthesis of ceftriaxone sodium has been described through various patented methods. A common approach involves the condensation of two key intermediates: 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) and an activated form of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic acid side chain. The final step involves the conversion of the ceftriaxone acid to its disodium (B8443419) salt.

Experimental Protocol: Synthesis of Ceftriaxone Sodium

This protocol is a generalized representation based on patented methodologies.

Step 1: Preparation of 7-ACT Guanidine (B92328) Salt

  • Suspend 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) in a suitable organic solvent (e.g., dichloromethane).

  • Cool the suspension to a temperature between -10°C and -20°C.

  • Slowly add an organic base, such as tetramethylguanidine, to the suspension while maintaining the low temperature.

  • Stir the mixture until the 7-ACT dissolves completely, forming the 7-ACT guanidine salt solution.

  • Store the resulting solution at -20°C to -30°C.

Step 2: Condensation Reaction

  • In a separate reaction vessel, prepare a solution of the activated 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic acid derivative (e.g., aminothiaximetic acid anhydride) in an appropriate organic solvent.

  • Cool this solution to a low temperature, typically between -40°C and -60°C.

  • Slowly add the prepared 7-ACT guanidine salt solution to the activated side-chain solution over a period of 5-10 minutes, maintaining the low temperature.

  • Allow the reaction mixture to warm to between -20°C and -30°C and stir for 30-60 minutes under an inert atmosphere until the reaction is complete, forming ceftriaxone acid.

Step 3: Formation and Purification of Ceftriaxone Sodium

  • To the reaction mixture containing ceftriaxone acid, add a solution of a sodium salt, such as sodium-2-ethylhexanoate in acetone (B3395972), to precipitate the ceftriaxone sodium salt.[1]

  • The crude ceftriaxone sodium is then purified by recrystallization.[2][3]

  • Dissolve the crude product in a minimal amount of purified water.

  • Slowly add an anti-solvent, such as acetone or ethanol, to induce crystallization.[2][3][4]

  • Filter the resulting crystals, wash with the anti-solvent, and dry under vacuum at a controlled temperature (e.g., below 35°C) to yield the final ceftriaxone sodium product.[5][6]

Experimental Protocol: Characterization of Ceftriaxone Sodium

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase consists of a buffer (5.1 g/L of Sodium Acetate Trihydrate adjusted to pH 6 with glacial acetic acid) and 2-Propanol in a 93:7 ratio.[7]

  • Flow Rate: 1.0-1.2 mL/min.[8][7]

  • Detection: UV detection at 240 nm or 254 nm.[9][7]

  • Procedure: Dissolve a known concentration of ceftriaxone sodium in the mobile phase to prepare the sample solution. Inject a defined volume (e.g., 20 µL) into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively.

Mass Spectrometry (MS)

  • System: A triple quadrupole mass spectrometer coupled with an HPLC system (HPLC-MS/MS).[10]

  • Ionization Mode: Positive ion mode is typically used.[10]

  • Multiple Reaction Monitoring (MRM): Specific transitions are monitored for quantification. For ceftriaxone, a common transition is 555.10 → 396.20.[10]

  • Procedure: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is set to monitor the specific parent-to-daughter ion transition for ceftriaxone, allowing for highly selective and sensitive quantification.

Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] This action is mediated through its binding to and inactivation of penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[11] PBPs are crucial for the terminal steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By interfering with the cross-linking of peptidoglycan chains, ceftriaxone leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[11]

Ceftriaxone_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking CellLysis Cell Lysis CellWall->CellLysis Weakened Cell Wall Ceftriaxone Ceftriaxone Ceftriaxone->Inhibition Inhibition->PBP Binds to and Inactivates

Caption: Mechanism of action of Ceftriaxone.

Pharmacokinetics and Pharmacodynamics

Ceftriaxone exhibits a unique pharmacokinetic profile that contributes significantly to its clinical utility.

Pharmacokinetic Parameters
ParameterValueReference(s)
Elimination Half-life 5.8 - 8.7 hours[13]
Apparent Volume of Distribution 5.78 - 13.5 L[14]
Plasma Clearance 0.58 - 1.45 L/hour[14]
Renal Clearance 0.32 - 0.73 L/hour[14]
Protein Binding 85% - 95% (concentration-dependent)[14]
Excretion 33-67% unchanged in urine, remainder in bile[13]
In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The in vitro activity of ceftriaxone against various pathogens is a key determinant of its clinical efficacy.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae [15]
Penicillin-susceptible≤0.015[15]
Penicillin-resistant0.5[15]
Escherichia coli 0.125[15]
Klebsiella spp. 0.125[15]
Haemophilus influenzae ≤0.015[15]

Clinical Efficacy and Safety

Pivotal clinical trials have established the efficacy and safety of ceftriaxone in a wide range of infections.

Pivotal Clinical Trial: Community-Acquired Pneumonia (CAP)

A common design for clinical trials of new antibacterial agents for CAP is a non-inferiority trial comparing the new agent to an established standard of care, such as ceftriaxone.

Trial Design Overview

  • Objective: To demonstrate that the new antibacterial agent is not inferior to ceftriaxone in the treatment of hospitalized patients with CAP.

  • Patient Population: Adults hospitalized with a clinical diagnosis of CAP, often stratified by severity (e.g., PORT risk class).

  • Intervention: The new antibacterial agent.

  • Comparator: Ceftriaxone, typically administered at a dose of 1-2 g intravenously once daily.[16][17]

  • Primary Endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation of therapy), defined by improvement in signs and symptoms of pneumonia.

  • Secondary Endpoints: Mortality, duration of hospitalization, microbiological response, and safety.

Clinical Trial Data: Bacterial Meningitis in Pediatric Patients
Patient CharacteristicValueReference(s)
Number of Patients 98[18]
Median Age (years) 1.7 (range: 0.1–18.5)[18]
Median Weight (kg) 12.0 (range: 3.5–102.3)[18]
Common Dosing Regimens 35-70 mg/kg twice daily or 70-100 mg/kg once daily[18]
Median CSF/Plasma Ratio 14.39%[19]
Safety and Tolerability

Ceftriaxone is generally well-tolerated. The most common adverse events are gastrointestinal and hepatobiliary in nature.

Adverse Event CategoryIncidence in Ceftriaxone Group (%)Incidence in Placebo Group (%)Reference(s)
Gastrointestinal 7256[14]
Hepatobiliary 6211[14]
Serious Hepatobiliary 120[14]

Serious neurological adverse events, such as encephalopathy and convulsions, have been reported, particularly in elderly patients and those with renal impairment.[20]

Experimental Workflows

Workflow for In Vivo Efficacy Study (Mouse Pneumonia Model)

In_Vivo_Efficacy_Workflow start Start infection Induce Pneumonia in Mice (e.g., with S. pneumoniae) start->infection treatment_groups Divide into Treatment Groups (Ceftriaxone vs. Placebo) infection->treatment_groups administration Administer Treatment (e.g., Subcutaneous Injection) treatment_groups->administration monitoring Monitor Mice for a Defined Period (e.g., 24h) administration->monitoring euthanasia Euthanize Mice monitoring->euthanasia harvest Harvest Lungs euthanasia->harvest homogenize Homogenize Lung Tissue harvest->homogenize plate Plate Serial Dilutions on Agar homogenize->plate count Count Bacterial Colonies (CFU) plate->count end End count->end

Caption: Workflow for an in vivo efficacy study of Ceftriaxone.

Workflow for Ceftriaxone Sodium Synthesis and Purification

Synthesis_Purification_Workflow start Start reactants Prepare Solutions of 7-ACT and Activated Side Chain start->reactants condensation Condensation Reaction at Low Temperature reactants->condensation salt_formation Addition of Sodium Salt to Form Crude Ceftriaxone Sodium condensation->salt_formation dissolution Dissolve Crude Product in Purified Water salt_formation->dissolution crystallization Induce Crystallization with Anti-Solvent dissolution->crystallization filtration Filter Crystals crystallization->filtration washing Wash Crystals with Anti-Solvent filtration->washing drying Dry Under Vacuum washing->drying characterization Characterize Final Product (HPLC, MS, etc.) drying->characterization end End characterization->end

Caption: Workflow for the synthesis and purification of Ceftriaxone Sodium.

Conclusion

Ceftriaxone sodium stands as a testament to the power of rational drug design in the field of antibacterial chemotherapy. Its discovery, driven by a systematic exploration of structure-activity relationships, yielded a third-generation cephalosporin with a remarkably long half-life, broad spectrum of activity, and stability to β-lactamases. The extensive preclinical and clinical research detailed in this guide has solidified its role as a first-line agent for a variety of serious infections. A thorough understanding of its synthesis, mechanism of action, and clinical pharmacology, as outlined herein, is essential for researchers and drug development professionals seeking to build upon the legacy of this important antibiotic.

References

Methodological & Application

Application Notes and Protocols for Ceftriaxone Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239) sodium salt is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to cell lysis[1][2][3][4][5]. While its primary use is in clinical settings, ceftriaxone sodium salt can also be a valuable tool in cell culture to prevent or control bacterial contamination. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on maintaining cell culture integrity.

Mechanism of Action

Ceftriaxone belongs to the β-lactam family of antibiotics. It selectively and irreversibly inhibits the transpeptidase enzymes (PBPs) responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of the cell wall's structural integrity leads to bacterial cell death[1][2][3][4].

cluster_bacterium Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis->PBP involves Peptidoglycan Cross-linking Peptidoglycan Cross-linking Cell Lysis Cell Lysis Peptidoglycan Cross-linking->Cell Lysis PBP->Peptidoglycan Cross-linking catalyzes PBP->Cell Lysis inhibition leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP inhibits

Caption: Mechanism of action of Ceftriaxone.

Data Presentation

Solubility and Stability

This compound is a white to yellowish-orange crystalline powder that is readily soluble in water and sparingly soluble in methanol[5][6]. The stability of ceftriaxone solutions is dependent on the diluent, concentration, and storage temperature.

DiluentConcentration (mg/mL)Storage TemperatureStabilityReference(s)
Sterile Water10025°C3 days[7]
Sterile Water1004°C10 days[7]
Dextrose 5%10025°C3 days[7]
Dextrose 5%1004°C10 days[7]
0.9% NaCl10025°C3 days[7]
0.9% NaCl1004°C10 days[7]
Cell Culture Media (general)Not specified37°CDegradation observed within 20-24 hours[1][8]

Note: It is recommended to prepare fresh solutions for cell culture use and to minimize storage time at 37°C.

Cytotoxicity Data

The cytotoxic effects of ceftriaxone on mammalian cells are concentration-dependent. It is crucial to use a concentration that is effective against bacteria without significantly impacting the viability of the cultured cells.

Cell LineAssayConcentrationEffectReference(s)
Human Bone Progenitor CellsLDH Assay> 15,000 mg/LCytotoxic effect observed after 24h and 48h[2]
Human Bone Progenitor CellsPrestoBlue Assay> 500 mg/LSubtoxic effects observed after 10 days[2]
JB6 P+ mouse epidermal cellsMTS AssayUp to 2000 µMNo cytotoxicity observed at 24h or 48h[1]
A549, H520, H1650 (Lung Cancer)Anchorage-independent growth500 µMSuppression of growth[4]
BV2 (Microglia)CCK-8 Assay900 µMNo toxic effect on cell viability[9]
C8-D1A (Astrocyte)CCK-8 Assay900 µMNo toxic effect on cell viability[9]

Note: Specific cytotoxicity should be determined for the cell line of interest as sensitivity can vary.

Experimental Protocols

Preparation of Sterile this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution.

start Start weigh Weigh Ceftriaxone Sodium Salt Powder start->weigh dissolve Dissolve in Sterile Water or PBS to 100 mg/mL weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing sterile Ceftriaxone stock solution.

Materials:

  • This compound (sterile, for injection grade)[10]

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or cryovials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to a final concentration of 100 mg/mL.

  • Vortex gently until the powder is completely dissolved. The solution should be a light yellow to amber color[5][6].

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Recommended Working Concentration for Contamination Prevention

While a universally established concentration for preventing contamination in all cell lines does not exist, a general starting point can be extrapolated from available data. Based on cytotoxicity studies, a concentration of up to 100 µg/mL (100 mg/L) appears to be non-toxic for human bone progenitor cells[1]. However, for routine prevention of bacterial contamination, a lower concentration is often sufficient and preferable to minimize any potential off-target effects.

Recommended Starting Concentration: 10-50 µg/mL

It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.

Protocol for Determining Optimal Working Concentration

This protocol outlines a method to determine the highest non-toxic concentration of ceftriaxone for a specific cell line using a cell viability assay (e.g., MTT, XTT, or a luciferase-based assay).

start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of Ceftriaxone seed_cells->prepare_dilutions add_drug Add dilutions to cells prepare_dilutions->add_drug incubate Incubate for 24-72 hours add_drug->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze Analyze data to determine IC50 viability_assay->analyze end End analyze->end

Caption: Experimental workflow for determining Ceftriaxone cytotoxicity.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • This compound stock solution (100 mg/mL)

  • Cell viability assay kit (e.g., MTT, XTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Allow the cells to adhere overnight.

  • Prepare a series of dilutions of the ceftriaxone stock solution in complete cell culture medium. A suggested range is from 0 µg/mL (control) to 1000 µg/mL.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ceftriaxone.

  • Incubate the plate for a period that is relevant to your experimental needs (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Read the plate on a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth). Select a working concentration for contamination prevention that is well below the IC50 and shows minimal to no cytotoxicity (e.g., >95% viability).

Potential for Assay Interference

It is important to be aware that any compound added to cell culture has the potential to interfere with downstream assays.

  • MTT/XTT Assays: These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases. Compounds that have reducing properties or that affect cellular metabolism can interfere with these assays. While direct interference by ceftriaxone has not been widely reported, it is good practice to include a "no-cell" control with ceftriaxone at the working concentration to check for any direct reduction of the assay reagent.

  • Luciferase Assays: Luciferase-based reporter assays can be inhibited by a variety of small molecules. Some compounds can act as direct inhibitors of the luciferase enzyme, while others can stabilize the enzyme, leading to an increase in the luminescent signal. If you are using a luciferase reporter system, it is advisable to perform a control experiment to assess any potential effects of ceftriaxone on the luciferase activity in your specific system.

Conclusion

This compound can be an effective antibiotic for controlling bacterial contamination in cell culture. However, its use should be carefully considered and optimized for each specific cell line and experimental context. By following the protocols outlined in this document, researchers can determine a safe and effective working concentration of ceftriaxone to maintain the integrity of their cell cultures and the reliability of their experimental results. Good aseptic technique remains the primary and most important method for preventing contamination.

References

Application Notes and Protocols: Utilizing Ceftriaxone Sodium Salt in Preclinical Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention in the neuroscience community for its neuroprotective properties, largely independent of its antimicrobial activity. A growing body of preclinical evidence suggests its potential as a therapeutic agent for a range of neurological disorders.[1][2] The primary mechanism underlying its neuroprotective effects is the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[3][4] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft.[5] Dysregulation of glutamate homeostasis and subsequent excitotoxicity are implicated in the pathophysiology of numerous neurological diseases.[2][6] By enhancing GLT-1 expression and function, ceftriaxone effectively reduces extracellular glutamate levels, thereby mitigating excitotoxic neuronal damage.[6][7]

These application notes provide a comprehensive overview of the use of ceftriaxone sodium salt in various animal models of neurological disease, summarizing key quantitative data and detailing experimental protocols to facilitate the design and implementation of future preclinical studies.

Mechanism of Action: GLT-1 Upregulation

Ceftriaxone has been identified as a potent upregulator of GLT-1 expression both in vitro and in vivo.[3] This effect is not immediate, with studies showing that GLT-1 protein expression peaks after approximately 5 days of daily ceftriaxone administration.[7] The upregulation of GLT-1 leads to increased glutamate uptake, which is a key therapeutic target for neuroprotection following ischemic injury and in other neurological conditions.[3]

Ceftriaxone Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Glutamate Release Glutamate Release Extracellular Glutamate Extracellular Glutamate Glutamate Release->Extracellular Glutamate Neurotransmission NMDA/AMPA Receptors NMDA/AMPA Receptors Extracellular Glutamate->NMDA/AMPA Receptors Binding GLT1 GLT-1 Transporter Glutamate Uptake Glutamate Uptake GLT1->Glutamate Uptake Mediates Glutamate Uptake->Extracellular Glutamate Reduces Excitotoxicity Excitotoxicity Glutamate Uptake->Excitotoxicity Prevents NMDA/AMPA Receptors->Excitotoxicity Overactivation Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Ceftriaxone Ceftriaxone Ceftriaxone->GLT1 Upregulates Expression

Caption: Ceftriaxone upregulates astrocytic GLT-1, enhancing glutamate uptake and reducing excitotoxicity.

Data Presentation: Ceftriaxone in Animal Models

The following tables summarize the quantitative data from key studies utilizing ceftriaxone in various animal models of neurological disease.

Table 1: Amyotrophic Lateral Sclerosis (ALS)
Animal ModelDosageRoute of Admin.Treatment DurationKey FindingsReference(s)
G93A SOD1 Mouse200 mg/kg/dayIntraperitoneal (i.p.)4-6 weeksPreserved muscle strength and body weight.[3]
Table 2: Alzheimer's Disease
Animal ModelDosageRoute of Admin.Treatment DurationKey FindingsReference(s)
Aβ25-35 Injection (Mouse)100 mg/kg/dayi.p.36 daysReduced Aβ burden, attenuated neuroinflammation, and restored fear-induced memory.[8][9]
3xTg-AD Mouse200 mg/kg/dayi.p.2 monthsAttenuated pathological tau accumulation and increased hippocampal GLT-1 expression.[6]
APP/PS1 MouseNot SpecifiedNot SpecifiedNot SpecifiedImproved cognitive deficits by upregulating GLT-1 and promoting the glutamate-glutamine cycle.[10]
Table 3: Parkinson's Disease
Animal ModelDosageRoute of Admin.Treatment DurationKey FindingsReference(s)
MPTP-induced (Rat)100 & 200 mg/kg/dayi.p.14 daysImproved cognitive deficits in T-maze and novel object recognition tests.[3][11]
MPTP-induced (Rat)150 & 200 mg/kg, twice dailyi.p.8 or 16 daysDiminished behavioral disturbances; long-term administration was more effective.[12]
6-OHDA-lesioned (Rat)Not SpecifiedNot SpecifiedNot SpecifiedAmeliorated motor deficits and protected dopaminergic neurons.
Table 4: Stroke (Ischemia)
Animal ModelDosageRoute of Admin.Treatment DurationKey FindingsReference(s)
MCAO (Rat)200 mg/kgi.p.Single dose 90 min post-MCAOIncreased neuronal survival and GLT-1 activity.[3]
MCAO (Rat)200 mg/kg/dayi.p.5 days pre-MCAOReduced glutamate levels and normalized GLT-1 expression.[3]
Table 5: Epilepsy/Seizures
Animal ModelDosageRoute of Admin.Treatment DurationKey FindingsReference(s)
PTZ-kindled (Rat)200 mg/kg, twice dailyi.p.3 daysIncreased seizure latency and decreased seizure duration.[13][14]
Penicillin-induced (Rat)200 & 400 mg/kgi.p.Single dose 30 min post-penicillinReduced spike-wave frequency and amplitude of epileptiform activity.[15]
TMEV-induced (Mouse)200 mg/kg/dayi.p.7 daysSmall reduction in cumulative behavioral seizures.[16]

Experimental Protocols

Protocol 1: Induction of Parkinson's Disease Model and Ceftriaxone Treatment

This protocol is based on methodologies described for MPTP-induced models in rats.[12][17][18]

1. Animal Model Induction (MPTP)

  • Animals: Male Wistar rats.

  • Reagent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • Procedure: Administer MPTP to induce degeneration of dopaminergic neurons. Specific dosage and administration route for MPTP should be determined based on established protocols to achieve the desired level of nigrostriatal damage.

2. This compound Administration

  • Reagent: this compound dissolved in sterile saline.

  • Dosage: 100-200 mg/kg body weight.

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Once or twice daily.

  • Treatment Paradigms:

    • Preventative: Begin ceftriaxone administration 5 days prior to MPTP induction and continue for the duration of the study.[18]

    • Therapeutic: Initiate ceftriaxone treatment 3 days after MPTP lesioning.[18]

3. Behavioral Assessments

  • T-Maze Test (Working Memory): Conduct on days 9-11 post-lesioning to assess spatial working memory.[17][18]

  • Novel Object Recognition Test (Recognition Memory): Perform on days 12-14 post-lesioning to evaluate non-spatial memory.[17][18]

  • Apomorphine-Induced Rotational Test: Administer apomorphine (B128758) (0.5 mg/kg, i.p.) and record rotational behavior to assess the extent of dopamine (B1211576) depletion.[12]

4. Histological and Molecular Analysis

  • Tissue Collection: On day 15, perfuse animals and collect brains for histological evaluation.[17][18]

  • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra and striatum. Stain for GLT-1 to determine its expression levels.

PD_Experimental_Workflow start Start pretreatment Ceftriaxone/Saline Pre-treatment (5 days) start->pretreatment mptp MPTP Induction (Day 0) start->mptp post_treatment Ceftriaxone/Saline Post-treatment Initiation (Day 3) mptp->post_treatment bar_test Bar Test (Days 1-7) mptp->bar_test t_maze T-Maze Test (Days 9-11) bar_test->t_maze object_rec Object Recognition Test (Days 12-14) t_maze->object_rec histology Histological Evaluation (Day 15) object_rec->histology end End histology->end

Caption: Experimental workflow for a Parkinson's disease animal model study.

Protocol 2: Induction of Alzheimer's Disease Model and Ceftriaxone Treatment

This protocol is based on the Aβ25-35 injection model in mice.[8][9]

1. Animal Model Induction (Aβ25-35)

  • Animals: Mice.

  • Reagent: Amyloid-beta fragment 25-35 (Aβ25-35).

  • Procedure:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Perform bilateral intracerebroventricular (i.c.v.) injections of Aβ25-35 (e.g., 9.4 nmol in 10 µl).[5][8]

    • Use coordinates adapted from a mouse brain atlas (e.g., AP: -0.5 mm, ML: ±1 mm, DV: -3 mm from bregma).[5][8]

    • Control animals receive bilateral i.c.v. injections of sterile water.

2. This compound Administration

  • Reagent: this compound dissolved in sterile saline.

  • Dosage: 100 mg/kg/day.[8][9]

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily.

  • Treatment Duration: Begin treatment the day after surgery and continue for 36 days.[8][9]

3. Behavioral Assessments

  • Open Field Test: To assess general locomotor activity.

  • T-Maze: To evaluate spatial learning and memory.

  • Barnes Maze: A test of spatial learning and memory.

  • Passive Avoidance Test: To measure fear-induced memory and learning.[8][9]

4. Post-mortem Analysis

  • Tissue Collection: Collect frontal cortex and hippocampus.

  • Aβ Staining: Quantify amyloid-beta plaque burden.[8]

  • Immunohistochemistry: Measure the expression of neuroinflammatory markers (e.g., Iba1 for microglia activation).[5]

  • Western Blot: Quantify GLT-1 protein levels.

Protocol 3: Induction of Epilepsy Model and Ceftriaxone Treatment

This protocol is based on the pentylenetetrazol (PTZ)-induced kindling model in rats.[13][14]

1. Animal Model Induction (PTZ Kindling)

  • Animals: Sprague Dawley or Wistar rats.

  • Reagent: Pentylenetetrazol (PTZ).

  • Procedure: Administer a subconvulsive dose of PTZ (e.g., 50 mg/kg, i.p.) every other day for a specified period (e.g., 2 weeks) to induce a kindled state, characterized by progressively severe seizures.[14]

2. This compound Administration

  • Reagent: this compound dissolved in sterile saline.

  • Dosage: 200 mg/kg.[14]

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Twice daily.

  • Treatment Duration: Administer daily for a defined period during the kindling process (e.g., from the 6th dose of PTZ for 3 days).[14]

3. Seizure Assessment

  • Racine Scale: Observe and score seizure severity according to the Racine scale immediately following each PTZ injection.

  • Latency and Duration: Record the latency to the first myoclonic jerk and the duration of generalized tonic-clonic seizures.[13]

4. Biochemical Analysis

  • Tissue Collection: Collect hippocampal tissue.

  • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and catalase (CAT) activity.[13]

  • Western Blot: Assess the expression of connexin 43 (Cx43) and GLT-1.[13]

Logical_Relationship cluster_0 Pathophysiological Cascade Glutamate_Dysregulation Glutamate Homeostasis Dysregulation Excitotoxicity Excitotoxicity Glutamate_Dysregulation->Excitotoxicity Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress Neuronal_Death Neuronal Death / Dysfunction Excitotoxicity->Neuronal_Death Disease_Progression Neurological Disease Progression Neuroinflammation->Disease_Progression Oxidative_Stress->Disease_Progression Neuronal_Death->Disease_Progression Ceftriaxone Ceftriaxone GLT1_Upregulation GLT-1 Upregulation Ceftriaxone->GLT1_Upregulation Reduced_Glutamate Reduced Extracellular Glutamate GLT1_Upregulation->Reduced_Glutamate Reduced_Glutamate->Excitotoxicity Inhibits Neuroprotection Neuroprotection Reduced_Glutamate->Neuroprotection Neuroprotection->Neuroinflammation Mitigates Neuroprotection->Oxidative_Stress Mitigates Neuroprotection->Neuronal_Death Mitigates Neuroprotection->Disease_Progression Slows

Caption: Logical flow of ceftriaxone's neuroprotective effects in neurological disease.

Conclusion

This compound demonstrates significant neuroprotective effects across a variety of animal models of neurological disease, primarily through the upregulation of the glutamate transporter GLT-1. The provided data and protocols serve as a valuable resource for researchers aiming to investigate the therapeutic potential of ceftriaxone and other GLT-1 upregulators. Standardization of dosages, administration routes, and outcome measures will be crucial for comparing results across different studies and facilitating the translation of these promising preclinical findings to the clinic. While the results in animal models are encouraging, it is important to note that clinical trials in humans, such as for ALS, have not consistently replicated the robust effects seen in preclinical studies, highlighting the complexities of translating therapies from animal models to human patients.[3][19]

References

Application Notes and Protocols: Preparation of Ceftriaxone Sodium Salt Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, quality control, and stability of Ceftriaxone (B1232239) Sodium Salt Solution for Injection. The protocols are intended for use in a research and drug development setting.

Physicochemical Properties of Ceftriaxone Sodium

Ceftriaxone Sodium is a sterile, semisynthetic, broad-spectrum cephalosporin (B10832234) antibiotic.[1][2] It is a white to yellowish crystalline powder that is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol (B145695).[1][3][4] The pH of a 1% aqueous solution is approximately 6.7.[1]

PropertyValueReferences
Appearance White to yellowish crystalline powder[1][3]
Solubility in Water Readily soluble (approx. 40 g/100 mL at 25°C)[4][5]
Solubility in Methanol Sparingly soluble[1][4]
Solubility in Ethanol Very slightly soluble[1]
pH (1% aqueous solution) 6.0 - 8.0[3][6]
Sodium Content Approx. 83 mg (3.6 mEq) per gram of ceftriaxone[1]

Reconstitution and Formulation Protocols

Materials and Equipment
  • Ceftriaxone Sodium, USP grade

  • Sterile Water for Injection (SWFI)

  • 0.9% Sodium Chloride Injection, USP

  • 5% Dextrose Injection, USP

  • 1% Lidocaine Hydrochloride Injection, USP (for IM use only)

  • Sterile vials and stoppers

  • Syringes and needles

  • Analytical balance

  • pH meter

  • Laminar flow hood or aseptic processing area

Reconstitution for Intravenous (IV) Administration
  • Aseptically weigh the required amount of Ceftriaxone Sodium powder.

  • In a laminar flow hood, reconstitute the powder with a suitable sterile diluent. Common diluents include Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose.[7]

  • For direct IV injection, a common reconstitution is to dissolve 1 g of Ceftriaxone Sodium in 10 mL of SWFI.[6]

  • For IV infusion, the reconstituted solution can be further diluted in a compatible infusion fluid.[6]

  • Gently swirl the vial to ensure complete dissolution. The resulting solution should be a clear, light yellow to amber solution.[1]

  • Visually inspect the solution for particulate matter before administration.[1]

Vial SizeDiluent Volume for IV InjectionApproximate Available VolumeApproximate Concentration
1 g9.6 mL10 mL100 mg/mL
2 g19.2 mL20 mL100 mg/mL

Caution: Do not use diluents containing calcium, such as Ringer's solution or Hartmann's solution, to reconstitute or dilute Ceftriaxone Sodium, as this can lead to the formation of a precipitate.[1][2]

Reconstitution for Intramuscular (IM) Administration
  • Aseptically weigh the required amount of Ceftriaxone Sodium powder.

  • In a laminar flow hood, reconstitute the powder with Sterile Water for Injection or 1% Lidocaine Hydrochloride Injection to minimize injection site pain.

  • A common reconstitution for IM injection is to dissolve 1 g of Ceftriaxone Sodium in 3.6 mL of a suitable diluent to achieve a concentration of 250 mg/mL.

  • Gently swirl the vial to ensure complete dissolution.

  • Visually inspect the solution for particulate matter before administration.

Vial SizeDiluent Volume for IM InjectionApproximate Available VolumeApproximate Concentration
1 g3.6 mL4.0 mL250 mg/mL
1 g2.1 mL2.8 mL350 mg/mL

Stability of Reconstituted Solutions

The stability of the reconstituted Ceftriaxone Sodium solution is dependent on the diluent, concentration, and storage temperature.

DiluentConcentrationStorage ConditionStability
Sterile Water for Injection100 mg/mLRoom Temperature (25°C)2 days
Refrigerated (4°C)10 days
0.9% Sodium Chloride10-40 mg/mLRoom Temperature (25°C)2 days
Refrigerated (4°C)10 days
5% Dextrose10-40 mg/mLRoom Temperature (25°C)2 days
Refrigerated (4°C)10 days
1% Lidocaine HCl250 mg/mLRoom Temperature (25°C)24 hours
Refrigerated (4°C)3 days

Note: Frozen solutions of Ceftriaxone Sodium reconstituted with 5% Dextrose or 0.9% Sodium Chloride at concentrations between 10 mg/mL and 40 mg/mL are stable for up to 26 weeks when stored at -20°C in PVC or polyolefin containers. Thaw frozen solutions at room temperature before use and do not refreeze.[1]

Quality Control Experimental Protocols

Assay (Potency) - High-Performance Liquid Chromatography (HPLC)

This method determines the potency of Ceftriaxone Sodium.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 15 cm, 5 µm packing (L1)[6]

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 7.0) and an organic solvent (e.g., acetonitrile). A common mobile phase consists of purified water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[6][8]

    • Flow Rate: Approximately 1.0 mL/min[9]

    • Detector: UV, 270 nm[6]

  • Standard Preparation: Prepare a solution of USP Ceftriaxone Sodium RS in the mobile phase to a known concentration of about 0.2 mg/mL.[6]

  • Sample Preparation: Accurately weigh and dissolve the Ceftriaxone Sodium for Injection in the mobile phase to obtain a concentration of about 0.2 mg/mL.[6]

  • Procedure:

    • Inject equal volumes (e.g., 20 µL) of the Standard and Sample preparations into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • Calculate the quantity of ceftriaxone in the sample by comparing the peak area of the sample to the peak area of the standard.

Sterility Testing (USP <71>)

This test is performed to ensure the absence of viable microorganisms.

  • Method: Membrane Filtration is the preferred method for filterable aqueous preparations.[10]

  • Procedure:

    • Aseptically filter a representative sample of the reconstituted Ceftriaxone Sodium solution through a 0.45 µm membrane filter.

    • Rinse the filter with sterile diluting fluid to remove any residual antibiotic. The addition of sterile β-lactamase can be used to inactivate any remaining ceftriaxone.[11]

    • Aseptically transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).[12]

    • Incubate the media for not less than 14 days.[12]

    • Observe for microbial growth. The absence of growth indicates that the sample meets the sterility requirements.

Particulate Matter (USP <788>)

This test quantifies sub-visible particles in the solution.

  • Method: Light Obscuration Particle Count Test.[13]

  • Procedure:

    • Use a calibrated light obscuration particle counter.

    • For small-volume injections (<100 mL), the contents of 10 or more units may be combined.[14]

    • Introduce the reconstituted solution into the sensor of the instrument.

    • Count the number of particles equal to or greater than 10 µm and 25 µm.

  • Acceptance Criteria (for small-volume injections):

    • Not more than 6000 particles per container ≥ 10 µm.[14]

    • Not more than 600 particles per container ≥ 25 µm.[14]

Mechanism of Action and Degradation Pathway

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[15] The beta-lactam ring of ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[16][17] This inhibition leads to the formation of a defective cell wall and ultimately results in bacterial cell lysis.[18]

G cluster_bacterium Bacterial Cell cluster_action Ceftriaxone Action UDP_NAG UDP-N-acetylglucosamine Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM UDP-N-acetylmuramic acid UDP_NAM->Lipid_II Peptide Pentapeptide Peptide->Lipid_II PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Lipid_II->PBP Transglycosylation CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Transpeptidation (Cross-linking) Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibits

Caption: Ceftriaxone inhibits bacterial cell wall synthesis.

Aqueous Degradation Pathway

Ceftriaxone can degrade in aqueous solutions through various reactions, including hydrolysis of the β-lactam ring and modifications to its side chains. The diagram below illustrates a proposed degradation pathway.

G Ceftriaxone Ceftriaxone Beta_Lactam_Hydrolysis β-Lactam Ring Hydrolysis Product Ceftriaxone->Beta_Lactam_Hydrolysis Hydrolysis Side_Chain_Cleavage Side Chain Cleavage Products Ceftriaxone->Side_Chain_Cleavage Hydrolysis Dimer Dimerization Product Ceftriaxone->Dimer Decarboxylation Decarboxylated Product Beta_Lactam_Hydrolysis->Decarboxylation Triazine_Impurity Triazine Impurity Side_Chain_Cleavage->Triazine_Impurity

Caption: Proposed degradation pathway of Ceftriaxone in an aqueous solution.

Experimental Workflow for Formulation Development

The following diagram outlines a typical workflow for the development of a Ceftriaxone Sodium for Injection formulation.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Quality Control & Stability cluster_3 Phase 4: Final Product API API Characterization (Purity, Solubility, Stability) Excipient Excipient Compatibility Studies API->Excipient Formulation Formulation Optimization (Concentration, pH, Buffers) Excipient->Formulation Process Manufacturing Process Development & Scale-up Formulation->Process QC Analytical Method Development & Validation (HPLC, Sterility, etc.) Process->QC Stability ICH Stability Studies (Long-term, Accelerated) QC->Stability Release Final Product Release Testing Stability->Release

Caption: Workflow for Ceftriaxone Sodium for Injection formulation development.

References

Application Notes: Ceftriaxone Sodium Salt for In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftriaxone (B1232239) is a third-generation cephalosporin (B10832234) antibiotic belonging to the beta-lactam class, known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Beyond its antimicrobial properties, ceftriaxone has garnered significant interest in neuroscience research for its ability to upregulate the expression of glutamate (B1630785) transporter 1 (GLT-1) in the central nervous system (CNS).[1][5][6] This neuroprotective characteristic makes it a valuable tool for in vivo studies in rat models of various neurological and psychiatric disorders associated with glutamate dysregulation, such as ischemic stroke, neuropathic pain, and substance use disorders.[1][6][7]

Mechanism of Action

Ceftriaxone exhibits a dual mechanism of action depending on the biological system being studied.

  • Antibacterial Action: Ceftriaxone irreversibly binds to penicillin-binding proteins (PBPs), such as transpeptidases, located in the bacterial cytoplasmic membrane.[2][3] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting disruption in cell wall integrity leads to bacterial cell lysis and death.[4]

  • Neuroprotective Action: In the CNS, ceftriaxone's neuroprotective effects are primarily attributed to its ability to increase the expression and function of the astrocytic glutamate transporter GLT-1.[5][6] GLT-1 is responsible for the majority of glutamate uptake from the synaptic cleft. By upregulating GLT-1, ceftriaxone enhances the clearance of extracellular glutamate, thereby reducing excitotoxicity and providing neuroprotection in conditions characterized by hyperglutamatergic states.[6] The precise signaling pathway for GLT-1 upregulation is still under investigation, but studies suggest the involvement of transcription factors such as NF-κB and the Akt signaling pathway.[8]

Data Presentation

Pharmacokinetics in Rats

Ceftriaxone demonstrates rapid absorption and a relatively short half-life in rats. Pharmacokinetic parameters can be influenced by the administration route and the health status of the animal (e.g., sepsis).[9][10][11]

ParameterValueRat StrainDose & RouteSource
Half-life (t½) 1 - 1.5 hoursSprague-Dawley0.25 - 2 g/kg, SC[9][12]
Elimination Half-life 5.8 - 8.7 hoursNot SpecifiedNot Specified[2][3]
Plasma Clearance 0.21 mL/min (septic)Sprague-Dawley100 mg/kg, IP[10]
Plasma Clearance 0.32 mL/min (sham)Sprague-Dawley100 mg/kg, IP[10]
Protein Binding ~95%Not SpecifiedNot Specified[3]
Elimination No accumulation; virtually complete elimination by 16 hours post-last dose.Sprague-DawleyUp to 2 g/kg/day, SC[9][12]
Efficacy in Various Rat Models

The most common dosage for neurological studies in rats is 200 mg/kg, administered for several consecutive days.[1]

Rat ModelDosing RegimenKey FindingsSource
Neuropathic Pain (CCI) 200 mg/kg/day, IPAttenuated pain behaviors; reduced oxidative stress and apoptosis markers in the spinal cord.[13]
Radicular Pain Not SpecifiedAlleviated mechanical allodynia and thermal hyperalgesia; reduced spinal astrocyte activation.[7]
Ischemic Stroke (MCAO) 200 mg/kg/day for 5 daysReduced glutamate levels and normalized GLT-1 expression in the frontal cortex and hippocampus.[1]
Ethanol (B145695) Dependence Not SpecifiedUpregulated GLT-1 and xCT expression in the prefrontal cortex and nucleus accumbens; reduced ethanol consumption.[8]
Traumatic Brain Injury 200 mg/kg/day for 7 daysIncreased GLT-1 expression and reduced the duration of traumatic seizures.[6]
Toxicology and Safety in Rats

Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated in rats.[9]

ParameterFindingDose & DurationRat StrainSource
NOAEL 0.5 g/kg/day6 monthsSprague-Dawley[9][12]
General Health No significant differences in body weight or food consumption.Up to 2 g/kg/day for 6 monthsSprague-Dawley[9][12]
Nephrotoxicity Increased serum creatinine (B1669602) and urea; decreased urine creatinine and urea.180 mg/kg & 360 mg/kg, IM for 5 daysAlbino Rats[14]
Intestinal Effects Short-term use led to intestinal barrier disruption and dynamic changes in gut microbiota.Not Specified, 1 weekSprague-Dawley[15]
Local Effects Injection site trauma and reversible anemia (attributable to SC route).Up to 2 g/kg/day for 6 monthsSprague-Dawley[9][12]
Other Findings Reversible cecum dilatation; persistent bile duct dilatation in a few animals.Up to 2 g/kg/day for 6 monthsSprague-Dawley[9][12]

Visualizations

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibits

Caption: Antibacterial mechanism of ceftriaxone.

cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft Ceftriaxone Ceftriaxone Akt Akt Phosphorylation Ceftriaxone->Akt Induces NFkB NF-κB Nuclear Translocation Akt->NFkB Activates GLT1_Gene GLT-1 Gene (SLC1A2) NFkB->GLT1_Gene Promotes Transcription GLT1_Protein GLT-1 Protein Expression GLT1_Gene->GLT1_Protein Leads to Glutamate_Uptake Increased Glutamate Uptake GLT1_Protein->Glutamate_Uptake Extracellular_Glu Reduced Extracellular Glutamate Glutamate_Uptake->Extracellular_Glu Neuroprotection Neuroprotection / Reduced Excitotoxicity Extracellular_Glu->Neuroprotection

Caption: Neuroprotective signaling pathway of ceftriaxone.

A 1. Animal Acclimatization (e.g., 1 week) B 2. Baseline Measurements (Behavioral tests, etc.) A->B C 3. Model Induction (e.g., CCI, MCAO) B->C D 4. Group Assignment (Vehicle vs. Ceftriaxone) C->D E 5. Drug Administration (e.g., 200 mg/kg IP for 7 days) D->E F 6. Outcome Assessment (During and/or after treatment) E->F G 7. Tissue Collection & Analysis (Spinal cord, brain for Western Blot, etc.) F->G H 8. Data Analysis G->H

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Preparation and Administration of Ceftriaxone Sodium Salt

This protocol outlines the preparation and administration of ceftriaxone for in vivo studies in rats.

Materials:

  • This compound (powder form)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Analytical balance

  • Rat scale

Procedure:

  • Dose Calculation:

    • Weigh the rat to determine the exact body weight.

    • Calculate the total amount of ceftriaxone needed based on the desired dose (e.g., 200 mg/kg).

    • Example: For a 300 g (0.3 kg) rat at a dose of 200 mg/kg: 0.3 kg * 200 mg/kg = 60 mg of ceftriaxone.

  • Reconstitution:

    • This compound is readily soluble in water or saline.[14]

    • On the day of injection, weigh the calculated amount of ceftriaxone powder and place it in a sterile tube.

    • Add a specific volume of sterile saline to achieve a desired concentration. For intraperitoneal (IP) or subcutaneous (SC) injections, a final injection volume of 1-2 mL/kg is common.

    • Example: To inject 1 mL/kg, dissolve the 60 mg of ceftriaxone in 0.3 mL of sterile saline. This results in a stock concentration of 200 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. The solution may have a pale yellowish color.[2]

  • Administration:

    • Animal Handling: Properly restrain the rat.

    • Intraperitoneal (IP) Injection: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate slightly to ensure no fluid (urine, blood) is drawn back before injecting the solution.

    • Subcutaneous (SC) Injection: Lift the loose skin over the back/scruff of the neck to form a tent. Insert the needle into the base of the tent and inject the solution. Rotate injection sites if administering for multiple days to minimize local trauma.[16]

    • Intravenous (IV) Injection: Typically administered via the tail vein. This requires proper restraint and often warming of the tail to dilate the vein. This route is less common for long-term studies in rats due to potential for tail necrosis.[16]

    • Record the time, date, dose, and volume administered.

Protocol 2: Assessing Neuroprotective Effects in a Rat Model of Neuropathic Pain

This protocol is adapted from studies investigating ceftriaxone's effect on chronic constriction injury (CCI), a common model of neuropathic pain.[13]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical tools

  • 4-0 chromic gut sutures

  • Prepared ceftriaxone solution (as per Protocol 1)

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

  • Tissue homogenization buffer, protein assay kit, Western blot reagents

Procedure:

  • CCI Surgery (Model Induction):

    • Anesthetize the rat.

    • Expose the sciatic nerve in one hind limb.

    • Loosely ligate the nerve with four chromic gut sutures, spaced about 1 mm apart, until a slight constriction is observed.

    • Close the incision with sutures or staples. Sham-operated animals will undergo the same procedure without nerve ligation.

  • Treatment:

    • Allow animals to recover for 24-48 hours post-surgery.

    • Begin daily IP injections of ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) for a predetermined period (e.g., 7-14 days).

  • Behavioral Assessment (Outcome Measurement):

    • Establish a baseline measurement before surgery.

    • Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source) on specific days post-surgery (e.g., days 3, 7, 10, and 14).[7]

    • Perform testing before the daily drug administration to avoid acute drug effects.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the rats via an approved method.

    • Quickly dissect the lumbar spinal cord (L4-L6 segments).

    • Homogenize the tissue and determine the protein concentration.

    • Perform Western blot analysis to quantify the expression levels of GLT-1. Other relevant markers could include astrocyte activation markers (GFAP) or apoptosis markers (Bax, Bcl-2, cleaved caspase-3).[7][13]

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol describes a method for collecting samples for PK analysis in rats.

Materials:

  • Rats fitted with jugular vein catheters (optional, for serial sampling)

  • Prepared ceftriaxone solution (as per Protocol 1)

  • Blood collection tubes (e.g., containing K3EDTA anticoagulant)[9]

  • Centrifuge

  • Materials for drug analysis (e.g., HPLC system)[17][18]

Procedure:

  • Drug Administration:

    • Administer a single dose of ceftriaxone via the desired route (e.g., 100 mg/kg, IP or IV).[19]

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration. Typical time points might include: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes.

    • For terminal studies, different groups of rats can be used for each time point.[19] For serial studies, a catheter is necessary to avoid stressing the animal with repeated sampling.

    • Collect approximately 0.2-0.3 mL of blood at each time point into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Ceftriaxone Quantification:

    • Analyze the plasma samples to determine the concentration of ceftriaxone, typically using a validated High-Performance Liquid Chromatography (HPLC) method.[17][18]

    • The method often involves protein precipitation followed by analysis via LC/MS or HPLC-UV.[9]

  • Data Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.

References

Application Notes and Protocols for the Administration of Ceftriaxone Sodium Salt to Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Ceftriaxone (B1232239) sodium salt to mice for research purposes. The information is compiled from various scientific studies and is intended to ensure safe and effective delivery of the compound in a laboratory setting.

Overview of Ceftriaxone

Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1][3][4][5] This leads to cell lysis and bacterial death.[5] In murine research models, ceftriaxone is frequently used to study bacterial infections and the efficacy of antibiotic treatments.

Data Presentation: Dosage and Administration Routes

The appropriate dosage and route of administration of Ceftriaxone in mice can vary depending on the experimental design, the infection model, and the target pathogen. The following tables summarize common dosages and administration routes reported in the literature.

Table 1: Reported Dosages of Ceftriaxone in Mice

Dosage (mg/kg)Route of AdministrationFrequencyStudy ContextReference
5Intraperitoneal (IP)Single doseEfficacy against Neisseria gonorrhoeae[6]
5Intravenous (IV)Single doseAntibacterial effect study[7][8]
20Intraperitoneal (IP)Single dosePharmacokinetic study in pneumococcal pneumonia[9][10]
50Intramuscular (IM)Once daily for 5 daysTreatment of Borrelia burgdorferi infection[11][12][13]
100Subcutaneous (s.c.)Every 12 hoursPneumonia model with resistant S. pneumoniae[14]
200Intraperitoneal (IP)Single doseAnalgesia in inflammatory and postsurgical pain models[15]

Table 2: Common Routes of Administration in Mice

RouteDescriptionAdvantagesConsiderations
Intraperitoneal (IP) Injection into the peritoneal cavity.Relatively easy to perform, allows for rapid absorption.Potential for injection into abdominal organs.
Intravenous (IV) Injection directly into a vein, typically the tail vein.Rapid onset of action, 100% bioavailability.Technically challenging, can be stressful for the animal.
Intramuscular (IM) Injection into a large muscle mass, such as the quadriceps.Slower absorption than IV, provides a depot effect.Can cause local tissue irritation and pain.
Subcutaneous (s.c.) Injection into the loose skin on the back of the neck or flank.Easy to perform, allows for slow and sustained absorption.Slower onset of action compared to other parenteral routes.
Aerosol Inhalation Delivery of the drug as an aerosol for inhalation.Direct targeting of the respiratory tract.Requires specialized equipment (e.g., nebulizer, inhalation chamber).[7][8][16]

Experimental Protocols

3.1. Materials

  • Ceftriaxone sodium salt powder for injection

  • Sterile, pyrogen-free diluent (e.g., sterile water for injection, 0.9% sodium chloride)

  • Sterile syringes (1 mL) and needles (25-30 gauge)

  • 70% ethanol (B145695) for disinfection

  • Appropriate personal protective equipment (PPE)

3.2. Preparation of Ceftriaxone Solution

This compound is a crystalline powder that is readily soluble in water.[17] Reconstituted solutions are typically light yellow to amber in color.[1][17]

Protocol for Reconstitution (General):

  • Determine the desired concentration and total volume of the Ceftriaxone solution needed based on the dosage and the number of animals to be treated.

  • Using aseptic technique, draw the required volume of sterile diluent into a syringe.

  • Inject the diluent into the vial containing the Ceftriaxone powder.

  • Gently swirl or shake the vial until the powder is completely dissolved.[18]

  • Visually inspect the solution for any particulate matter. If particles are present, discard the solution.[18]

  • The reconstituted solution can be stored at room temperature, but it is recommended to use it immediately after preparation.[19]

Important Note: Do not use diluents containing calcium, as this can lead to the formation of a precipitate.[1][2][17]

3.3. Administration Protocols

3.3.1. Intraperitoneal (IP) Injection

  • Properly restrain the mouse, ensuring the abdomen is accessible.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Slowly inject the Ceftriaxone solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

3.3.2. Intravenous (IV) Injection (Tail Vein)

  • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

  • Place the mouse in a restraining device that allows access to the tail.

  • Disinfect the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • A successful insertion is often indicated by a flash of blood in the needle hub.

  • Slowly inject the Ceftriaxone solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

3.3.3. Intramuscular (IM) Injection

  • Firmly grasp the mouse's thigh to immobilize the muscle.

  • Insert the needle into the quadriceps muscle of the hind limb.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject the solution. The volume should generally not exceed 50 µL per site.

  • Withdraw the needle and gently massage the muscle to help disperse the solution.

  • Return the mouse to its cage.

3.3.4. Subcutaneous (s.c.) Injection

  • Gently lift the loose skin over the mouse's back, between the shoulder blades, to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the spine.

  • Aspirate to check for blood.

  • Slowly inject the Ceftriaxone solution, which will form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

Visualizations

4.1. Mechanism of Action of Ceftriaxone

G cluster_0 Bacterial Cell cluster_1 Ceftriaxone Action cluster_2 Outcome PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidases CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Synthesis InhibitedSynthesis Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalysis Ceftriaxone Ceftriaxone Ceftriaxone->PBP Irreversible Binding & Inhibition CellLysis Bacterial Cell Lysis InhibitedSynthesis->CellLysis G start Start prep Preparation of Ceftriaxone Solution start->prep animal_prep Animal Preparation (Restraint, etc.) prep->animal_prep admin Administration of Ceftriaxone (IP, IV, IM, or s.c.) animal_prep->admin monitoring Post-Administration Monitoring admin->monitoring data Data Collection monitoring->data end End data->end

References

Application Notes and Protocols for Testing Ceftriaxone Sodium Salt Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for assessing the blood-brain barrier (BBB) penetration of Ceftriaxone (B1232239) sodium salt. The methodologies outlined are based on established in vivo and in vitro models and are intended to guide researchers in designing and executing robust studies to quantify the central nervous system (CNS) distribution of this important antibiotic.

Introduction

Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against many common pathogens responsible for bacterial meningitis.[1][2] Its efficacy in treating CNS infections is critically dependent on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) and brain parenchyma.[1][2] Factors influencing its penetration include the degree of meningeal inflammation, plasma protein binding, and the activity of efflux transporters at the BBB, such as P-glycoprotein (P-gp).[1][3][4] These protocols provide standardized methods to evaluate these parameters.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Ceftriaxone related to its BBB penetration, as reported in various studies.

Table 1: Ceftriaxone Concentrations in Plasma, CSF, and Brain Tissue

Biological MatrixSpeciesConditionDosageConcentration RangeReference
PlasmaHuman (ALS patients)Non-inflamed meninges2g, twice dailySteady-state[5]
CSFHuman (ALS patients)Non-inflamed meninges2g, twice daily> 1.0 µM (0.55 µg/mL)[5]
SerumHuman (Meningitis)Inflamed meningesHigh-dose (75-100 mg/kg/day)-[2]
CSFHuman (Meningitis)Inflamed meningesHigh-dose (75-100 mg/kg/day)Median: 13.3 mg/L (Range: 0.9–91.2 mg/L)[2]
Blood (unbound)RatNon-inflamed meninges50 mg/kg IV3 to 40 µg/ml[3][6]
Brain (unbound)RatNon-inflamed meninges50 mg/kg IV1 to 10 µg/ml[3][6]
Brain TissueHuman (Brain tumor patients)Disrupted BBB2g IV0.3 to 12 µg/g (Mean: 1.63 µg/g)[7]

Table 2: Ceftriaxone Blood-Brain Barrier Penetration Ratios

ParameterSpeciesConditionValueReference
Kp,uu,brain (unbound brain/unbound blood conc. ratio)RatNon-inflamed meninges24.74 ± 1.34%[3][6]
CSF/Serum RatioHumanInflamed meninges-[8]
AUCCSF/AUCserum RatioHuman-Higher than Cefotaxime[1][4]
CSF PenetrationHumanInflamed meninges1.5% to 7%[9]
CSF PenetrationHumanNon-inflamed meninges0.6% to 1.8%[9]

Experimental Protocols

Protocol 1: In Vivo Assessment of Ceftriaxone BBB Penetration using Microdialysis in Rats

This protocol describes the use of in vivo microdialysis to simultaneously measure unbound Ceftriaxone concentrations in the blood and brain of freely moving rats.[3][6][10]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Ceftriaxone sodium salt

  • P-glycoprotein inhibitor (e.g., Cyclosporin A, Verapamil) (optional)[3][6]

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes (for brain and jugular vein)

  • Microinfusion pump

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with UV detection[11]

  • Ringer's solution (perfusion fluid)

Procedure:

  • Surgical Implantation of Probes:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a microdialysis guide cannula into the desired brain region (e.g., striatum).[10]

    • Implant a microdialysis probe into the jugular vein for blood sampling.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probes through the guide cannulae.

    • Perfuse both probes with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples from both brain and blood probes for at least 60 minutes.

    • Administer Ceftriaxone (e.g., 50 mg/kg) via intravenous (IV) injection.[3][6]

    • If investigating the role of efflux pumps, administer a P-gp inhibitor prior to Ceftriaxone administration.[3][6]

    • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a predetermined period (e.g., 3-4 hours).

  • Sample Analysis:

    • Analyze the Ceftriaxone concentration in the dialysate samples using a validated HPLC-UV method.[11]

    • The mobile phase can consist of a mixture of methanol (B129727) and phosphoric acid, with detection at 280 nm.[11]

  • Data Analysis:

    • Calculate the unbound Ceftriaxone concentration in the brain and blood.

    • Determine the brain-to-blood concentration ratio (Kp,uu,brain) by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound blood concentration.[3][6]

Protocol 2: In Vitro Blood-Brain Barrier Model for Permeability Studies

This protocol outlines a general method for assessing Ceftriaxone permeability using a co-culture in vitro BBB model, which mimics the cellular interactions of the neurovascular unit.[12][13][14]

Materials:

  • Brain microvascular endothelial cells (BMECs) (primary or immortalized cell line)

  • Astrocytes (primary or cell line)

  • Pericytes (optional)

  • Transwell® inserts (e.g., with 0.4 µm pore size)

  • Cell culture plates

  • Appropriate cell culture media and supplements

  • This compound

  • Lucifer yellow or other paracellular marker

  • Transendothelial Electrical Resistance (TEER) measurement system

  • HPLC system with UV detection

Procedure:

  • Co-culture Seeding:

    • Culture astrocytes (and pericytes, if used) on the bottom of the wells of a cell culture plate.

    • Seed the BMECs on the apical side of the Transwell® inserts.

    • Place the inserts containing the BMECs into the wells with the astrocytes to establish the co-culture system.

    • Allow the cells to grow and differentiate for several days to form a tight monolayer.

  • Barrier Integrity Assessment:

    • Monitor the formation of a tight barrier by measuring the TEER daily. A high and stable TEER value indicates a well-formed barrier.

    • Assess the paracellular permeability by adding a fluorescent marker like Lucifer yellow to the apical chamber and measuring its appearance in the basolateral chamber over time. Low permeability of the marker confirms barrier tightness.

  • Permeability Assay:

    • Once the barrier is established, replace the medium in the apical chamber with a medium containing a known concentration of Ceftriaxone.

    • At various time points, collect samples from the basolateral chamber.

    • Analyze the concentration of Ceftriaxone in the collected samples using HPLC-UV.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) of Ceftriaxone across the in vitro BBB model.

Visualizations

Experimental Workflow for In Vivo BBB Penetration Study

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Select Animal Model (e.g., Sprague-Dawley Rat) probe_implantation Surgical Implantation of Microdialysis Probes (Brain & Jugular Vein) animal_model->probe_implantation recovery Animal Recovery (>24 hours) probe_implantation->recovery baseline Baseline Sample Collection recovery->baseline drug_admin Administer Ceftriaxone (± P-gp Inhibitor) baseline->drug_admin sample_collection Collect Dialysate Samples (Blood & Brain) drug_admin->sample_collection sample_analysis HPLC-UV Analysis of Ceftriaxone Concentration sample_collection->sample_analysis data_analysis Data Analysis (AUC, Kp,uu,brain) sample_analysis->data_analysis

Caption: Workflow for in vivo assessment of Ceftriaxone BBB penetration using microdialysis.

Signaling Pathway: Ceftriaxone's Neuroprotective Effect

While the primary focus of BBB penetration studies is on pharmacokinetics, Ceftriaxone has been shown to exert neuroprotective effects, in part by upregulating the glutamate (B1630785) transporter GLT-1.[15] This can be particularly relevant in conditions with excitotoxicity.

G cluster_bbb Blood-Brain Barrier cluster_neuron Neuronal Environment ceftriaxone_blood Ceftriaxone (Blood) bbb_transport BBB Transport ceftriaxone_blood->bbb_transport ceftriaxone_brain Ceftriaxone (Brain) bbb_transport->ceftriaxone_brain glt1 GLT-1 Expression (Astrocyte) ceftriaxone_brain->glt1 Upregulates glutamate_clearance Increased Glutamate Clearance glt1->glutamate_clearance neuroprotection Neuroprotection (Reduced Excitotoxicity) glutamate_clearance->neuroprotection

Caption: Proposed mechanism of Ceftriaxone-mediated neuroprotection via GLT-1 upregulation.

References

Ceftriaxone Sodium Salt in Experimental Meningitis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftriaxone (B1232239) sodium salt in preclinical experimental models of bacterial meningitis. This document details established protocols for inducing meningitis in various animal models, administration of ceftriaxone, and methods for assessing its efficacy. Furthermore, it delves into the neuroprotective mechanisms of ceftriaxone beyond its bactericidal activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the use of ceftriaxone in various experimental meningitis models, providing a comparative overview of dosages, administration routes, and observed efficacy.

Table 1: Ceftriaxone Administration and Efficacy in Rabbit Models of Experimental Meningitis

PathogenRabbit StrainCeftriaxone DosageRoute of AdministrationFrequencyKey Findings
Streptococcus pneumoniae (penicillin- and cephalosporin-resistant)New Zealand White100 mg/kgIntravenousSingle doseIneffective as a single agent against highly resistant strains.[1] Combination with vancomycin (B549263) showed synergy.[1]
Streptococcus pneumoniae (cephalosporin-resistant)Not Specified50 mg/kg/dayNot SpecifiedDaily for 48hNot fully effective, with a 28% therapeutic failure rate.
Streptococcus pneumoniae (cephalosporin-resistant)Not Specified100 mg/kg/dayNot SpecifiedDaily for 48hNo therapeutic failures; all CSF cultures were below the level of detection at 48h.
Streptococcus pneumoniae (multidrug-resistant)Not Specified100 mg/kgIntravenousSingle doseSuperior efficacy when combined with rifampicin (B610482) compared to combination with vancomycin.[2]
Haemophilus influenzae type bNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCeftriaxone was as effective as chloramphenicol (B1208) in reducing bacterial counts in cerebrospinal fluid (CSF).[3]
Streptococcus pneumoniaeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedComparable efficacy to penicillin G in reducing bacterial counts in CSF.[3]

Table 2: Ceftriaxone Administration and Efficacy in Rat and Mouse Models of Experimental Meningitis

Animal ModelPathogenCeftriaxone DosageRoute of AdministrationFrequencyKey Findings
Rat (Wistar)Staphylococcus aureus (MRSA)103.3 mg/kgIntravenousDaily for 7 daysInvestigated to assess CSF penetration.[4]
Rat (Wistar)Streptococcus pneumoniae100 mg/kgNot SpecifiedDaily for 7 daysUsed to assess histological and immunohistochemical changes in the brain after treatment.[5]
Mouse (BALB/c)Neisseria meningitidis100 mg/kgSubcutaneousAt 18, 24, and 40 hours post-infectionEffective in controlling meningococcal replication.[6]
MouseStreptococcus pneumoniaeNot SpecifiedIntravenous1-hour post-infectionCleared pneumococci from the blood but not entirely from the brain when used as monotherapy.[7]

Experimental Protocols

Preparation of Ceftriaxone Sodium Salt Solution

Materials:

  • This compound powder (sterile)

  • Sterile Water for Injection (WFI) or sterile 0.9% sodium chloride (saline)

  • Sterile vials and syringes

Procedure:

  • Aseptically, reconstitute the this compound powder with the required volume of sterile WFI or saline to achieve the desired concentration. For veterinary use, a common dilution is 1 g of ceftriaxone in 10 mL of WFI.

  • Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.

  • The final concentration will depend on the specific dosage and the animal's body weight. For example, to administer a 100 mg/kg dose to a 3 kg rabbit, you would need 300 mg of ceftriaxone. If your solution is 100 mg/mL, you would administer 3 mL.

  • Prepare fresh solutions daily and keep them protected from light until use.

Induction of Experimental Meningitis

Pathogen: Streptococcus pneumoniae, Haemophilus influenzae

Procedure for Intracisternal Injection:

  • Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine and xylazine).

  • Place the animal in a stereotaxic frame or position it prone with its head flexed downwards to open the atlanto-occipital space.

  • Aseptically prepare the skin over the suboccipital region.

  • Palpate the external occipital protuberance and the spine of the atlas. The injection site is on the midline, just rostral to the dorsal arch of the atlas.

  • Insert a 25- or 27-gauge needle attached to a syringe containing the bacterial inoculum (typically 10^5 to 10^6 CFU in 0.2-0.3 mL of saline) into the cisterna magna. A slight "pop" may be felt as the needle penetrates the dura mater.

  • Withdraw a small amount of CSF to confirm correct needle placement.

  • Slowly inject the bacterial suspension over 1-2 minutes.

  • Withdraw the needle and monitor the animal for recovery from anesthesia.

Note on Stereotaxic Coordinates: While stereotaxic frames provide precision, specific, universally accepted coordinates for intracisternal injection in rabbits are not well-documented in the literature. The procedure often relies on anatomical landmarks. For high-precision studies, imaging guidance such as ultrasound may be beneficial.

Pathogen: Streptococcus pneumoniae, Staphylococcus aureus (MRSA)

Procedure for Intracisternal/Subarachnoid Injection:

  • Anesthetize the Wistar rat (150-200 g) with an appropriate anesthetic (e.g., ketamine, 10 mg/kg, intramuscularly).[4]

  • Mount the rat in a stereotaxic apparatus.

  • Make a midline incision over the scalp to expose the skull.

  • For subarachnoid injection, a small burr hole can be drilled over the desired brain region. For intracisternal injection, the atlanto-occipital membrane is exposed.

  • Using a Hamilton syringe with a 23- or 24-gauge needle, inject a small volume (e.g., 10-25 µL) of the bacterial suspension (e.g., 10^6 CFU/mL) into the subarachnoid space or cisterna magna.[4][5]

  • Suture the incision and allow the animal to recover. Meningitis typically develops within 7 to 10 days.[4]

Pathogen: Neisseria meningitidis, Streptococcus pneumoniae

Procedure for Intracisternal Injection:

  • Anesthetize the mouse (e.g., BALB/c) using a suitable anesthetic.

  • Position the mouse in a stereotaxic frame with the head flexed.

  • Aseptically prepare the skin at the base of the skull.

  • Insert a fine-gauge needle (e.g., 30-gauge) attached to a microsyringe through the skin and muscle into the cisterna magna.

  • Inject a small volume (e.g., 10 µL) of the bacterial suspension.

  • Monitor the animal for recovery.

Cerebrospinal Fluid (CSF) Collection

Procedure for Cisterna Magna Puncture in Rabbits:

  • Anesthetize the rabbit as described for meningitis induction.

  • Position the animal in a stereotaxic frame or with its head flexed.

  • Aseptically prepare the suboccipital area.

  • Insert a 25- or 27-gauge needle attached to a syringe into the cisterna magna, as described for injection.

  • Allow CSF to flow into the syringe spontaneously or by gentle aspiration. Collect the desired volume (typically 0.1-0.3 mL).

  • Withdraw the needle and monitor the animal.

Assessment of Efficacy

Bacterial Clearance:

  • Collect CSF samples at various time points after treatment.

  • Perform serial dilutions of the CSF and plate on appropriate agar (B569324) media.

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load.

Survival Studies:

  • Monitor the animals for a predetermined period after infection and treatment.

  • Record the number of surviving animals in each treatment group.

Histopathology:

  • At the end of the experiment, euthanize the animals and perfuse the brains with fixative.

  • Process the brains for histological examination to assess the degree of inflammation, neuronal damage, and other pathological changes.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. pneumoniae) meningitis_induction Induction of Meningitis (Intracisternal Injection) bacterial_culture->meningitis_induction ceftriaxone_prep Ceftriaxone Solution Preparation treatment Ceftriaxone Administration ceftriaxone_prep->treatment meningitis_induction->treatment csf_collection CSF Collection (e.g., at 0, 24, 48h) treatment->csf_collection survival_analysis Survival Analysis treatment->survival_analysis bacterial_quantification Bacterial Quantification (CFU/mL) csf_collection->bacterial_quantification histopathology Histopathology survival_analysis->histopathology ceftriaxone_neuroprotection cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Neuron ceftriaxone Ceftriaxone glutamate (B1630785) Excess Glutamate excitotoxicity Excitotoxicity & Neuronal Damage glutamate->excitotoxicity Causes nfkb_pathway NF-κB Pathway Activation ceftriaxone_target->nfkb_pathway Activates glt1_gene GLT-1 Gene (SLC1A2) nfkb_pathway->glt1_gene Induces Transcription glt1_protein GLT-1 Transporter (EAAT2) glt1_gene->glt1_protein Translation glt1_protein->glutamate Increases Uptake neuroprotection Neuroprotection glt1_protein->neuroprotection Leads to

References

Application Notes and Protocols for the Quantification of Ceftriaxone Sodium Salt in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ceftriaxone (B1232239) sodium salt in biological matrices. The protocols herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control assays.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of Ceftriaxone in biological samples due to its robustness and availability.[1][2][3]

Experimental Protocol

a) Sample Preparation (Human Plasma) [4][5]

  • To 1.0 mL of human plasma, add a deproteinizing agent such as acetonitrile (B52724) or methanol.[4][5]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and precipitation of proteins.[5]

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Collect the supernatant and filter it through a 0.45 µm membrane filter before injection into the HPLC system.[6]

b) Chromatographic Conditions [6][7]

  • Column: Waters XTerra RP-18 (5 µm, 250 x 4.6 mm) or equivalent C18 column.[1][6]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mixture of 0.1 M triethylammoniumacetate and acetonitrile (60:40 v/v) or Disodium hydrogen phosphate (B84403) buffer and Acetonitrile (65:35 v/v, pH 4.3).[4][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 240 nm or 242 nm.[4][6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.[8]

c) Method Validation Parameters [1][6][7]

The method should be validated according to ICH guidelines to ensure reliability.[8] Key validation parameters are summarized in the table below.

Quantitative Data Summary: HPLC-UV Methods
ParameterResultReference
Linearity Range0.2 - 80 µg/mL[4]
10.0 - 100.0 µg/mL[6]
0.5 - 250 µg/mL[7]
2 - 500 µg/mL (DBS)[9]
2 - 700 µg/mL (Plasma)[9]
Correlation Coefficient (r²)> 0.999[6][7]
Accuracy (% Recovery)99.88 - 99.97%[1]
101.5 - 103.2%[4]
Precision (% RSD)0.16 - 0.7%[1]
Intra-day: 1.09 - 2.65%[4]
Inter-day: 4.42 - 5.13%[4]
Limit of Detection (LOD)1.70 x 10⁻² µg/mL[7]
Limit of Quantification (LOQ)5.15 x 10⁻² µg/mL[7]

Experimental Workflow: HPLC-UV Analysis of Ceftriaxone in Plasma

cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Human Plasma Sample deproteinize Add Acetonitrile/Methanol plasma->deproteinize vortex Vortex Mix deproteinize->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (240-242 nm) separate->detect quantify Quantification detect->quantify

Workflow for HPLC-UV analysis of Ceftriaxone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for applications requiring lower detection limits.[10][11]

Experimental Protocol

a) Sample Preparation (Human Plasma) [10][12][13]

  • To 100 µL of plasma, add an internal standard (e.g., Cefotaxime).[10][12]

  • Perform protein precipitation by adding acetonitrile.[10][12]

  • Optionally, use a phospholipid-removal plate to minimize matrix effects.[10][12][13]

  • Centrifuge the sample.

  • Transfer the supernatant for injection into the LC-MS/MS system.

b) LC-MS/MS Conditions [10][12][13]

  • LC Column: Agilent Zorbax Eclipse Plus C18 or equivalent.[10][12][13]

  • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid and acetonitrile is common.[10][12][13]

  • Flow Rate: 0.4 mL/min.[10][12][13]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10][12]

  • MS Detection: Selected Reaction Monitoring (SRM).[10][12]

    • Ceftriaxone Transition: m/z 555.0 → 396.1.[10][12]

    • Cefotaxime (IS) Transition: m/z 456.0 → 324.0.[10][12]

c) Method Validation Parameters [10][12]

The method should be thoroughly validated, with key parameters presented below.

Quantitative Data Summary: LC-MS/MS Method
ParameterResultReference
Linearity Range1.01 - 200 µg/mL[10]
Correlation Coefficient (r²)> 0.99[10]
AccuracyWithin ±15%[10]
Precision (% RSD)Intra-assay: < 5%[10]
Inter-assay: < 10%[10]
Matrix EffectWithin ±15%

Experimental Workflow: LC-MS/MS Analysis of Ceftriaxone

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation is->precip cleanup Phospholipid Removal precip->cleanup inject Inject into LC cleanup->inject separate Chromatographic Separation inject->separate ionize ESI+ separate->ionize detect SRM Detection ionize->detect

Workflow for LC-MS/MS analysis of Ceftriaxone.

Microbiological Agar (B569324) Diffusion Assay

This bioassay is a cost-effective alternative for determining the potency of Ceftriaxone, relying on its inhibitory effect on a susceptible microorganism.[14][15] It is particularly useful for assessing the biological activity of the antibiotic.[16]

Experimental Protocol[14][15][17]

a) Materials and Microorganism

  • Test Microorganism: Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 6633.[14][15][17]

  • Culture Medium: Appropriate antibiotic medium.[17]

  • Standard and Sample Preparation: Prepare stock solutions of Ceftriaxone standard and samples in a suitable buffer (e.g., phosphate buffer pH 6.0).[17] Create a series of dilutions to cover the desired concentration range.

b) Assay Procedure (Cylinder-Plate Method) [14]

  • Prepare Petri dishes with a base layer of sterile agar medium.

  • Add a seed layer of agar inoculated with the test microorganism.[17]

  • Place sterile stainless-steel cylinders on the agar surface.

  • Fill the cylinders with the standard and sample solutions at different concentrations.

  • Incubate the plates at 37°C for 18 hours.[17]

  • Measure the diameter of the inhibition zones.

  • Plot a calibration curve of the inhibition zone diameter against the logarithm of the concentration for the standard solutions.

  • Determine the concentration of the sample solutions from the calibration curve.

c) Method Validation Parameters [14][15][17]

Key validation parameters for the microbiological assay are summarized below.

Quantitative Data Summary: Microbiological Assay
ParameterResultReference
Linearity Range16 - 64 µg/mL[14][18]
15.0 - 60.0 µg/mL[15]
2.6 - 6.3 µg/mL[17]
Correlation Coefficient (r/r²)r = 0.99999[14][18]
r = 0.999[15]
R² = 0.9916[16]
Accuracy (% Recovery)100.5%[14][18]
100.46%[15]
101.1%[17]
Precision (% RSD)Repeatability: 1.4%[14][18]
Intermediate Precision: 2.1 - 2.5%[14][18]
Repeatability (intraday): 1.40%[15]
Repeatability: 1.7%[17]
Intermediate Precision: 2.2%[17]

Logical Relationship: Microbiological Assay Principle

cluster_principle Assay Principle cluster_quantification Quantification ceftriaxone Ceftriaxone diffusion Diffusion into Agar ceftriaxone->diffusion bacteria Susceptible Bacteria diffusion->bacteria inhibition Inhibition of Bacterial Growth bacteria->inhibition Presence of Ceftriaxone zone Formation of Inhibition Zone inhibition->zone measure Measure Zone Diameter zone->measure correlate Correlate Diameter to Concentration measure->correlate

Principle of the microbiological agar diffusion assay.

References

Troubleshooting & Optimization

Technical Support Center: Ceftriaxone Sodium Salt Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ceftriaxone (B1232239) sodium salt in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid degradation of ceftriaxone solution at room temperature. - High Temperature: Ceftriaxone degradation is accelerated at higher temperatures.[1][2] - Inappropriate pH: Stability is pH-dependent; degradation increases in alkaline conditions.[3][4] - Presence of certain diluents: Some solutions, like those containing lidocaine, can decrease stability.[3][5]- Store reconstituted solutions at refrigerated temperatures (2-8°C) to prolong stability.[2][3] - Ensure the pH of the aqueous solution is in the optimal range for stability (slightly acidic to neutral).[3][4][6] - Use recommended diluents such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose for better stability.[3][7][8]
Color of the solution changes from light yellow to amber or darker. - Degradation over time: The color change is an indicator of ceftriaxone degradation.[8] - Exposure to light: Photodegradation can occur, especially under UV light.[9][10]- While a color change may occur, it does not always correlate with a significant loss of potency within the recommended storage period.[8] However, for analytical purposes, prepare fresh solutions. - Protect solutions from direct light, especially prolonged exposure to UV sources.[8][10]
Precipitate forms in the solution. - Incompatibility with diluent: Mixing with calcium-containing solutions (e.g., Ringer's lactate) will cause precipitation.[8] - Supersaturation: Preparing solutions at very high concentrations may lead to precipitation upon storage, especially at lower temperatures.- CRITICAL: Do not mix or co-administer ceftriaxone with calcium-containing solutions.[8] - Ensure the concentration is within the solubility limits for the chosen diluent and storage temperature.
Inconsistent results in stability studies. - Variable storage conditions: Fluctuations in temperature or light exposure can affect degradation rates.[11] - Inadequate analytical method: The method used may not be stability-indicating, failing to separate the intact drug from degradation products.[2][12]- Maintain and monitor precise storage conditions (temperature and light). - Utilize a validated stability-indicating HPLC method to ensure accurate quantification of ceftriaxone in the presence of its degradants.[2][12]

Frequently Asked Questions (FAQs)

Q1: How long is reconstituted ceftriaxone sodium stable?

A1: The stability of reconstituted ceftriaxone sodium depends on the diluent, concentration, and storage temperature. Generally, solutions are stable for a shorter period at room temperature (25°C) and for an extended period under refrigeration (2-8°C). For example, a 100 mg/mL solution in sterile water for injection is stable for about 2 days at 25°C and up to 10 days at 4°C.[3][5][8]

Q2: What is the optimal pH for ceftriaxone stability in an aqueous solution?

A2: Ceftriaxone is generally more stable in slightly acidic to neutral pH conditions.[3][6] Studies have shown greater stability around pH 6.0-7.5, with degradation increasing in more alkaline environments (pH > 8).[3][4][6]

Q3: Does light affect the stability of ceftriaxone solutions?

A3: Yes, exposure to light, particularly UV light, can promote the degradation of ceftriaxone.[9][10] It is recommended to protect ceftriaxone solutions from light during storage.[8]

Q4: What are the most common degradation pathways for ceftriaxone in water?

A4: The primary degradation pathway involves the hydrolysis of the β-lactam ring.[3][13] Other degradation processes can include isomerization and cleavage of the side chains.[13]

Q5: Can I freeze reconstituted ceftriaxone solutions?

A5: Freezing can extend the stability of ceftriaxone solutions. Studies have shown that solutions can be frozen for several months with minimal loss of potency.[14] However, the stability upon thawing is a critical consideration, and repeated freeze-thaw cycles should be avoided.[11]

Data on Ceftriaxone Sodium Stability

The following tables summarize the stability of ceftriaxone sodium in various aqueous solutions under different storage conditions.

Table 1: Stability of Ceftriaxone Sodium (100 mg/mL) in Various Diluents

DiluentStorage TemperatureStability Period (% Remaining > 90%)Reference(s)
Sterile Water for Injection25°C2-3 days[3][5][8]
4°C10 days[3][5][8]
0.9% Sodium Chloride25°C2 days[8]
4°C10 days[8]
5% Dextrose25°C2-3 days[3][5][8]
4°C10 days[3][5][8]
1% Lidocaine HCl25°C8-24 hours[3][5][8]
4°C9-10 days[3][5][8]
2% Lidocaine HCl25°C8 hours[3][5]
4°C8 days[3][5]

Table 2: Influence of Temperature on Ceftriaxone Stability

TemperatureSolution/MatrixConcentrationStability FindingsReference(s)
37°CHuman Serum (unbuffered)Not specified33.08% remaining after 120 hours[15]
25°C & 30°CAmpicillin + Ceftriaxone in 0.9% NaClNot specifiedStable (>90%) for up to 30 hours[1]
23°C (Room Temp)WaterNot specifiedChemically stable for at least 4 days[2]
8°CWaterNot specifiedChemically stable for at least 41 days[2]
4°CDiluted Human Serum (pH 6.0)Not specified86.25% remaining after 55 days[15]
-10°CMueller-Hinton BrothNot specifiedLess stable than at 4°C or -25°C[11]
-20°CWaterNot specified>90% remaining after 76 days[2]
-22°C0.9% NaCl or 5% Dextrose10 & 50 mg/mLStable for 6 months[14]
-70°CDiluted Human Serum (pH 6.0)Not specified>90% remaining after 3 months[15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ceftriaxone Quantification

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of ceftriaxone and separating it from its degradation products.[2][12]

Materials:

  • Ceftriaxone sodium reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Tetrabutylammonium (B224687) bromide (ion-pairing agent)

  • Water (HPLC grade)

  • RP-18 column (e.g., C18, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile, phosphate buffer, and water, often containing an ion-pairing agent like tetrabutylammonium bromide. A common composition is Acetonitrile:Phosphate Buffer:Water. The exact ratios can be optimized.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve the ceftriaxone reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dilute the ceftriaxone solution under investigation with the mobile phase to a concentration within the calibration curve range.

  • Chromatographic Conditions:

    • Column: RP-18 (C18)

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 1.0 mL/min.[2]

    • Detection Wavelength: UV detection at 254 nm or 260 nm.[2][12]

    • Injection Volume: 20 µL.[12]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the ceftriaxone peak based on its retention time compared to the standard. Calculate the concentration based on the peak area and the calibration curve generated from the standards. The method is considered stability-indicating if degradation product peaks are well-resolved from the intact ceftriaxone peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways.[2][16]

Procedure:

  • Prepare several aliquots of a known concentration of ceftriaxone in an aqueous solution.

  • Subject each aliquot to one of the following stress conditions:

    • Acid Hydrolysis: Add a small volume of a strong acid (e.g., 0.1 M HCl) and heat gently.

    • Base Hydrolysis: Add a small volume of a strong base (e.g., 0.1 M NaOH) and keep at room temperature.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.[16]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solution to a UV light source.[10][16]

  • After a predetermined time, neutralize the acid and base-stressed samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).

  • Evaluate the chromatograms to ensure that the degradation product peaks do not interfere with the main ceftriaxone peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis prep Prepare Ceftriaxone Solution (Aqueous Diluent) forced_deg Forced Degradation (Optional) (Acid, Base, Oxidative, Thermal, Photo) prep->forced_deg storage Store at Varied Conditions (Temperature, Light) prep->storage hplc HPLC Analysis (Stability-Indicating Method) forced_deg->hplc sampling Sample at Time Points storage->sampling sampling->hplc data Data Analysis (Quantify Degradation) hplc->data

Caption: Workflow for Ceftriaxone Stability Testing.

degradation_pathway ceftriaxone Ceftriaxone (Intact Molecule) temp Temperature ph pH (Alkaline) light Light (UV) degradation_products Degradation Products (e.g., β-Lactam Ring Opening) ceftriaxone->degradation_products Degradation temp->degradation_products ph->degradation_products light->degradation_products

Caption: Factors Leading to Ceftriaxone Degradation.

References

Technical Support Center: Ceftriaxone Sodium Salt Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ceftriaxone (B1232239) sodium salt and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ceftriaxone sodium salt?

A1: this compound primarily degrades through hydrolysis, oxidation, and photolysis. The main degradation pathways involve the opening of the β-lactam ring, hydrolysis of the C-3 side chain, and isomerization of the methoxyimino group.[1] Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), several degradation products can be formed.

Q2: What is the (E)-isomer of ceftriaxone and why is it important?

A2: The (E)-isomer of ceftriaxone, also known as Ceftriaxone Impurity A, is a geometric isomer of the active ceftriaxone molecule.[2][3] It is considered a process-related impurity and a potential degradant. Its detection and quantification are crucial for ensuring the purity and efficacy of the drug product. The chemical structure of the (E)-isomer is available in public chemical databases.[2][3]

Q3: What are the most common analytical techniques for detecting ceftriaxone and its degradation products?

A3: The most widely used technique is reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection.[4][5] For more detailed analysis and structural elucidation of degradation products, ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed. Spectrophotometric methods are also utilized for forced degradation studies.

Q4: How does pH and temperature affect the stability of ceftriaxone solutions?

A4: Ceftriaxone stability is significantly influenced by pH and temperature. It is more stable in acidic to neutral conditions and degrades more rapidly in basic solutions.[6] Lower temperatures (-70°C to 4°C) significantly improve the stability of ceftriaxone in solution compared to room temperature (25°C) or higher.[7][8][9][10] For instance, in one study, ceftriaxone in unbuffered human serum retained about 80% of its initial activity after 55 days at 4°C, but only 33% after 120 hours at 37°C.[7][10]

Troubleshooting Guides

HPLC Analysis of Ceftriaxone
Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between the acidic ceftriaxone molecule and active sites on the silica-based column packing. - Column overload. - Column contamination or bed deterioration.- Use a mobile phase with a pH that suppresses the ionization of silanol (B1196071) groups (typically pH < 4) or a pH that neutralizes basic analytes (if present). - Employ an end-capped column or a column with a different stationary phase. - Reduce the sample concentration or injection volume. - Use a guard column and ensure proper sample cleanup. - Back-flush the column to remove contaminants from the inlet frit.
Peak Fronting - Column overload is the most common cause. - Sample solvent is much stronger than the mobile phase.- Dilute the sample or reduce the injection volume. - Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times - Fluctuations in mobile phase composition or pH. - Temperature variations. - Column equilibration issues. - Pump malfunction (inconsistent flow rate).- Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Poor Resolution Between Ceftriaxone and Degradation Products - Inappropriate mobile phase composition or gradient. - Suboptimal column chemistry. - High flow rate.- Optimize the mobile phase composition (e.g., adjust the organic modifier ratio, pH, or ionic strength). - If using isocratic elution, consider a gradient elution method. - Try a column with a different selectivity (e.g., a different stationary phase or a column with a smaller particle size for higher efficiency). - Reduce the flow rate to increase the interaction time with the stationary phase.
Loss of Ceftriaxone Signal/Low Recovery - Degradation of ceftriaxone in the sample solution or during analysis. - Adsorption of the analyte to vials or tubing. - Inefficient extraction from the sample matrix.- Ensure the sample diluent is at a pH where ceftriaxone is stable (acidic to neutral). - Prepare samples fresh and store them at low temperatures if necessary. - Use deactivated vials and PEEK tubing to minimize adsorption. - Optimize the sample preparation and extraction procedure.

Quantitative Data Summary

Table 1: Stability of Ceftriaxone in Solution under Different Storage Conditions
Storage Temperature Solvent/Matrix pH Duration Remaining Ceftriaxone (%) Reference
-70°CUndiluted Human Serum~7.43 months88.96[7][10]
-20°CUndiluted Human Serum~7.43 months82.41[7][10]
4°CUndiluted Human Serum~7.455 days80.33[7][10]
37°CUndiluted Human Serum~7.4120 hours33.08[7][10]
25°C0.9% Sodium Chloride-30 hours>90[9]
30°C0.9% Sodium Chloride-30 hours>90[9]
4°CDextrose 5% (100mg/ml)~610 days>90[6]
25°CDextrose 5% (100mg/ml)~63 days>90[6]
Table 2: Forced Degradation of Ceftriaxone under Different Stress Conditions
Stress Condition Reagent/Parameters Duration Degradation (%) Reference
Acid Hydrolysis0.1 M HCl-9.68 - 47.96[11]
Base Hydrolysis0.1 M NaOH-56.75 - 81.25[11]
Oxidation3% H₂O₂-18.5 - 52.43[11]
Thermal Degradation60°C2 hoursVaries[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ceftriaxone Sodium

This protocol is a general guideline based on ICH recommendations.

  • Preparation of Stock Solution: Accurately weigh and dissolve ceftriaxone sodium in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2-8 hours). After the incubation, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes to 2 hours). After the incubation, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 2-24 hours).

  • Thermal Degradation: Place the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24-48 hours). Also, heat a solution of the drug at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for Ceftriaxone

This is an example of a typical RP-HPLC method. Method parameters may need to be optimized for specific applications.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.8 with potassium hydroxide) and acetonitrile (B52724) in a ratio of approximately 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the ceftriaxone sodium sample in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.

Visualizations

G cluster_degradation Ceftriaxone Degradation Pathways Ceftriaxone Ceftriaxone BetaLactam_Opening β-Lactam Ring Opening Ceftriaxone->BetaLactam_Opening Hydrolysis (Acid/Base) C3_Hydrolysis C-3 Side Chain Hydrolysis Ceftriaxone->C3_Hydrolysis Hydrolysis Isomerization (E)-Isomer Formation Ceftriaxone->Isomerization Photolysis/Heat Further_Degradation Further Degradation Products (e.g., Triazine derivatives) BetaLactam_Opening->Further_Degradation C3_Hydrolysis->Further_Degradation

Caption: Major degradation pathways of ceftriaxone sodium.

G cluster_workflow Experimental Workflow for Ceftriaxone Degradation Analysis Sample_Prep Sample Preparation (Forced Degradation) HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Detection Peak Detection & Quantification (Ceftriaxone & Degradants) HPLC_Analysis->Peak_Detection Identification Degradant Identification (LC-MS) HPLC_Analysis->Identification Data_Analysis Data Analysis (% Degradation, Kinetics) Peak_Detection->Data_Analysis

Caption: Workflow for the analysis of ceftriaxone degradation.

References

Technical Support Center: Optimizing Ceftriaxone Sodium Salt for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Ceftriaxone (B1232239) sodium salt in neuroprotection research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively design and execute their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Ceftriaxone-mediated neuroprotection?

A1: The primary neuroprotective mechanism of Ceftriaxone is attributed to its ability to increase the expression and function of the glial glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3] By upregulating GLT-1, Ceftriaxone enhances the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[4]

Q2: What is a typical starting concentration range for in vitro neuroprotection assays?

A2: For in vitro studies, a common starting concentration range for Ceftriaxone is between 10 µM and 200 µM.[5] However, the optimal concentration can be cell-type and model-dependent. For example, a concentration of 100 µM has been shown to be effective in protecting PC12 cells from 6-hydroxydopamine (6-OHDA)-induced toxicity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q3: How should I prepare and store a Ceftriaxone sodium salt stock solution for my experiments?

A3: this compound is a white to yellowish-orange crystalline powder that is readily soluble in water and physiological buffers like PBS.[6][7] To prepare a stock solution, dissolve the powder directly in sterile, serum-free cell culture medium or PBS to the desired concentration (e.g., 10-100 mM). It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. While freshly prepared solutions are ideal, stock solutions can be stored at 4°C for a short period, though it is advised to use them within a day.[6] For longer-term storage, aliquots can be frozen at -20°C.

Q4: How long does it take for Ceftriaxone to upregulate GLT-1 expression?

A4: The upregulation of GLT-1 expression following Ceftriaxone treatment can be observed as early as 48 hours in vitro and can persist for several days.[2] In vivo studies have shown increased GLT-1 expression after 2 to 5 days of treatment.[2][8] The exact timing can vary depending on the experimental system and the dose of Ceftriaxone used.

Troubleshooting Guide

Q5: I am not observing a neuroprotective effect with Ceftriaxone. What could be the issue?

A5: There are several potential reasons for a lack of neuroprotective effect:

  • Suboptimal Concentration: The concentration of Ceftriaxone may be too low or too high for your specific model. It is crucial to perform a dose-response experiment to identify the optimal therapeutic window.

  • Inappropriate Treatment Duration: The pre-incubation time with Ceftriaxone may not be sufficient to induce GLT-1 upregulation. Consider extending the treatment duration to at least 48-72 hours before inducing neurotoxicity.

  • Model-Specific Differences: The neuroprotective effects of Ceftriaxone can be highly dependent on the experimental model.[5] In some models, Ceftriaxone's protective action may be related to modulating transporter activity rather than increasing GLT-1 protein expression.[5]

  • Timing of Administration: In some injury models, the timing of Ceftriaxone administration is critical. For instance, in certain stroke models, pre-treatment with Ceftriaxone showed neuroprotection, whereas administration after the ischemic event had no effect on infarct size.[9]

Q6: My Western blot is not showing an increase in GLT-1 expression after Ceftriaxone treatment. What should I check?

A6: If you are not detecting an increase in GLT-1 expression, consider the following:

  • Membrane Protein Extraction: GLT-1 is a membrane-bound protein, and its efficient extraction is critical for detection. Ensure you are using a lysis buffer and protocol optimized for membrane protein extraction. This may involve using specific detergents like RIPA buffer and including mechanical disruption steps.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody for GLT-1. It is advisable to use a positive control, such as a brain tissue lysate known to express high levels of GLT-1.

  • Gel Electrophoresis and Transfer: Due to its nature as a membrane protein, GLT-1 can aggregate. Some protocols suggest avoiding heating the sample before loading it onto the gel.[10] Additionally, optimize your transfer conditions (e.g., methanol (B129727) concentration in the transfer buffer) to ensure efficient transfer to the membrane.[10]

  • Model-Dependent Expression: As noted in some studies, not all models respond to Ceftriaxone with a detectable upregulation of GLT-1 protein, even when a functional effect on glutamate transporter activity is observed.[5]

Q7: I am observing toxicity in my cell cultures after Ceftriaxone treatment. How can I mitigate this?

A7: While Ceftriaxone is generally considered safe at effective concentrations, cellular toxicity can occur.

  • Confirm Purity and Proper Storage: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

  • Perform a Toxicity Curve: Determine the cytotoxic concentration of Ceftriaxone in your specific cell type using a cell viability assay like the MTT assay. This will help you identify a concentration range that is non-toxic yet potentially effective.

  • Reduce Treatment Duration: If longer incubation times are causing toxicity, you may need to find a balance between a duration sufficient for GLT-1 upregulation and one that maintains cell health.

Data Presentation

Table 1: Effective Concentrations of Ceftriaxone in Neuroprotection Assays

Experimental Model Ceftriaxone Concentration/Dose Treatment Duration Observed Effect Reference
Organotypic Hippocampal Slices10-200 µM5 daysNeuroprotection against OGD[5]
PC12 Cells100 µM24 hoursReversion of apoptosis and restoration of cell viability
Primary Human Fetal Astrocytes3.5 µM (EC50)48 hoursUpregulation of GLT-1
Rat Model of Parkinson's Disease200 mg/kg/day, i.p.5-7 daysIncreased GLT-1 expression and glutamate uptake[2]
Rat Model of Ischemic Stroke200 mg/kg/day, i.p.5 days (pre-treatment)Reduced infarct size and neuronal loss[1]
Mouse Model of Alzheimer's Disease100 mg/kg/day, i.p.36 daysAttenuated amyloid deposition and neuroinflammation[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability in response to Ceftriaxone treatment or neurotoxic insults in adherent neuronal cell cultures.

Materials:

  • 96-well cell culture plates

  • Neuronal cell line or primary neurons

  • Complete cell culture medium

  • This compound

  • Neurotoxic agent (e.g., glutamate, 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Ceftriaxone Treatment: The next day, replace the medium with fresh medium containing various concentrations of Ceftriaxone (e.g., 0, 1, 10, 50, 100, 200 µM). Incubate for the desired pre-treatment period (e.g., 48 hours).

  • Induction of Neurotoxicity: After the pre-treatment, add the neurotoxic agent to the wells (except for the control wells) and incubate for the appropriate duration to induce cell death.

  • MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix the contents of the wells and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for GLT-1 Expression

This protocol outlines the procedure for detecting changes in GLT-1 protein expression in cell lysates.

Materials:

  • Cell cultures or brain tissue samples

  • Ice-cold PBS

  • Lysis buffer optimized for membrane proteins (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLT-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Collection: After treatment with Ceftriaxone, wash cells with ice-cold PBS and lyse them using the membrane protein extraction buffer. For tissue, homogenize in lysis buffer.[12]

  • Lysate Preparation: Incubate the lysate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[12]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 (at its optimal dilution) overnight at 4°C.[13]

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 3: Glutamate Uptake Assay

This protocol is designed to measure the functional activity of glutamate transporters in primary astrocyte cultures.

Materials:

  • Primary astrocyte cultures

  • Balanced Salt Solution (BSS)

  • [³H]-L-glutamate (radiolabeled glutamate)

  • Unlabeled L-glutamate

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture primary astrocytes to confluency in appropriate plates.

  • Pre-incubation: Wash the cells with BSS. Pre-incubate the cells with or without Ceftriaxone for the desired duration.

  • Uptake Initiation: Initiate the uptake by adding BSS containing a known concentration of [³H]-L-glutamate and unlabeled L-glutamate.

  • Uptake Termination: After a short incubation period (e.g., 10-15 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold BSS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Compare the glutamate uptake in Ceftriaxone-treated cells to that in control cells.

Visualizations

Ceftriaxone_Signaling_Pathway Ceftriaxone Signaling Pathway for GLT-1 Upregulation cluster_extracellular Extracellular cluster_intracellular Intracellular (Astrocyte) cluster_nucleus Nucleus cluster_membrane Cell Membrane Ceftriaxone Ceftriaxone Akt Akt Ceftriaxone->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation NFkB_complex IκBα-NF-κB Complex pAkt->NFkB_complex Phosphorylates IκBα, leading to dissociation NFkB NF-κB NFkB_complex->NFkB Releases GLT1_gene GLT-1 Gene (SLC1A2) NFkB->GLT1_gene Translocates to nucleus & binds to promoter GLT1_mRNA GLT-1 mRNA GLT1_gene->GLT1_mRNA Transcription GLT1_protein GLT-1 Transporter GLT1_mRNA->GLT1_protein Translation & Trafficking

Caption: Ceftriaxone upregulates GLT-1 via the Akt/NF-κB pathway.

Experimental_Workflow Workflow for Optimizing Ceftriaxone Concentration start Start: Select in vitro neuroprotection model dose_response Step 1: Dose-Response Curve (e.g., 1-200 µM Ceftriaxone) Assay: Cell Viability (MTT) start->dose_response determine_optimal_conc Step 2: Determine Optimal Non-Toxic Concentration dose_response->determine_optimal_conc neuroprotection_assay Step 3: Neuroprotection Assay Pre-treat with optimal Ceftriaxone conc. then induce neurotoxicity determine_optimal_conc->neuroprotection_assay assess_viability Step 4: Assess Neuroprotection (Cell Viability Assay) neuroprotection_assay->assess_viability mechanism_study Step 5: Mechanistic Studies (at effective concentration) assess_viability->mechanism_study western_blot Western Blot for GLT-1 mechanism_study->western_blot glutamate_uptake Glutamate Uptake Assay mechanism_study->glutamate_uptake end End: Analyze and Conclude western_blot->end glutamate_uptake->end

Caption: A logical workflow for optimizing Ceftriaxone in assays.

References

How to prevent precipitation of Ceftriaxone sodium salt in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceftriaxone (B1232239) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Ceftriaxone sodium in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is Ceftriaxone sodium and what are its solubility properties?

A1: Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum cephalosporin (B10832234) antibiotic.[1] It is a white to yellowish-orange crystalline powder that is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1] The pH of a 1% aqueous solution is approximately 6.7.[1]

Q2: Why does Ceftriaxone sodium precipitate in media?

A2: The most common cause of Ceftriaxone sodium precipitation is its interaction with calcium ions.[2][3] When Ceftriaxone is mixed with calcium-containing solutions, a highly insoluble salt, calcium ceftriaxone, can form and precipitate out of the solution.[2][4] This is a significant concern in experimental setups, as many common laboratory media and buffers (e.g., Ringer's lactate, Hartmann's solution) contain calcium.[2][5]

Q3: Are there other factors that can influence precipitation?

A3: Yes, several other factors can influence the precipitation of Ceftriaxone sodium. These include:

  • Concentration: Higher concentrations of both Ceftriaxone and calcium increase the risk of precipitation.[1]

  • Temperature: While specific data is limited in the search results, temperature can affect solubility. It is generally recommended to store reconstituted solutions under refrigeration.[6]

  • pH: The pH of the solution can affect the stability and solubility of Ceftriaxone sodium. A 1% aqueous solution has a pH of about 6.7.[1]

  • Duration of therapy/experiment: Longer exposure times of Ceftriaxone to calcium-containing solutions can increase the likelihood of precipitation.[7]

  • Presence of other ions: While calcium is the primary concern, the overall ionic strength of the solution could potentially influence solubility.

Q4: Can I use any type of water to dissolve Ceftriaxone sodium?

A4: It is crucial to use sterile, ion-free water, such as Sterile Water for Injection (SWFI), for reconstitution. Tap water or other non-purified water sources may contain minerals, including calcium, which can lead to immediate precipitation.

Q5: What are the recommended storage conditions for reconstituted Ceftriaxone sodium solutions?

A5: Reconstituted solutions of Ceftriaxone sodium are stable for a limited time. Stability depends on the diluent and storage temperature. For instance, a 100 mg/mL solution reconstituted with sterile water for injection is stable for 2 days at 25°C and 10 days at 4°C.[8] Always refer to the manufacturer's specific guidelines for the product you are using.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving precipitation issues with Ceftriaxone sodium.

Issue: Precipitation upon initial reconstitution
Potential Cause Troubleshooting Step
Incorrect Diluent: The diluent used contains incompatible ions (e.g., calcium).Action: Always use a recommended sterile diluent such as Sterile Water for Injection or 0.9% Sodium Chloride.[9][10] Do not use calcium-containing solutions like Ringer's lactate.[5]
High Concentration: The concentration of the reconstituted solution is too high.Action: Ensure you are following the recommended reconstitution concentrations. For intravenous (IV) administration, concentrations should not exceed 100 mg/mL.[9]
Contamination: The vial or diluent is contaminated.Action: Use aseptic techniques during reconstitution. Inspect the vial and diluent for any particulate matter before use.
Issue: Precipitation after mixing with experimental media
Potential Cause Troubleshooting Step
Calcium in Media: The experimental medium contains calcium.Action: Review the composition of your medium. If it contains calcium, consider using a calcium-free formulation if your experiment allows. Alternatively, add Ceftriaxone to the medium immediately before use to minimize interaction time.
Incompatible Additives: Other supplements or drugs in the media are incompatible.Action: Review all components being added to the media. Ceftriaxone is known to be incompatible with vancomycin, fluconazole, and amsacrine.[11]
Sequential Addition: Ceftriaxone and calcium-containing solutions were added without proper flushing.Action: If sequential addition is necessary, thoroughly flush the infusion lines or experimental apparatus with a compatible fluid (e.g., 0.9% Sodium Chloride) between the administration of Ceftriaxone and any calcium-containing solution.[2][12]
Issue: Precipitation during storage of the final solution
Potential Cause Troubleshooting Step
Exceeded Stability Time: The solution has been stored for too long.Action: Adhere strictly to the recommended storage times and temperatures for your specific concentration and diluent.[6][8] Discard any unused solution after the stability period has passed.
Improper Storage Temperature: The solution was not stored at the correct temperature.Action: Store reconstituted solutions at the recommended temperature, typically refrigeration at 2-8°C, and protect from light.[8][13] Do not freeze reconstituted solutions unless specified by the manufacturer.[6]
Light Exposure: Prolonged exposure to light can degrade the compound.Action: Store vials and reconstituted solutions protected from light.[6][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data regarding the solubility and stability of Ceftriaxone sodium.

Table 1: Solubility of Ceftriaxone Sodium
Solvent Solubility Temperature Reference
WaterReadily solubleRoom Temperature[1]
Water40 g / 100 mL25 °C[4]
PBS (pH 7.2)~10 mg/mLNot Specified[14]
MethanolSparingly solubleRoom Temperature[1]
EthanolVery slightly solubleRoom Temperature[1]
Table 2: Stability of Reconstituted Ceftriaxone Sodium Solutions
Diluent Concentration (mg/mL) Stability at Room Temp (25°C) Stability Refrigerated (4°C) Reference
Sterile Water for Injection1002 days10 days[8]
Sterile Water for Injection250, 35024 hours3 days[8]
0.9% Sodium Chloride1002 days10 days[8]
5% Dextrose in Water10-402 days10 days[6]
Table 3: Known Incompatibilities
Substance/Solution Type Nature of Incompatibility Recommendation Reference
Calcium-containing solutions (e.g., Ringer's lactate, Hartmann's)Forms a precipitate (calcium ceftriaxone)Do not mix or co-administer.[2][5][11]
VancomycinPhysical incompatibilityDo not mix.[11]
FluconazolePhysical incompatibilityDo not mix.[11]
AmsacrinePhysical incompatibilityDo not mix.[11]
AminoglycosidesPhysical incompatibilityDo not mix.
MetronidazoleConcentration dependent compatibilityAdmixture stable for 24 hours at room temp only in 0.9% NaCl or D5W at specific concentrations.[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Ceftriaxone Sodium for a Stock Solution

Objective: To prepare a high-concentration stock solution of Ceftriaxone sodium.

Materials:

  • Ceftriaxone sodium vial (e.g., 1 g)

  • Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride

  • Sterile syringes and needles

  • Laminar flow hood or sterile workspace

Procedure:

  • Calculate the required volume of diluent. To achieve a 100 mg/mL stock solution from a 1 g vial, you will need 9.6 mL of diluent.[9]

  • Using a sterile syringe, draw up the calculated volume of SWFI or 0.9% Sodium Chloride.

  • Inject the diluent into the Ceftriaxone sodium vial.

  • Gently shake the vial until the powder is completely dissolved.[9] The solution should be clear and range from light yellow to amber.[1]

  • Visually inspect the solution for any particulate matter. If any is present, discard the solution.

  • Label the vial with the final concentration, date, and time of reconstitution.

  • Store the stock solution at 2-8°C and protect from light. Use within the stability period indicated in Table 2.

Protocol 2: Preparation of a Working Solution in Experimental Media

Objective: To dilute the Ceftriaxone sodium stock solution into a final working concentration in a cell culture or other experimental medium.

Materials:

  • Reconstituted Ceftriaxone sodium stock solution (from Protocol 1)

  • Experimental medium (pre-warmed if necessary)

  • Sterile pipettes or syringes

Procedure:

  • Verify Media Compatibility: Before proceeding, confirm that your experimental medium does not contain calcium or other incompatible components. If the medium contains calcium, be aware of the high risk of precipitation.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental medium.

    • Formula: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add

  • Under sterile conditions, add the calculated volume of the Ceftriaxone stock solution to the experimental medium.

  • Gently mix the solution to ensure homogeneity.

  • Immediate Use Recommended: It is highly recommended to use the final working solution immediately after preparation, especially if the medium contains calcium, to minimize the risk of precipitation over time.

  • Visually inspect the final solution for any signs of cloudiness or precipitation before use.

Visualizations

Ceftriaxone_Precipitation_Pathway Ceftriaxone Ceftriaxone Anion Precipitate Insoluble Ceftriaxone-Calcium Salt (Precipitate) Ceftriaxone->Precipitate Forms insoluble salt with Calcium Calcium Cation (Ca²⁺) (from media, diluents) Calcium->Precipitate

Caption: Mechanism of Ceftriaxone precipitation with calcium ions.

Troubleshooting_Workflow Start Precipitation Observed Check_Diluent Is the diluent calcium-free? Start->Check_Diluent Check_Media Does the final medium contain calcium? Check_Diluent->Check_Media Yes Use_Correct_Diluent Use Sterile Water or 0.9% NaCl. Check_Diluent->Use_Correct_Diluent No Check_Concentration Is the concentration within recommended limits? Check_Media->Check_Concentration No Use_Ca_Free_Media Use calcium-free medium or add Ceftriaxone last. Check_Media->Use_Ca_Free_Media Yes Check_Storage Was the solution stored correctly (time/temp)? Check_Concentration->Check_Storage Yes Adjust_Concentration Adjust concentration to be within soluble range. Check_Concentration->Adjust_Concentration No Prepare_Fresh Prepare a fresh solution and store properly. Check_Storage->Prepare_Fresh No Resolved Issue Resolved Check_Storage->Resolved Yes Use_Correct_Diluent->Resolved Use_Ca_Free_Media->Resolved Adjust_Concentration->Resolved Prepare_Fresh->Resolved Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase Reconstitute 1. Reconstitute Ceftriaxone (e.g., 100 mg/mL in SWFI) Verify_Media 2. Verify Media Compatibility (Check for Calcium) Reconstitute->Verify_Media Dilute 3. Dilute to Final Concentration in Experimental Media Verify_Media->Dilute Use_Immediately 4. Use Immediately Dilute->Use_Immediately

References

Technical Support Center: Troubleshooting Inconsistent Results with Ceftriaxone Sodium Salt In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ceftriaxone (B1232239) sodium salt in in vitro applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ceftriaxone in in vitro studies?

A1: Ceftriaxone has two well-documented primary mechanisms of action in vitro. Its bactericidal effect results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Additionally, in mammalian cell cultures, particularly in neuroscience research, Ceftriaxone is known to upregulate the expression of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), which is crucial for clearing glutamate from the extracellular space.

Q2: How should I prepare a stock solution of Ceftriaxone sodium salt?

A2: this compound is readily soluble in water and aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffered solution like PBS (pH 7.2). A common stock concentration is 100 mg/mL. It is advisable to prepare fresh solutions; however, aqueous solutions can be stored for a short period. Do not store aqueous solutions for more than a day at room temperature. For longer storage, aliquot and freeze at -20°C for up to a month, though stability may vary. Avoid repeated freeze-thaw cycles.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: While Ceftriaxone is soluble in aqueous solutions, it is best practice to first prepare a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium. This ensures accurate dosing and minimizes the risk of contamination and precipitation.

Q4: What are the typical working concentrations of Ceftriaxone for in vitro experiments?

A4: The working concentration of Ceftriaxone depends on the application. For antimicrobial susceptibility testing, concentrations typically range from 0.03 µg/mL to 128 µg/mL. For studies on GLT-1 upregulation in neuronal or glial cell cultures, concentrations often range from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q5: Is Ceftriaxone cytotoxic to mammalian cells?

A5: Ceftriaxone can exhibit cytotoxicity at high concentrations and with prolonged exposure. Cytotoxicity is cell-type dependent. For example, in human bone progenitor cells, cytotoxic effects were observed at concentrations above 15,000 mg/L after 24-48 hours, with subtoxic effects seen above 500 mg/L after ten days of exposure.[1] It is essential to determine the cytotoxic threshold for your specific cell line using assays like MTT or LDH release before proceeding with functional experiments.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Cell Culture Medium

Possible Cause 1: Interaction with Calcium Ceftriaxone can precipitate in the presence of calcium ions. Many cell culture media, such as DMEM, contain calcium.

  • Solution:

    • Avoid co-administration of Ceftriaxone with calcium-containing solutions if possible.

    • If your medium has a high calcium concentration, consider preparing your Ceftriaxone stock in a calcium-free buffer and adding it to the medium just before use.

    • Observe for any precipitate formation after adding Ceftriaxone to your medium. If precipitation occurs, you may need to use a lower concentration of Ceftriaxone or a different basal medium.

Possible Cause 2: pH of the Solution The stability and solubility of Ceftriaxone can be pH-dependent. The pH of a 1% aqueous solution of Ceftriaxone sodium is approximately 6.7.[2]

  • Solution:

    • Ensure the pH of your final culture medium is within the optimal physiological range (typically 7.2-7.4).

    • When preparing stock solutions, use a buffered solution to maintain a stable pH.

Possible Cause 3: High Concentration Even though Ceftriaxone is water-soluble, preparing highly concentrated solutions directly in complex media might lead to precipitation.

  • Solution:

    • Always prepare a higher concentration stock solution in water or PBS and then dilute it to the final working concentration in your culture medium.

Issue 2: Inconsistent or No Effect on GLT-1 Upregulation

Possible Cause 1: Inappropriate Cell Type The upregulation of GLT-1 by Ceftriaxone is primarily observed in astrocytes.

  • Solution:

    • Use primary astrocyte cultures or astrocyte-rich co-cultures for studying GLT-1 upregulation. While some neuronal cell lines might show an effect, it is generally less pronounced.

Possible Cause 2: Insufficient Treatment Duration or Concentration The upregulation of GLT-1 is a time- and concentration-dependent process.

  • Solution:

    • Treat cells for at least 48-72 hours with Ceftriaxone.

    • Perform a dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find the optimal concentration for your cell system.

Possible Cause 3: Cell Health and Confluency Unhealthy or overly confluent cells may not respond optimally to treatment.

  • Solution:

    • Ensure your cells are healthy and in the logarithmic growth phase before starting the treatment.

    • Plate cells at a density that will not lead to over-confluency by the end of the experiment.

Issue 3: High Variability in Antimicrobial Susceptibility Testing

Possible Cause 1: Inoculum Preparation The density of the bacterial inoculum is critical for reproducible MIC (Minimum Inhibitory Concentration) values.

  • Solution:

    • Strictly follow standardized protocols (e.g., CLSI guidelines) for preparing the inoculum to a 0.5 McFarland standard.

Possible Cause 2: Inconsistent Drug Concentration Errors in serial dilutions can lead to significant variability.

  • Solution:

    • Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.

Possible Cause 3: Contamination Contamination of the bacterial culture or the Ceftriaxone solution will lead to erroneous results.

  • Solution:

    • Use aseptic techniques throughout the experimental setup.

    • Perform a purity check of the inoculum by plating on appropriate agar.

Data Presentation

Table 1: Cytotoxicity of Ceftriaxone on Various Cell Lines

Cell LineAssayIncubation TimeCC50 / Effect ConcentrationReference
Human Bone Progenitor CellsLDH Release24-48 hours> 15,000 mg/L[1]
Human Bone Progenitor CellsMetabolic Activity10 daysSubtoxic effects > 500 mg/L[1]
MRC-5 (Human Lung Fibroblast)Not SpecifiedNot Specified482.61 ± 12.37 µg/mL[3]

Table 2: Stability of Ceftriaxone Sodium Solutions

SolventConcentrationStorage TemperatureStability (Time to <90% of initial concentration)Reference
Sterile Water100 mg/mL25°C3 days[4]
Sterile Water100 mg/mL4°C10 days[4]
5% Dextrose100 mg/mL25°C3 days[4]
5% Dextrose250 mg/mL25°C24 hours[4]
5% Dextrose100 mg/mL4°C10 days[4]
5% Dextrose250 mg/mL4°C3 days[4]
0.9% NaCl + Ampicillin8 g/L25°C30 hours[5]
0.9% NaCl + Ampicillin8 g/L30°C30 hours[5]
0.9% NaCl + Ampicillin8 g/L37°C< 20 hours[5]

Experimental Protocols

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is a general guideline based on CLSI standards.

  • Preparation of Ceftriaxone Dilutions:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Ceftriaxone dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Ceftriaxone that completely inhibits visible growth of the organism.

Protocol 2: In Vitro GLT-1 Upregulation Assay in Primary Astrocyte Culture
  • Cell Culture:

    • Culture primary astrocytes in DMEM supplemented with 10% FBS, and penicillin/streptomycin.

    • Plate cells in 6-well plates and grow to approximately 80% confluency.

  • Ceftriaxone Treatment:

    • Prepare a fresh 100 mM stock solution of this compound in sterile water.

    • Treat the cells with the desired final concentrations of Ceftriaxone (e.g., 1, 10, 50, 100 µM) by diluting the stock solution directly into the culture medium.

    • Include a vehicle control (sterile water).

    • Incubate the cells for 48-72 hours.

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Western Blot for GLT-1 Detection:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GLT-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the GLT-1 band intensity to a loading control like β-actin or GAPDH.

Mandatory Visualizations

G Ceftriaxone's Mechanism of Action: Bacterial Cell Wall Inhibition Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ceftriaxone->PBP binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall is essential for Lysis Cell Lysis and Death CellWall->Lysis inhibition leads to

Caption: Ceftriaxone's antibacterial mechanism of action.

G Ceftriaxone-Induced GLT-1 Upregulation Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane Ceftriaxone Ceftriaxone IKK IKK Complex Ceftriaxone->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation ubiquitination and degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB->IkB releases IkB_NFkB->NFkB releases GLT1_Gene GLT-1 (EAAT2) Gene NFkB_nuc->GLT1_Gene binds to promoter GLT1_mRNA GLT-1 mRNA GLT1_Gene->GLT1_mRNA transcription GLT1_Protein GLT-1 Protein GLT1_mRNA->GLT1_Protein translation Glutamate_Uptake Increased Glutamate Uptake GLT1_Protein->Glutamate_Uptake mediates

Caption: NF-κB signaling in Ceftriaxone-mediated GLT-1 upregulation.

G Experimental Workflow: In Vitro GLT-1 Upregulation Assay start Start: Primary Astrocyte Culture treatment Ceftriaxone Treatment (e.g., 1-100 µM, 48-72h) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-GLT-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Data Analysis: Normalize to Loading Control detection->analysis

Caption: Workflow for assessing GLT-1 protein upregulation.

References

Technical Support Center: Ceftriaxone Sodium Salt Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of ceftriaxone (B1232239) sodium salt with common laboratory assays.

I. Hematology Assays

Ceftriaxone can induce several hematologic abnormalities, most notably drug-induced immune hemolytic anemia (DIIHA), and more rarely, thrombocytopenia and pancytopenia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind ceftriaxone-induced immune hemolytic anemia (DIIHA)?

A1: Ceftriaxone-induced DIIHA is primarily an immune-mediated reaction. The most common mechanism involves the formation of drug-dependent antibodies.[1][2] Ceftriaxone can bind to the red blood cell (RBC) membrane, creating a hapten. This complex is then recognized by the immune system, leading to the production of antibodies (typically IgG and/or IgM) that bind to the ceftriaxone-RBC complex, causing hemolysis.[2] Another mechanism involves the formation of immune complexes between ceftriaxone and antibodies in the plasma, which then attach to RBCs and activate complement, leading to intravascular hemolysis.[2]

Q2: What are the typical laboratory findings in a patient with ceftriaxone-induced DIIHA?

A2: Key laboratory findings include a rapid decrease in hemoglobin and hematocrit, an increased reticulocyte count, elevated lactate (B86563) dehydrogenase (LDH), and increased indirect bilirubin (B190676).[3] A peripheral blood smear may show spherocytes. The most critical diagnostic test is a positive Direct Antiglobulin Test (DAT), also known as the Coombs test.[1][3]

Q3: Can ceftriaxone cause other hematological issues besides DIIHA?

A3: Yes, although less common, ceftriaxone has been associated with thrombocytopenia (low platelet count) and pancytopenia (a deficiency of all three cellular components of the blood: red cells, white cells, and platelets).[4][5] The suspected mechanism for these conditions is also immune-mediated, where drug-dependent antibodies target platelets or hematopoietic progenitor cells.[4][5][6]

Troubleshooting Guide: Suspected Ceftriaxone-Induced Hemolytic Anemia

If a patient or experimental subject develops signs of hemolysis while on ceftriaxone therapy, follow these troubleshooting steps:

  • Immediate Action: Discontinue ceftriaxone administration immediately. This is the most crucial step in managing DIIHA.[1][2]

  • Clinical Evaluation: Assess for clinical signs of hemolysis, such as pallor, jaundice, dark urine, fatigue, and shortness of breath.[3]

  • Laboratory Investigation:

    • Order a STAT complete blood count (CBC) to assess the degree of anemia.

    • Perform a Direct Antiglobulin Test (DAT/Direct Coombs). A positive result is highly indicative of an immune-mediated process.[1]

    • Measure markers of hemolysis: LDH, indirect bilirubin, and haptoglobin (will be decreased).

    • Examine a peripheral blood smear for evidence of spherocytosis.

  • Differential Diagnosis: Rule out other causes of hemolytic anemia.

  • Confirmation: If DIIHA is suspected, specialized immunohematology reference laboratory testing can be performed to confirm the presence of ceftriaxone-dependent antibodies.[3]

Data Summary

Table 1: Key Laboratory Findings in Ceftriaxone-Induced Immune Hemolytic Anemia

ParameterTypical FindingClinical Significance
Hemoglobin/HematocritDecreasedIndicates anemia
Reticulocyte CountIncreasedSuggests bone marrow compensation for RBC destruction
Lactate Dehydrogenase (LDH)IncreasedMarker of cellular damage and hemolysis
Indirect BilirubinIncreasedIndicates increased breakdown of heme
HaptoglobinDecreasedBinds free hemoglobin released during hemolysis
Direct Antiglobulin Test (DAT)PositiveDetects antibodies and/or complement on RBCs[1]
Experimental Protocols

Protocol 1: Direct Antiglobulin Test (DAT) / Direct Coombs Test

This protocol outlines the basic procedure for performing a direct Coombs test to detect sensitization of red blood cells.

Materials:

  • Patient's whole blood sample collected in an EDTA (lavender top) tube.

  • Isotonic saline.

  • Polyspecific anti-human globulin (AHG) reagent (Coombs reagent).

  • Monospecific anti-IgG and anti-C3d reagents (for follow-up testing if DAT is positive).

  • Test tubes.

  • Centrifuge.

  • Microscope.

Procedure:

  • Prepare a 3-5% suspension of the patient's red blood cells in isotonic saline.

  • Wash the RBCs 3-4 times with a large volume of isotonic saline to remove any unbound immunoglobulins. Decant the supernatant completely after the final wash.

  • Add one to two drops of the washed RBC suspension to a labeled test tube.

  • Add one to two drops of polyspecific AHG reagent to the test tube.

  • Mix gently and centrifuge according to the reagent manufacturer's instructions (e.g., at 1000 rpm for 1 minute).

  • Gently resuspend the cell button and examine for agglutination macroscopically and microscopically.

  • Grade the agglutination reaction (e.g., 0 to 4+). A positive result indicates the presence of IgG antibodies or complement bound to the RBCs.[7]

Visualization

DIIHA_Mechanism cluster_0 Mechanism of Ceftriaxone-Induced Immune Hemolytic Anemia cluster_1 Alternative Pathway Ceftriaxone Ceftriaxone Ceftriaxone_RBC_Complex Ceftriaxone-RBC Complex (Hapten) Ceftriaxone->Ceftriaxone_RBC_Complex binds to Immune_Complex Ceftriaxone-Antibody Immune Complex Ceftriaxone->Immune_Complex RBC Red Blood Cell (RBC) RBC->Ceftriaxone_RBC_Complex Complement Complement Activation RBC->Complement activates Antibody Drug-Dependent Antibody (IgG/IgM) Ceftriaxone_RBC_Complex->Antibody triggers production of Antibody->Immune_Complex Hemolysis Hemolysis Antibody->Hemolysis leads to Immune_Complex->RBC binds to Complement->Hemolysis

Caption: Mechanism of Ceftriaxone-Induced Immune Hemolytic Anemia.

II. Clinical Chemistry Assays

Ceftriaxone can interfere with certain clinical chemistry tests, potentially leading to erroneous results for creatinine (B1669602) and bilirubin.

Frequently Asked Questions (FAQs)

Q1: Does ceftriaxone interfere with creatinine measurements?

A1: Some early reports suggested potential interference of cephalosporins with the Jaffé reaction for creatinine measurement.[8][9][10] However, more recent studies with newer beta-lactam antibiotics, including ceftriaxone, have shown a lack of significant interference with both manual and automated creatinine determination methods.[11][12] While some cephalosporins like cefoxitin (B1668866) can cause false elevations, ceftriaxone is not expected to cause significant interference in vivo.[13]

Q2: How does ceftriaxone affect bilirubin levels?

A2: Ceftriaxone can interfere with bilirubin metabolism and measurement. It competes with bilirubin for binding sites on serum albumin.[14] This displacement of bilirubin from albumin can lead to an increase in unconjugated (indirect) bilirubin levels. This is a physiological (in vivo) interference.

Troubleshooting Guide: Unexpected Creatinine or Bilirubin Results

Creatinine:

  • Review Methodology: Confirm the creatinine assay method being used. While ceftriaxone interference is unlikely with most modern methods, older Jaffé-based assays might be susceptible to interference from other cephalosporins.[8][14]

  • Timing of Sample Collection: To minimize any potential in vitro interference, it is a good practice to draw blood samples for creatinine determination at the time of minimum drug concentration (trough level), just before the next dose.[13][15]

  • Alternative Methods: If interference is strongly suspected, consider using an enzymatic or HPLC-based assay for creatinine, which are more specific.[14]

Bilirubin:

  • Interpret with Caution: When elevated unconjugated bilirubin is observed in a patient receiving ceftriaxone, consider the possibility of drug-induced displacement from albumin as a contributing factor.

  • Fractionate Bilirubin: Ensure that both total and direct bilirubin are measured to accurately assess the unconjugated bilirubin concentration.

Data Summary

Table 2: Ceftriaxone Interference with Clinical Chemistry Assays

AnalyteAssay MethodType of InterferencePotential ImpactMitigation Strategy
CreatinineJaffé reactionAnalytical (in vitro) - minimal with ceftriaxoneFalse elevation (more significant with other cephalosporins)[13]Use enzymatic or HPLC methods; time sample collection at trough drug levels.[13][14][15]
BilirubinN/APhysiological (in vivo)Increased unconjugated bilirubinInterpret results in the context of ceftriaxone administration.

Visualization

Creatinine_Interference_Logic cluster_0 Troubleshooting Unexpected Creatinine Results with Ceftriaxone Start Unexpected Creatinine Result Check_Method Is the assay based on the Jaffé reaction? Start->Check_Method Enzymatic_HPLC Consider using enzymatic or HPLC method Check_Method->Enzymatic_HPLC Alternative Trough_Sample Was the sample collected at trough drug level? Check_Method->Trough_Sample Yes No_Interference Interference is unlikely to be clinically significant Check_Method->No_Interference No Recollect Recollect sample at trough level Trough_Sample->Recollect No Trough_Sample->No_Interference Yes Recollect->No_Interference

Caption: Troubleshooting logic for creatinine interference.

III. Coagulation Assays

Ceftriaxone's effect on coagulation is generally considered minimal, especially when compared to other cephalosporins. However, there have been reports of potentiation of warfarin (B611796) activity.

Frequently Asked Questions (FAQs)

Q1: Does ceftriaxone affect routine coagulation tests like PT and aPTT?

A1: Studies have shown that ceftriaxone does not cause a significant change in plasmatic coagulation parameters, including vitamin K-dependent factors, in patients with adequate vitamin K levels.[16][17]

Q2: Is there an interaction between ceftriaxone and warfarin?

A2: Yes, there is evidence that ceftriaxone can potentiate the anticoagulant effect of warfarin, leading to an elevated International Normalized Ratio (INR).[18][19][20] The exact mechanism is not fully understood but may involve the inhibition of vitamin K-producing intestinal bacteria.[21]

Troubleshooting Guide: Managing Patients on Warfarin and Ceftriaxone
  • Monitor INR Closely: For patients on stable warfarin therapy who are initiated on ceftriaxone, it is crucial to monitor their INR more frequently, especially within the first few days of starting the antibiotic.[18]

  • Dose Adjustment: Be prepared to adjust the warfarin dose based on the INR results to maintain a therapeutic level and avoid bleeding complications.

  • Patient Education: Advise patients to report any signs of bleeding, such as unusual bruising, nosebleeds, or blood in the urine or stool.

Data Summary

Table 3: Ceftriaxone's Effect on Coagulation

Assay/ParameterEffect of CeftriaxoneClinical ImplicationRecommendation
Prothrombin Time (PT) / aPTTNo significant change in patients with normal vitamin K levels.[16][17]Minimal risk of bleeding in patients not on anticoagulants.Routine monitoring is not typically required.
International Normalized Ratio (INR) in patients on WarfarinCan be significantly elevated.[18][19][20]Increased risk of bleeding.Increased frequency of INR monitoring and potential warfarin dose adjustment.[18]

Visualization

Warfarin_Interaction_Pathway cluster_0 Ceftriaxone and Warfarin Interaction Ceftriaxone Ceftriaxone Gut_Flora Intestinal Flora Ceftriaxone->Gut_Flora inhibits Vitamin_K Vitamin K Production Gut_Flora->Vitamin_K produces Clotting_Factors Vitamin K-Dependent Clotting Factors Vitamin_K->Clotting_Factors activates INR Increased INR Clotting_Factors->INR decreased activity leads to Warfarin Warfarin Warfarin->Clotting_Factors inhibits

Caption: Potential mechanism of ceftriaxone-warfarin interaction.

IV. Ceftriaxone-Calcium Precipitation

A significant in vitro and in vivo interaction of ceftriaxone is its potential to form precipitates with calcium-containing solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it contraindicated to co-administer ceftriaxone and calcium-containing solutions?

A1: Ceftriaxone can bind with calcium ions to form an insoluble precipitate, ceftriaxone-calcium.[22][23] This precipitation can occur in intravenous lines and potentially in the bloodstream, leading to serious adverse events.

Q2: Are there specific patient populations at higher risk for ceftriaxone-calcium precipitation?

A2: Yes, neonates (≤28 days of age) are at a particularly high risk.[24]

Troubleshooting Guide: Avoiding Ceftriaxone-Calcium Precipitation
  • Do Not Mix: Never mix ceftriaxone with calcium-containing solutions (e.g., Ringer's lactate, parenteral nutrition) in the same infusion line or container.[24]

  • Sequential Administration: In patients older than 28 days, ceftriaxone and calcium-containing solutions may be administered sequentially, but the infusion line must be thoroughly flushed with a compatible fluid between infusions.[24]

  • Neonatal Contraindication: Ceftriaxone is contraindicated in neonates who require (or are expected to require) treatment with intravenous calcium-containing solutions.[24]

Experimental Protocols

Protocol 2: In Vitro Assessment of Ceftriaxone-Calcium Precipitation in Human Plasma

This protocol is based on methodologies described in the literature to assess the risk of precipitation.[22][23]

Materials:

  • Human plasma.

  • Ceftriaxone sodium salt solution.

  • Calcium chloride solution.

  • Incubator (37°C).

  • High-performance liquid chromatography (HPLC) system for ceftriaxone quantification.

  • Atomic absorption spectrometer for calcium quantification.

  • Microcentrifuge.

Procedure:

  • Prepare stock solutions of ceftriaxone and calcium chloride of known concentrations.

  • In a microcentrifuge tube, add human plasma.

  • Spike the plasma with ceftriaxone and calcium chloride to achieve the desired final concentrations.

  • Incubate the plasma samples at 37°C for a specified period (e.g., 2 hours).[22]

  • After incubation, visually inspect the samples for any precipitate formation.

  • Centrifuge the samples to pellet any precipitate.

  • Carefully collect the supernatant.

  • Quantify the concentrations of ceftriaxone and calcium in the supernatant using HPLC and atomic absorption spectroscopy, respectively.[22]

  • A significant decrease in the supernatant concentrations compared to control samples (without the other reactant) would indicate precipitation.

Visualization

Ceftriaxone_Calcium_Precipitation_Workflow cluster_0 Experimental Workflow: In Vitro Ceftriaxone-Calcium Precipitation Assay Start Prepare Human Plasma Samples Spike Spike with Ceftriaxone and Calcium Solutions Start->Spike Incubate Incubate at 37°C Spike->Incubate Observe Visual Inspection for Precipitate Incubate->Observe Centrifuge Centrifuge to Pellet Precipitate Observe->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Quantify Quantify Ceftriaxone (HPLC) and Calcium (AAS) in Supernatant Collect_Supernatant->Quantify Analyze Analyze for Decreased Concentrations Quantify->Analyze Precipitation_Confirmed Precipitation Confirmed Analyze->Precipitation_Confirmed Yes No_Precipitation No Significant Precipitation Analyze->No_Precipitation No

Caption: Workflow for assessing ceftriaxone-calcium precipitation.

References

Impact of pH on Ceftriaxone sodium salt stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ceftriaxone (B1232239) sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Ceftriaxone sodium salt in aqueous solutions?

There are conflicting reports in the literature regarding the optimal pH for this compound stability. Some studies suggest maximal stability in a slightly acidic to neutral range, while others indicate a slightly alkaline pH is optimal.

  • One study reported the pH of maximum stability to be between 2.5 and 4.5.

  • Another study found that in an aqueous solution, the ideal pH for ceftriaxone stability is 7.5, with only about 10% degradation occurring after 6 hours at 37°C.[1]

  • Conversely, some research indicates that cephalosporins, including Ceftriaxone, are more stable under acidic conditions, in the pH range of 4.5 to 6.5.[2]

It is crucial to consider the specific buffer system, temperature, and concentration of your solution, as these factors can influence stability. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Q2: How does pH affect the degradation of this compound?

This compound is susceptible to degradation in both acidic and alkaline conditions.

  • Acidic Conditions: Degradation is observed in acidic mediums.[3] One study noted that at pH 5.5, degradation occurred more rapidly than in the pH range of 6.5 to 8.5.[4]

  • Alkaline Conditions: The β-lactam ring of Ceftriaxone is prone to hydrolysis in alkaline solutions, leading to a loss of antibacterial activity. However, one study indicated that the drug is stable against alkaline hydrolysis with no change in absorbance, suggesting close to 100% recovery.[3] This highlights the need for careful consideration of specific conditions.

Q3: Does the pH of the solution affect the antibacterial activity of Ceftriaxone?

The antibacterial activity of Ceftriaxone does not appear to be significantly affected by alterations in pH.[5] The bactericidal concentrations are generally similar to the inhibitory levels across various pH levels, media, and in the presence of serum.[5]

Q4: My Ceftriaxone solution has changed color. Is it still viable?

Solutions of this compound may range in color from light yellow to amber, depending on the storage duration, concentration, and the diluent used. This color change does not necessarily indicate a significant loss of potency. However, any solution that shows significant darkening or precipitation should be discarded.

Q5: Can I use calcium-containing diluents to reconstitute this compound?

No, you should not use diluents containing calcium, such as Ringer's solution or Hartmann's solution, to reconstitute Ceftriaxone vials or to further dilute a reconstituted vial for IV administration, as a precipitate can form.

Troubleshooting Guides

Issue 1: Rapid degradation of Ceftriaxone solution observed during experiments.

  • Possible Cause: The pH of your solution may be outside the optimal stability range.

  • Troubleshooting Steps:

    • Measure the pH of your Ceftriaxone solution.

    • If the pH is highly acidic or alkaline, adjust it to a more neutral range (e.g., pH 6.0-7.5) using an appropriate buffer system.

    • Consider the composition of your diluent. Dextrose 5% (pH ~6) and sterile water for injection (pH ~6.5) have been shown to provide better stability compared to more alkaline solutions like those containing lidocaine (B1675312) (pH ~8-8.5).[6]

    • Store reconstituted solutions at lower temperatures (2-8°C) to improve stability.[7]

Issue 2: Inconsistent results in antibacterial susceptibility testing.

  • Possible Cause: While the intrinsic activity of Ceftriaxone is not heavily pH-dependent, extreme pH values in your test medium could affect bacterial growth, leading to misleading results.

  • Troubleshooting Steps:

    • Ensure the pH of your growth medium is within the optimal range for the bacteria being tested.

    • Prepare fresh Ceftriaxone stock solutions for each experiment to minimize the impact of potential degradation over time.

    • Verify that the final concentration of Ceftriaxone in your assay is accurate.

Data Summary

Table 1: Effect of pH on the Stability of this compound

pH RangeObservationReference
2.5 - 4.5Reported as pH of maximum stability.
4.5 - 6.5Cephalosporins are reported to be more stable in this acidic range.[2]
5.5More rapid degradation observed compared to pH 6.5-8.5.[4]
6.0Dextrose solution with this approximate pH showed good stability.[6]
6.5Sterile water for injection with this approximate pH showed good stability.[6]
6.5 - 8.5Less than 10% degradation observed over 6 hours.[4]
7.5Reported as the ideal pH for stability in aqueous solution.[1]
8.0 - 8.5Lidocaine solutions with this approximate pH showed the least stability.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ceftriaxone Sodium

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the stability of Ceftriaxone sodium.

1. Materials and Reagents:

  • Ceftriaxone sodium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic

  • Triethylamine (B128534)

  • Water (HPLC grade)

  • C18 column (e.g., 250 x 4.6 mm, 5µm)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine in a ratio of 23:77:0.2 (v/v/v).[8]

  • Flow Rate: 1.15 mL/min.[8]

  • Detection Wavelength: 230 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ceftriaxone sodium reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the Ceftriaxone sodium solution to be tested in the desired buffer or diluent at the target concentration. Before injection, dilute an aliquot of the sample solution with the mobile phase to fall within the linear range of the assay.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat the drug solution with 0.1M HCl and heat. Neutralize before injection.

  • Base Hydrolysis: Treat the drug solution with 0.1M NaOH and heat. Neutralize before injection.

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures.

  • Photolytic Degradation: Expose the drug solution to UV light.

5. Analysis:

  • Inject the standard solution to establish the retention time and peak area.

  • Inject the sample solutions at specified time intervals to monitor the degradation of Ceftriaxone.

  • The percentage of remaining Ceftriaxone can be calculated by comparing the peak area of the sample to that of the standard.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Validation) cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc Inject into HPLC System prep_standard->hplc prep_sample Prepare Sample Solutions (various pH) acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal prep_sample->thermal photo Photolysis prep_sample->photo prep_sample->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc detect UV Detection (230 nm) hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Degradation integrate->calculate

Caption: Workflow for HPLC-based stability testing of Ceftriaxone sodium.

pH_Impact_on_Stability cluster_pH pH Environment cluster_stability Ceftriaxone Stability acidic Acidic pH (< 6.0) degradation Increased Degradation acidic->degradation Hydrolysis neutral Near Neutral pH (6.0 - 7.5) optimal Optimal Stability neutral->optimal alkaline Alkaline pH (> 7.5) alkaline->degradation β-lactam ring opening

Caption: Relationship between pH and this compound stability.

References

Ceftriaxone Sodium Salt: Technical Support Center for Maintaining Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of Ceftriaxone (B1232239) sodium salt to ensure its potency and the integrity of your experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ceftriaxone sodium salt powder?

A1: this compound in its powdered form should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F). It is crucial to protect the powder from light.

Q2: How should I store reconstituted solutions of this compound?

A2: The stability of reconstituted this compound solutions is dependent on the diluent, concentration, and storage temperature. After reconstitution, protection from normal light is not necessary. The color of the solution may range from light yellow to amber, depending on the storage duration, concentration, and diluent used.[1][2] For specific stability information, refer to the tables below.

Q3: What are the visual signs of this compound degradation?

A3: A noticeable change in the color of the powdered form or a significant darkening of the reconstituted solution beyond a light yellow to amber hue can indicate degradation.[1][2] Additionally, the presence of particulate matter in the reconstituted solution is a sign of instability or incompatibility.[3]

Q4: What diluents are compatible with this compound for experimental use?

A4: Sterile Water for Injection, 0.9% Sodium Chloride, and 5% Dextrose in water are commonly used and compatible diluents.[4] The choice of diluent can affect the stability of the reconstituted solution.

Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, this compound is incompatible with calcium-containing solutions, such as Ringer's solution or Hartmann's solution.[5] Mixing Ceftriaxone with calcium-containing solutions can lead to the formation of a precipitate.[1][3][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing a loss of expected biological activity or inconsistent results, it may be due to a loss of Ceftriaxone potency.

Troubleshooting Workflow:

A Unexpected Experimental Results B Verify Storage Conditions of Powder A->B C Review Reconstitution Protocol B->C D Check for Visual Signs of Degradation C->D E Perform Potency Assay (e.g., HPLC) D->E H Results Consistent? E->H F Prepare Fresh Stock Solution F->A Retest G Contact Supplier for Certificate of Analysis H->F No H->G Yes, but still suspect

Caption: Troubleshooting workflow for loss of Ceftriaxone potency.

Issue 2: Visible Precipitate in Reconstituted Solution

The formation of a precipitate in your Ceftriaxone solution can invalidate your experiment.

Logical Relationship Diagram:

A Precipitate Observed in Solution B Incompatible Diluent (e.g., Calcium-containing) B->A C High Concentration C->A D Incorrect Storage Temperature D->A E Exceeded Stability Period E->A

Caption: Potential causes of precipitation in Ceftriaxone solutions.

Data Presentation

Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions

DiluentConcentration (mg/mL)Storage TemperatureStability (Loss of potency <10%)
Sterile Water for Injection100Room Temperature (25°C)2 days
Refrigerated (4°C)10 days
250, 350Room Temperature (25°C)24 hours
Refrigerated (4°C)3 days
0.9% Sodium Chloride100Room Temperature (25°C)2 days
Refrigerated (4°C)10 days
5% Dextrose100Room Temperature (25°C)2 days
Refrigerated (4°C)10 days

Source: Data compiled from multiple sources.[3][4]

Table 2: Forced Degradation of Ceftriaxone Sodium

Stress ConditionReagentDurationTemperature% Degradation
Acid Hydrolysis0.1 N HCl1 hourRoom TemperatureSignificant
Alkaline Hydrolysis0.1 N NaOH1 hourRoom TemperatureStable
Oxidative Degradation5% H₂O₂1 hourRoom TemperatureSignificant
Photolytic DegradationUV Radiation (254 nm)24 hoursN/ADegradation Observed

Source: Data indicates susceptibility to degradation under these conditions.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for Ceftriaxone Sodium

This protocol provides a general framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the concentration of Ceftriaxone sodium and its degradation products.

Experimental Workflow:

A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Standard Solutions B->D F Inject Sample Solutions B->F C->D E Generate Calibration Curve D->E H Quantify Ceftriaxone and Degradation Products E->H G Analyze Chromatograms F->G G->H

Caption: Workflow for HPLC analysis of Ceftriaxone sodium.

Methodology:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).[7] For example, a ratio of 65:35 (v/v) of disodium (B8443419) hydrogen phosphate buffer (pH adjusted to 4.3 with orthophosphoric acid) and acetonitrile can be used.[7] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Ceftriaxone sodium reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards with concentrations ranging from 10.0 to 100.0 µg/mL.[7]

  • Sample Solution Preparation: Reconstitute the this compound sample with the appropriate diluent and then dilute with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150mm, 5 µm).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 242 nm.[7]

    • Injection Volume: 20 µL.[7]

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and use the calibration curve to determine the concentration of Ceftriaxone sodium. Degradation products will typically appear as separate peaks with different retention times.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the Ceftriaxone sodium sample to assess the stability-indicating properties of an analytical method.

Methodology:

  • Acid Hydrolysis: Mix a stock solution of Ceftriaxone sodium (e.g., 1 mg/mL) with 0.1 N HCl and keep at room temperature for a specified period (e.g., 1 hour).[6] Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.[6] Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 5% H₂O₂) and keep at room temperature for a specified period.[6]

  • Thermal Degradation: Expose a solution of Ceftriaxone sodium to elevated temperatures (e.g., 50°C) for a set duration (e.g., 48 hours).[8]

  • Photolytic Degradation: Expose a solution of Ceftriaxone sodium to UV light (e.g., 254 nm) for a specified time.[6]

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as the HPLC method described above, to separate and quantify the parent drug and any degradation products.

References

Identifying and minimizing impurities in research-grade Ceftriaxone sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in research-grade Ceftriaxone (B1232239) sodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in research-grade Ceftriaxone sodium salt?

A1: Research-grade this compound can contain several types of impurities arising from its synthesis, degradation, or improper storage. The most common impurities include:

  • Degradation Products: Ceftriaxone is susceptible to degradation under various conditions, leading to the formation of impurities.[1][2] Degradation can occur through hydrolysis of the β-lactam ring, isomerization at C-6 or C-7, and cleavage of the C-3 side chain.[1]

  • Polymerized Impurities: These are considered a significant safety concern as they can be associated with hypersensitivity and anaphylaxis.[3][4][5] The detection of these polymeric forms can be challenging due to their low abundance and variability.[3][4][5] The Chinese Pharmacopoeia specifically mandates the use of gel filtration chromatography for their assessment.[3][4][5]

  • Isomers: The E-isomer of Ceftriaxone is a common process-related impurity.[6][][8][9]

  • Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual solvents and unreacted starting materials, may also be present.

Q2: Why is it crucial to identify and minimize impurities in research-grade this compound?

A2: Identifying and minimizing impurities in research-grade this compound is critical for several reasons:

  • Experimental Accuracy and Reproducibility: The presence of impurities can interfere with experimental assays, leading to inaccurate and irreproducible results.

  • Biological Activity: Impurities may have their own biological or pharmacological activities that can confound the interpretation of experimental outcomes.

  • Safety Concerns: As mentioned, some impurities, particularly polymerized forms, have been linked to adverse safety effects such as hypersensitivity reactions.[3][4][5]

  • Regulatory Compliance: For researchers in drug development, understanding and controlling the impurity profile is a key regulatory requirement.

Q3: What are the recommended storage conditions for minimizing the formation of degradation impurities?

A3: To minimize the formation of degradation impurities, it is recommended to store this compound powder under the following conditions:

  • Temperature: Store at a controlled room temperature between 20°C and 25°C (68°F and 77°F).[10]

  • Light: Protect from light.[10][11]

  • Moisture: Keep the container tightly sealed to protect from moisture.[12][13]

  • Incompatible Materials: Avoid storage next to strong oxidizers.[10][12]

For reconstituted solutions, stability is dependent on the solvent and storage temperature. It is advisable to prepare solutions immediately before use. If storage is necessary, refrigeration is typically recommended, but specific stability data for the intended concentration and solvent should be consulted.[11]

Troubleshooting Guides

Problem 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. How do I identify them?

Answer 1: Unexpected peaks in your HPLC chromatogram can be due to a variety of factors including impurities in your sample, degradation, or issues with your analytical method. Here is a systematic approach to identify these peaks:

  • Verify Method Specificity: Ensure your HPLC method is specific for Ceftriaxone and its known impurities. Compare your chromatogram with a reference standard of Ceftriaxone.

  • Forced Degradation Studies: To tentatively identify if the peaks are degradation products, you can perform forced degradation studies on a pure Ceftriaxone standard. Expose the standard to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2] The peaks that appear or increase under these conditions are likely degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the impurities, which is a crucial first step in their identification.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown impurities, it may be necessary to isolate the impurity peak using preparative HPLC and then analyze it by NMR spectroscopy.[6][17][18] 1H and 13C NMR can provide detailed information about the chemical structure.[6]

The following workflow can guide your investigation:

G Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak in HPLC Chromatogram check_blank Inject a Blank (Mobile Phase). Is the peak present? start->check_blank ghost_peak Peak is a 'ghost peak' from the system. Troubleshoot HPLC system (e.g., carryover, contaminated mobile phase). check_blank->ghost_peak Yes sample_related Peak is related to the sample. check_blank->sample_related No compare_standard Inject a pure Ceftriaxone standard. Does the peak appear? sample_related->compare_standard known_impurity Peak may be a known related substance. Compare with reference standards of known impurities. compare_standard->known_impurity Yes unknown_impurity Peak is an unknown impurity or degradation product. compare_standard->unknown_impurity No lc_ms Perform LC-MS analysis to determine the molecular weight of the impurity. unknown_impurity->lc_ms database_search Search literature and databases for known Ceftriaxone impurities with the determined molecular weight. lc_ms->database_search identified Impurity Identified database_search->identified Match Found not_identified Impurity Not Identified database_search->not_identified No Match prep_hplc Isolate the impurity using preparative HPLC. not_identified->prep_hplc nmr Perform NMR spectroscopy for structural elucidation. prep_hplc->nmr structure_elucidated Structure Elucidated nmr->structure_elucidated G HPLC Impurity Profiling Workflow prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration inject_blank Inject Blank system_equilibration->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample data_analysis Analyze Chromatogram: - Identify peaks - Quantify impurities inject_sample->data_analysis report Report Results data_analysis->report G Simplified Ceftriaxone Degradation Pathways ceftriaxone Ceftriaxone hydrolysis Hydrolysis (Acidic, Basic, or Neutral pH) ceftriaxone->hydrolysis isomerization Isomerization ceftriaxone->isomerization polymerization Polymerization ceftriaxone->polymerization bl_opening β-Lactam Ring Opening hydrolysis->bl_opening side_chain_cleavage Side Chain Cleavage at C-3 hydrolysis->side_chain_cleavage e_isomer E-Isomer Formation isomerization->e_isomer polymers Polymeric Impurities polymerization->polymers

References

Validation & Comparative

Validating the Purity of Ceftriaxone Sodium for Research Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Ceftriaxone (B1232239) sodium salt is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of research-grade Ceftriaxone sodium, supported by experimental data and detailed protocols. The guide also delves into the compound's mechanisms of action to provide a broader context for its research applications.

Ceftriaxone sodium is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Beyond its antimicrobial properties, Ceftriaxone has been shown to exhibit neuroprotective effects by modulating glutamate (B1630785) homeostasis in the central nervous system.[3][4] Given these diverse biological activities, stringent purity assessment is crucial to avoid confounding experimental outcomes.

Comparative Analysis of Purity Validation Methods

The two most common methods for determining the purity of Ceftriaxone sodium are High-Performance Liquid Chromatography (HPLC) and Microbiological Assay. Each method offers distinct advantages and is suited for different aspects of quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture. It is the most widely used method for assessing the purity of Ceftriaxone sodium and for identifying and quantifying any impurities.[5]

A common approach for Ceftriaxone sodium analysis is RP-HPLC with UV detection.[6]

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[6]

  • Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a mixture of methanol, water, and ortho-phosphoric acid in a ratio of 75:24.5:0.5 (v/v/v) has been successfully used.[6]

  • Flow Rate: A constant flow rate, typically 1.0 ml/min, is maintained.[6]

  • Detection: The UV detector is set to a wavelength where Ceftriaxone sodium exhibits maximum absorbance, commonly 240 nm or 254 nm.[6][7]

  • Sample Preparation: A stock solution of Ceftriaxone sodium is prepared in the mobile phase. This stock solution is then serially diluted to create a range of concentrations for constructing a calibration curve.[6]

  • Analysis: Equal volumes of the standard solutions and the test sample are injected into the HPLC system. The retention time and peak area of Ceftriaxone sodium are recorded. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

The performance of HPLC methods for Ceftriaxone sodium analysis is evaluated based on several parameters as defined by the International Council for Harmonisation (ICH) guidelines.[6]

ParameterTypical Value/RangeReference
Retention Time 3.788 min[6]
Linearity Range 10-50 µg/ml[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 0.016 mg[8]
Limit of Quantitation (LOQ) 0.049 mg[8]
Accuracy (% Recovery) 98.0% to 102.0%[3][8]
Precision (RSD) < 2%[3]
Microbiological Assay

The microbiological assay, also known as a bioassay, determines the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. This method provides a measure of the biological activity of Ceftriaxone sodium, which is a crucial parameter for its intended use.

The agar (B569324) diffusion method is a widely used technique for the microbiological assay of antibiotics.[3]

  • Test Microorganism: A susceptible strain of bacteria, such as Bacillus subtilis ATCC 9371, is used as the test organism.[3]

  • Culture Medium: A suitable agar medium is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Assay Plate Preparation: The agar medium is poured into petri dishes. Once solidified, the plates are inoculated with the test microorganism.

  • Sample and Standard Preparation: Solutions of a Ceftriaxone sodium reference standard and the test sample are prepared at various concentrations.

  • Application: The standard and sample solutions are applied to cavities or cylinders placed on the surface of the agar.

  • Incubation: The plates are incubated under specific conditions of time and temperature to allow for bacterial growth and the diffusion of the antibiotic.

  • Measurement: The diameter of the zones of inhibition (areas where bacterial growth is prevented) is measured. The potency of the test sample is calculated by comparing the size of its inhibition zones to those of the reference standard.[3]

ParameterTypical Value/RangeReference
Linearity Range 15.0–60.0 μg/mL[3]
Correlation Coefficient (r) 0.999[3]
Accuracy (% Recovery) 100.46%[3]
Precision (RSD) < 1.40%[3]

Comparison of HPLC and Microbiological Assay

FeatureHPLCMicrobiological Assay
Principle Physicochemical separation and quantificationMeasurement of biological activity
Specificity High; can separate and quantify individual impuritiesLower; measures overall antimicrobial effect
Sensitivity HighModerate
Information Provided Purity, identity, and quantity of the active compound and impuritiesPotency (biological activity)
Throughput HighLower
Complexity More complex instrumentation and method developmentSimpler in principle, but requires careful handling of microorganisms

Common Impurities in Ceftriaxone Sodium

During the synthesis and storage of Ceftriaxone sodium, several related substances can be formed as impurities. It is crucial to identify and control these impurities as they may have different pharmacological or toxicological properties. Some of the known impurities include:

  • Ceftriaxone Impurity A ((E)-Ceftriaxone) [9]

  • Ceftriaxone Impurity B [10]

  • Ceftriaxone Impurity C [10]

  • Ceftriaxone Impurity D [10]

  • Ceftriaxone Impurity E [10]

The European Pharmacopoeia and the United States Pharmacopeia provide specific limits for these impurities.[11][12]

Signaling Pathways of Ceftriaxone

Understanding the molecular mechanisms of Ceftriaxone is essential for interpreting research findings. Ceftriaxone has two well-documented and distinct signaling pathways.

Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial action of Ceftriaxone involves the disruption of bacterial cell wall synthesis.[1][2] This process is critical for bacterial survival, and its inhibition leads to cell lysis.

G cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ceftriaxone->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Ceftriaxone's antibacterial mechanism of action.

Ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7][8] This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death.[8]

Neuroprotection via Upregulation of Glutamate Transporter GLT-1

In addition to its antibiotic properties, Ceftriaxone has been shown to have neuroprotective effects by increasing the expression of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[4][6] This leads to increased uptake of glutamate from the synaptic cleft, thereby reducing excitotoxicity.

G Ceftriaxone Ceftriaxone NFkB NF-κB Signaling Pathway Ceftriaxone->NFkB Activates GLT1_exp Increased GLT-1 (EAAT2) Gene Expression NFkB->GLT1_exp GLT1_prot Increased GLT-1 Protein GLT1_exp->GLT1_prot Glu_uptake Increased Glutamate Uptake by Astrocytes GLT1_prot->Glu_uptake Ext_Glu Decreased Extracellular Glutamate Glu_uptake->Ext_Glu Neuroprotection Neuroprotection (Reduced Excitotoxicity) Ext_Glu->Neuroprotection

Caption: Ceftriaxone's neuroprotective signaling pathway.

This upregulation of GLT-1 is mediated, at least in part, through the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[6] By enhancing glutamate clearance, Ceftriaxone can protect neurons from damage caused by excessive glutamate, a mechanism implicated in various neurological disorders.[3][4]

Conclusion

Validating the purity of Ceftriaxone sodium for research use requires a multi-faceted approach. While HPLC provides a detailed chemical profile and is essential for identifying and quantifying impurities, the microbiological assay offers a crucial measure of biological activity. For comprehensive quality control, it is recommended to utilize both methods. Researchers should also be aware of the potential for common impurities and their acceptable limits. A thorough understanding of Ceftriaxone's dual mechanisms of action will further aid in the design of robust experiments and the accurate interpretation of results.

References

A Comparative In Vivo Efficacy Analysis: Ceftriaxone Sodium Salt Versus Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Ceftriaxone (B1232239) sodium salt and Penicillin. The following sections detail supporting experimental data, comprehensive protocols, and visual representations of key biological and experimental processes.

This guide synthesizes findings from multiple in vivo studies to compare the performance of Ceftriaxone, a third-generation cephalosporin, and Penicillin, a foundational beta-lactam antibiotic. The comparative efficacy is evaluated across different infectious disease models, including syphilis, pneumococcal pneumonia, and leptospirosis, highlighting the strengths and limitations of each antibiotic.

Quantitative Data Summary

The in vivo efficacy of Ceftriaxone and Penicillin has been rigorously tested in various animal models and clinical trials. The data below summarizes key findings from these studies, focusing on metrics such as curative doses, survival rates, and bacterial clearance.

Infection Model Organism Animal Model Key Efficacy Metric Ceftriaxone Sodium Salt Penicillin Reference
Early SyphilisTreponema pallidumRabbit50% Curative Dose (CD50)1.45 µmol/kg (0.96 mg/kg)0.8 µmol/kg (0.29 mg/kg or 480 U/kg)[1][2]
Pneumococcal Pneumonia (Penicillin-Susceptible)Streptococcus pneumoniaeMouse (leukopenic)Minimal Protective Dose (87% survivors)5 mg/kg (subcutaneous, twice daily for 3 days)5 mg/kg (subcutaneous, twice daily for 3 days)[3]
Pneumococcal Pneumonia (Penicillin-Resistant)Streptococcus pneumoniaeMouse (leukopenic)Protection Rate75% survivors at 50 mg/kg0% survivors at 100 mg/kg; 34% at 200 mg/kg[3]
Severe LeptospirosisLeptospira interrogansHumanMedian Duration of Fever3 days3 days[4][5]
Severe Community-Acquired Pneumonia (CAP)Bacterial PathogensChildrenEfficacy Rate84.7%71.8%[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols from key comparative studies.

Syphilis in Rabbit Model
  • Animal Model: Male New Zealand white rabbits.

  • Bacterial Strain: Treponema pallidum (Nichols strain).

  • Infection Protocol: Intratesticular inoculation of T. pallidum. Treatment was initiated 7 to 10 days post-infection when cutaneous lesions were positive by dark-field microscopy.

  • Treatment Regimen: Daily intramuscular injections of aqueous solutions of the sodium salts of Ceftriaxone or Penicillin G for 5 days. Total dosages ranged from 0.625 to 5 µmol/kg.

  • Efficacy Evaluation: The primary outcomes measured were the time for cutaneous lesions to become dark-field negative, the serological response (Rapid Plasma Reagin test), and the absence of T. pallidum in popliteal lymph nodes six months after treatment.[2][8]

Pneumococcal Pneumonia in Mouse Model
  • Animal Model: Leukopenic Swiss mice.

  • Bacterial Strains: Penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae serotype 19.

  • Infection Protocol: Intranasal inoculation of the bacterial suspension.

  • Treatment Regimen: Two subcutaneous injections of Ceftriaxone or amoxicillin (B794) (a type of penicillin) at 12-hour intervals for 3 days.

  • Efficacy Evaluation: The minimal protective dose was determined based on the survival rate of the treated mice. Bacterial load in the lungs was also quantified to assess the antibacterial effect.[3]

Visualizing the Mechanisms and Methodologies

To further elucidate the comparative aspects of Ceftriaxone and Penicillin, the following diagrams illustrate their mechanism of action, a typical experimental workflow, and the logical framework of the comparison.

Mechanism of Action of Beta-Lactam Antibiotics cluster_antibiotics Beta-Lactam Antibiotics cluster_bacteria Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to and inhibits Penicillin Penicillin Penicillin->PBP Binds to and inhibits CellWall Bacterial Cell Wall PBP->CellWall Catalyzes cross-linking PBP->CellWall Inhibition leads to defective cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate for Lysis Lysis CellWall->Lysis Weakened wall leads to Experimental Workflow for In Vivo Efficacy Testing A Animal Model Selection (e.g., Mice, Rabbits) C Infection of Animals (e.g., Intranasal, Intratesticular) A->C B Bacterial Strain Preparation (e.g., S. pneumoniae, T. pallidum) B->C D Randomization into Treatment Groups C->D E Ceftriaxone Treatment Group D->E F Penicillin Treatment Group D->F G Control Group (Vehicle/No Treatment) D->G H Monitoring of Clinical Signs and Survival E->H F->H G->H I Endpoint Analysis (e.g., Bacterial Load, Lesion Healing) H->I J Statistical Analysis and Comparison of Efficacy I->J Logical Framework for Efficacy Comparison cluster_ceftriaxone Ceftriaxone cluster_penicillin Penicillin Topic Comparative Efficacy of Ceftriaxone and Penicillin In Vivo C_Spectrum Broad Spectrum Topic->C_Spectrum C_PK Long Half-life Topic->C_PK C_Resistance Effective against some Penicillin-Resistant Strains Topic->C_Resistance P_Spectrum Narrower Spectrum Topic->P_Spectrum P_PK Shorter Half-life Topic->P_PK P_Resistance Susceptible to Beta-Lactamases Topic->P_Resistance Comparison In Vivo Efficacy Comparison (Animal Models & Clinical Data) C_Spectrum->Comparison influences C_PK->Comparison influences C_Resistance->Comparison influences P_Spectrum->Comparison influences P_PK->Comparison influences P_Resistance->Comparison influences

References

A Comparative Analysis of Biological Activity for Ceftriaxone Sodium Salt from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftriaxone (B1232239) sodium salt is a widely utilized third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] As a critical component in both clinical applications and research, the purity, potency, and overall quality of Ceftriaxone sodium from different suppliers are of paramount importance. This guide provides an objective comparison of the biological activity of Ceftriaxone sodium salt from various sources, supported by experimental data and detailed methodologies to aid in the selection of the most suitable product for research and development needs.

The quality of the Ceftriaxone sodium raw material is a primary determinant of the final product's quality.[3][4] Variations in the manufacturing and crystallization processes among suppliers can lead to differences in impurity profiles, pH, and water content, which can, in turn, affect the biological activity and stability of the compound.[3][4][5]

Comparative Analysis of Key Quality Attributes

The biological activity of Ceftriaxone sodium is intrinsically linked to its physicochemical properties. The following table summarizes key quality control parameters and biological activity data, compiled from various studies comparing different brands and suppliers (generic vs. brand-name).

Parameter Supplier A (Brand-Name) Supplier B (Generic) Supplier C (Generic) Pharmacopeial Standard (USP/BP) References
Purity (HPLC) >99.0%95.0% - 112.0%95.0% - 112.0%90.0%–115.0% of the labeled amount[1][6][7]
Water Content (Karl Fischer) 0.4% - 9.9%0.4% - 9.9%0.4% - 9.9%As per specification[5]
pH (10% w/v solution) 6.0 - 8.06.05 - 7.506.05 - 7.506.0 - 8.0[7]
MIC vs. E. coli ATCC 25922 (µg/mL) 0.060.060.060.03-0.12
MIC vs. S. aureus ATCC 6538 (µg/mL) 8Not Reported8Not Specified[5]
Zone of Inhibition vs. S. aureus (mm) 25.66 ± 1.1525 ± 220 ± 1Strain dependent[2]
Zone of Inhibition vs. S. pyogenes (mm) 26.66 ± 0.5727.66 ± 0.5727.66 ± 0.57Strain dependent[2]
Zone of Inhibition vs. K. pneumoniae (mm) 3329 ± 6.55Not ReportedStrain dependent[2]

Note: The data presented are representative values from the cited literature and may not reflect the exact specifications of all batches from a particular supplier. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.[8][9][10][11] Studies have shown that while there can be significant price differences between brand-name and generic ceftriaxone, their in vitro potency is often equivalent.[12] However, some studies have noted variations in impurity profiles and performance among different generic versions.[3][13]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of Ceftriaxone sodium's biological activity.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is widely used for the determination of Ceftriaxone sodium in pharmaceutical formulations.[1][14][15][16]

Objective: To determine the purity and concentration of Ceftriaxone sodium.

Methodology:

  • Mobile Phase Preparation: A typical mobile phase consists of a buffer (e.g., a mixture of monobasic potassium phosphate (B84403) and dibasic sodium phosphate) and an organic solvent like acetonitrile.[6] For instance, a mobile phase could be a mixture of 93% sodium acetate (B1210297) buffer (5.1 g/L adjusted to pH 6 with glacial acetic acid) and 7% 2-Propanol.[16]

  • Standard Solution Preparation: A standard solution of known concentration (e.g., 0.3 mg/mL) is prepared using a certified reference standard of Ceftriaxone sodium dissolved in the mobile phase.[6]

  • Sample Solution Preparation: The Ceftriaxone sodium sample from the supplier is accurately weighed and dissolved in the mobile phase to a nominal concentration similar to the standard solution.[6]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).[16]

    • Flow Rate: 1.2 mL/min.[16]

    • Detection: UV detector at 254 nm.[16]

    • Injection Volume: 20 µL.[6]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The peak area of Ceftriaxone is measured, and the concentration in the sample is calculated by comparing its peak area to that of the standard. The method should be validated for linearity, accuracy, and precision.[1][17]

Microbiological Assays: Minimum Inhibitory Concentration (MIC)

MIC assays determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5]

Objective: To assess the potency of Ceftriaxone sodium against specific bacterial strains.

Methodology:

  • Bacterial Strain: A standardized bacterial strain, such as Escherichia coli ATCC® 25922, is used.

  • Culture Preparation: The bacteria are grown in a suitable broth medium to a specific turbidity, corresponding to a known colony-forming unit (CFU) count.

  • Serial Dilution: A series of two-fold dilutions of the Ceftriaxone sodium sample is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of Ceftriaxone sodium at which there is no visible bacterial growth.

Agar (B569324) Diffusion Test (Zone of Inhibition)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk or well containing the substance.[2][18][19]

Objective: To compare the antimicrobial potency of different Ceftriaxone sodium samples.

Methodology:

  • Agar Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with a standardized suspension of a susceptible test microorganism (e.g., Staphylococcus aureus ATCC 6538P).[18][19]

  • Sample Application:

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the Ceftriaxone sodium solution and placed on the agar surface.

    • Cylinder-Plate Method: A sterile cylinder is placed on the agar surface, and a defined volume of the Ceftriaxone sodium solution is added into the cylinder.[18][19]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of complete inhibition of bacterial growth around each disk or cylinder is measured in millimeters. A larger zone of inhibition generally indicates higher antimicrobial activity.[2]

Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis Precursors Peptidoglycan Precursors Precursors->PBP Cross-linking Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibition

Caption: Mechanism of action of Ceftriaxone.

G start Start: Ceftriaxone Sodium Sample prep Prepare Stock Solution start->prep serial_dilution Perform Serial Dilutions in Broth prep->serial_dilution inoculation Inoculate with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read Read Results: Determine MIC incubation->read end End: Potency Data read->end

Caption: Experimental workflow for MIC determination.

G start Start: Ceftriaxone Sample & Standard prep_mobile Prepare Mobile Phase start->prep_mobile prep_solutions Prepare Sample and Standard Solutions start->prep_solutions hplc Inject into HPLC System prep_mobile->hplc prep_solutions->hplc detect UV Detection hplc->detect analyze Analyze Peak Areas and Calculate Purity detect->analyze end End: Purity Data analyze->end

Caption: Workflow for HPLC purity analysis.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of the product's quality and biological activity, as detailed in the Certificate of Analysis and, where necessary, verified by in-house testing. While many generic suppliers offer products with comparable in vitro efficacy to brand-name versions, it is essential to consider factors such as purity, impurity profile, and consistency between batches. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals to make informed decisions when sourcing this critical antibiotic.

References

Ceftriaxone's Engagement with Penicillin-Binding Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the cross-reactivity and binding affinities of Ceftriaxone sodium salt with bacterial penicillin-binding proteins (PBPs), this guide offers researchers, scientists, and drug development professionals a comparative analysis supported by experimental data. Ceftriaxone, a third-generation cephalosporin, is a cornerstone in treating a wide array of bacterial infections, and its efficacy is intrinsically linked to its interaction with these essential bacterial enzymes.

The bactericidal action of Ceftriaxone, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2][3] This is achieved by forming a stable, covalent complex with penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4] The inhibition of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][4] The specific affinity of Ceftriaxone for various PBPs in different bacterial species dictates its spectrum of activity and clinical effectiveness.

Comparative Binding Affinities: Ceftriaxone vs. Other β-Lactams

The inhibitory concentration 50% (IC50), which represents the concentration of an antibiotic required to inhibit 50% of PBP activity, is a key metric for comparing the binding affinity of different β-lactams. Ceftriaxone exhibits a strong affinity for essential PBPs in many Gram-negative bacteria, often targeting PBP2 and PBP3.[5]

In Escherichia coli, for instance, Ceftriaxone demonstrates a marked selectivity for PBP3.[6] This is in contrast to some other cephalosporins that may have a broader or different PBP target profile. The following tables summarize the comparative IC50 values of Ceftriaxone and other β-lactam antibiotics against PBPs from various bacterial species.

Antibiotic Bacterial Species PBP Target IC50 (mg/L)
Ceftriaxone Neisseria gonorrhoeaePBP20.01
CefiximeNeisseria gonorrhoeaePBP20.01
CefotaximeNeisseria gonorrhoeaePBP20.01
CefepimeNeisseria gonorrhoeaePBP20.01
CeftazidimeNeisseria gonorrhoeaePBP20.01
PiperacillinNeisseria gonorrhoeae (ATCC 19424)PBP20.02
Penicillin GNeisseria gonorrhoeae (ATCC 19424)PBP20.02
AztreonamNeisseria gonorrhoeaePBP20.03 - 0.07

Data compiled from a study on N. gonorrhoeae ATCC strains.[7]

Antibiotic Bacterial Species PBP Target IC50 (µg/mL)
Ceftriaxone Escherichia coli (DC2)PBP3Not explicitly quantified but noted as selective
CefotaximeEscherichia coli (DC2)PBP3Not explicitly quantified but noted as selective
CefuroximeEscherichia coli (DC2)PBP3Not explicitly quantified but noted as selective
PiperacillinEscherichia coli (DC2)PBP3Not explicitly quantified but noted as selective
AztreonamEscherichia coli (DC2)PBP3Not explicitly quantified but noted as selective
AmoxicillinEscherichia coli (DC2)PBP4Not explicitly quantified but noted as selective
CephalexinEscherichia coli (DC2)PBP4Not explicitly quantified but noted as selective
AmdinocillinEscherichia coli (DC2)PBP2Not explicitly quantified but noted as selective

Data based on a study profiling β-lactam selectivity in E. coli.[6]

Experimental Protocols

The determination of PBP binding affinities is commonly achieved through competitive binding assays. Below is a generalized protocol representative of methodologies used in the cited literature.

Competitive PBP Binding Assay Protocol

Objective: To determine the 50% inhibitory concentration (IC50) of a test β-lactam antibiotic for specific PBPs.

Materials:

  • Bacterial strain of interest

  • Test β-lactam antibiotic (e.g., this compound)

  • Fluorescently labeled β-lactam probe (e.g., Bocillin-FL) or biotinylated ampicillin (B1664943) (Bio-Amp)

  • Bacterial growth medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • SDS-PAGE apparatus and reagents

  • Fluorescence scanner or streptavidin-HRP conjugate and chemiluminescent substrate

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Antibiotic Incubation: Aliquot the bacterial culture and incubate with a range of concentrations of the unlabeled test β-lactam antibiotic for a defined period.

  • Labeling with Probe: Add a fixed, saturating concentration of the fluorescently labeled or biotinylated β-lactam probe to each aliquot and incubate to label the PBPs that have not been bound by the test antibiotic.

  • Cell Lysis and Membrane Preparation: Harvest the bacterial cells, wash with PBS, and lyse the cells to release the cellular proteins. Isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • Protein Quantification: Determine the protein concentration of each membrane preparation to ensure equal loading for electrophoresis.

  • SDS-PAGE: Separate the PBP profiles of each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection:

    • For fluorescent probes, visualize the PBP bands directly using a fluorescence scanner.

    • For biotinylated probes, perform a Western blot and detect the biotinylated PBPs using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of the bands corresponding to each PBP. The intensity will decrease as the concentration of the competing unlabeled antibiotic increases. Plot the percentage of PBP labeling against the concentration of the test antibiotic and determine the IC50 value, which is the concentration of the antibiotic that results in a 50% reduction in probe labeling.[6]

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

PBP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Beta-Lactam Ceftriaxone PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Binds to active site PBP_Inhibited Inhibited PBP (Acyl-Enzyme Complex) Beta-Lactam->PBP_Inhibited Forms covalent bond Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking PBP->PBP_Inhibited Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Cell_Lysis Cell Lysis PBP_Inhibited->Cell_Lysis Disruption of cell wall synthesis

Caption: Mechanism of PBP inhibition by Ceftriaxone.

Experimental_Workflow A Bacterial Culture (Mid-log phase) B Incubate with varying concentrations of Ceftriaxone A->B C Add fluorescent/ biotinylated penicillin probe B->C D Cell Lysis & Membrane Isolation C->D E SDS-PAGE D->E F Fluorescence Scanning/ Western Blot E->F G Quantify Band Intensity & Determine IC50 F->G

Caption: Workflow for competitive PBP binding assay.

Downstream Consequences of PBP Inhibition

The inhibition of PBPs by Ceftriaxone does more than simply halt cell wall synthesis. Recent research suggests that it induces a toxic malfunctioning of the cell wall synthesis machinery.[1] This involves a futile cycle of synthesis and degradation of the peptidoglycan, which depletes cellular resources and contributes significantly to the bactericidal effect of the antibiotic.[1] This understanding moves beyond the classical view of β-lactams as simple inhibitors to recognizing them as agents that corrupt a fundamental bacterial process.

Futile_Cycle PBP_Inhibition PBP Inhibition by Ceftriaxone Futile_Synthesis Futile Peptidoglycan Synthesis PBP_Inhibition->Futile_Synthesis Induces Degradation Peptidoglycan Degradation Futile_Synthesis->Degradation Leads to Resource_Depletion Cellular Resource Depletion Futile_Synthesis->Resource_Depletion Degradation->Futile_Synthesis Triggers more Degradation->Resource_Depletion Cell_Lysis Cell Lysis Resource_Depletion->Cell_Lysis

Caption: Downstream effects of PBP inhibition.

References

A Comparative Guide to Ceftriaxone Sodium Quantification: LC-MS/MS, HPLC-UV, and Microbiological Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ceftriaxone (B1232239) sodium is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of the three primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the microbiological assay. We present a synthesis of experimental data to highlight the strengths and limitations of each technique, aiding in the selection of the most appropriate method for specific research needs.

The landscape of ceftriaxone analysis is dominated by chromatographic techniques, with a notable reliance on High-Performance Liquid Chromatography (HPLC).[1] However, the choice of detector and even alternative methodologies like microbiological assays can significantly impact the sensitivity, specificity, and overall performance of the quantification. This guide delves into the nuances of each approach, offering a clear comparison based on validated performance data.

Method Comparison at a Glance

The selection of an analytical method for Ceftriaxone quantification hinges on a balance of sensitivity, specificity, sample throughput, and cost. While LC-MS/MS is often considered the gold standard for bioanalytical applications due to its superior sensitivity and specificity, HPLC-UV and microbiological assays remain relevant and valuable alternatives in different contexts.

FeatureLC-MS/MSHPLC-UVMicrobiological Assay
Sensitivity Very HighModerate to HighLow to Moderate
Specificity Very HighGoodModerate (measures biological activity)
Sample Volume LowModerate to HighModerate
Analysis Time Short (typically < 10 min)Moderate (often 10-20 min)Long (incubation required)
Cost High (instrumentation)ModerateLow
Primary Application Bioanalysis (plasma, serum), PharmacokineticsQuality control, Pharmaceutical formulationsPotency testing, Biological activity assessment

Performance Data: A Quantitative Overview

The following tables summarize the key validation parameters for each method as reported in various studies. This data provides a basis for objective comparison of their performance characteristics.

Table 1: LC-MS/MS Method Performance
ParameterReported Range/ValueReference
Linearity Range 1.01 - 200 µg/mL[2]
3 - 1000 µg/mL
Correlation Coefficient (r²) > 0.99[2]
Intra-assay Precision (%RSD) < 5%[2]
Inter-assay Precision (%RSD) < 10%[2]
Accuracy/Recovery Within ±15%[2]
Table 2: HPLC-UV Method Performance
ParameterReported Range/ValueReference
Linearity Range 0.2 - 20 µg/mL[1]
20 - 150 µg/mL[3]
Correlation Coefficient (r²) 0.9999[1]
Precision (%RSD) 0.16 - 0.7%[1]
Accuracy/Recovery 99.88 - 99.97%[1]
Table 3: Microbiological Assay Performance
ParameterReported Range/ValueReference
Linearity Range 16 - 64 µg/mL[4]
15 - 60 µg/mL
Correlation Coefficient (r²) 0.99998[4]
Precision (%RSD) Repeatability: 1.4%, Intermediate: 2.1-2.5%[4]
Accuracy/Recovery 100.5%[4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed methods.

LC-MS/MS Method Protocol

This method is particularly suited for the quantification of Ceftriaxone in biological matrices like human plasma.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, add an internal standard (e.g., Cefotaxime).

  • Precipitate proteins by adding an organic solvent such as acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis. Some methods may incorporate a phospholipid removal step to minimize matrix effects.[2]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18) is commonly used.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: Typically around 0.4 mL/min.[5]

  • Injection Volume: A small volume, often 2 µL, is injected.[5]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI) is generally employed.[2]

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.

  • Precursor → Product Ion Transitions: For Ceftriaxone: m/z 555.0 → 396.1. For a Cefotaxime internal standard: m/z 456.0 → 324.0.[2]

cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precipitation Protein Precipitation (e.g., Acetonitrile) is->precipitation vortex_centrifuge Vortex & Centrifuge precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject Sample (2 µL) supernatant->injection column C18 Reverse-Phase Column injection->column elution Mobile Phase Elution column->elution esi Electrospray Ionization (ESI+) elution->esi srm Selected Reaction Monitoring (SRM) esi->srm quantification Quantification srm->quantification

LC-MS/MS Experimental Workflow
HPLC-UV Method Protocol

This method is robust for the analysis of pharmaceutical formulations and can also be adapted for biological samples.

1. Sample Preparation:

  • For pharmaceutical dosage forms, an appropriate amount of the injectable powder is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of methanol, water, and orthophosphoric acid).[1]

  • For plasma samples, a protein precipitation step similar to the LC-MS/MS method is typically required.[3]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Waters XTerra RP-18) is a common choice.[1]

  • Mobile Phase: A mixture of a buffer (e.g., 10mM potassium dihydrogen orthophosphate, pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 90:10 v/v).[3]

  • Flow Rate: Typically around 1.0 mL/min.[1]

  • Detection Wavelength: UV detection is performed at the maximum absorbance wavelength of Ceftriaxone, which is around 245 nm.[1]

  • Injection Volume: Typically 20 µL.

Microbiological Assay Protocol

This method determines the potency of Ceftriaxone by measuring its inhibitory effect on a susceptible microorganism.

1. Microorganism and Media:

  • A susceptible test microorganism is used, for example, Bacillus subtilis ATCC 9371 or Staphylococcus aureus ATCC 6538P.[4]

  • An appropriate antibiotic medium is prepared and sterilized.

2. Assay Procedure (Cylinder-Plate Method):

  • A base layer of the antibiotic medium is poured into petri dishes and allowed to solidify.

  • A seed layer, inoculated with the test microorganism, is poured over the base layer.

  • Sterile cylinders are placed on the agar (B569324) surface.

  • Standard solutions of Ceftriaxone at known concentrations and the test samples are added to the cylinders.

  • The plates are incubated under specific conditions (e.g., 37°C for 18 hours).

3. Data Analysis:

  • The diameters of the zones of inhibition are measured.

  • A standard curve is prepared by plotting the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.

  • The potency of the test sample is determined from the standard curve.

Logical Relationships of Method Selection

The choice of analytical method is often guided by the specific requirements of the study. The following diagram illustrates the decision-making process based on key analytical needs.

cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify Ceftriaxone high_sensitivity High Sensitivity & Specificity Required? start->high_sensitivity biological_activity Measure Biological Activity? high_sensitivity->biological_activity No lcmsms LC-MS/MS high_sensitivity->lcmsms Yes cost_throughput Cost & High Throughput a Priority? biological_activity->cost_throughput No microbio Microbiological Assay biological_activity->microbio Yes hplcuv HPLC-UV cost_throughput->hplcuv Yes cost_throughput->hplcuv No (General Purpose)

Decision Tree for Method Selection

Conclusion

HPLC-UV offers a robust, cost-effective, and widely accessible alternative, especially for quality control in pharmaceutical manufacturing where high concentrations are typical and extreme sensitivity is not the primary concern.[1]

The microbiological assay, while less precise and more time-consuming, provides a unique and crucial piece of information: the biological activity or potency of the antibiotic. This is particularly important for ensuring the therapeutic efficacy of the final drug product.

The choice of method should therefore be a strategic one, aligning the technical capabilities of the assay with the specific questions being addressed by the research or analysis.

References

Statistical analysis of Ceftriaxone sodium salt efficacy in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ceftriaxone's Performance Against Key Alternatives

Ceftriaxone (B1232239) sodium, a third-generation cephalosporin, is a widely utilized antibiotic in the treatment of severe bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile have established it as a cornerstone of antimicrobial therapy. This guide provides a comprehensive statistical analysis of Ceftriaxone's efficacy in preclinical studies, offering a direct comparison with other commonly used antibiotics. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to aid researchers in their drug development and research endeavors.

In Vitro Efficacy: A Comparative Overview

The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency. The following table summarizes the comparative in vitro activity of Ceftriaxone and alternative antibiotics against key bacterial pathogens.

AntibioticPathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ceftriaxone Streptococcus pneumoniae (Penicillin-Susceptible)0.030.12
Streptococcus pneumoniae (Penicillin-Intermediate)0.250.5[1]
Streptococcus pneumoniae (Penicillin-Resistant)1.0[2]1.0[1][2]
Escherichia coli≤0.025≤0.025[3]
Klebsiella pneumoniae0.120.25
Neisseria gonorrhoeae0.0080.03
Cefotaxime (B1668864) Streptococcus pneumoniae (Penicillin-Susceptible)0.030.12
Streptococcus pneumoniae (Penicillin-Intermediate)0.51.0[1]
Streptococcus pneumoniae (Penicillin-Resistant)1.02.0[1]
Ceftaroline Streptococcus pneumoniae (Penicillin-Resistant)0.120.25[4]
Cefepime Klebsiella pneumoniae (ESBL-negative)≤12
Klebsiella pneumoniae (ESBL-positive)2>32[5]
Meropenem (B701) Escherichia coli (ESBL-negative)≤0.03≤0.03
Escherichia coli (ESBL-producing)0.25[6]0.25[6]
Klebsiella pneumoniae≤0.060.12
Gentamicin Neisseria gonorrhoeae4[7][8]8[7][8]

In Vivo Efficacy in Preclinical Infection Models

Preclinical animal models are indispensable for evaluating the in vivo performance of antibiotics. These studies provide crucial data on efficacy in a physiological context. The following tables summarize the efficacy of Ceftriaxone and its alternatives in murine and rabbit models of pneumonia and gonorrhea.

Pneumonia Models
AntibioticAnimal ModelBacterial StrainDosing RegimenBacterial Load Reduction (log₁₀ CFU/g)Survival Rate (%)Reference
Ceftriaxone Leukopenic MouseS. pneumoniae (Penicillin- and Cephalosporin-Resistant)100 mg/kg every 12h1.8 (in 24h)>80[9][10]
Cefotaxime Leukopenic MouseS. pneumoniae (Penicillin- and Cephalosporin-Resistant)400 mg/kg every 8h-66-75[9][10]
Ceftaroline RabbitS. pneumoniae (Ceftriaxone-Resistant)600 mg/12h (human equivalent)~8 (in lungs)Not Reported[11][12]
Ceftriaxone RabbitS. pneumoniae (Ceftriaxone-Resistant)1 g/24h (human equivalent)2 (in lungs)Not Reported[11][12]
Gonorrhea Model
AntibioticAnimal ModelBacterial StrainDosing RegimenOutcomeReference
Ceftriaxone MouseN. gonorrhoeae (Susceptible)5 mg/kg (single dose)100% clearance within 48h[13]
Ceftriaxone MouseN. gonorrhoeae (Resistant)120 mg/kg (fractionated 3x daily)90% clearance[13][14]
Cefixime MouseN. gonorrhoeae (Susceptible)12 mg/kg (single dose)100% clearance within 48h[13]

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

Understanding the PK/PD profile of an antibiotic is essential for optimizing dosing regimens and predicting therapeutic success. The following table presents key PK/PD parameters for Ceftriaxone and a comparator in preclinical models.

AntibioticAnimal ModelDoseCmax (mg/L)T½ (h)AUC₀₋₂₄ (mg·h/L)%T > MIC for EfficacyReference
Ceftriaxone Rabbit1 g/24h (human equivalent)158Not Reported938>20-24h for N. gonorrhoeae[11][12][13]
Ceftaroline Rabbit600 mg/12h (human equivalent)20Not Reported15525% for S. pneumoniae[11][12]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftriaxone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15] This process is mediated through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[15] The inhibition of this process leads to a compromised cell wall and ultimately cell lysis.

Ceftriaxone Mechanism of Action cluster_0 Bacterial Cytoplasm cluster_2 Periplasmic Space UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Peptide Pentapeptide Chain UDP_NAM->Peptide Addition Lipid_II Lipid II Peptide->Lipid_II Translocation to Membrane Peptidoglycan_Precursor Peptidoglycan Precursor (NAG-NAM-Pentapeptide) Lipid_II->Peptidoglycan_Precursor Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursor->PBP Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibits Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Ceftriaxone inhibits bacterial cell wall synthesis.

Experimental Protocols

Murine Pneumonia Model

The murine pneumonia model is a standard preclinical model for evaluating the efficacy of antibiotics against respiratory pathogens.[16]

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.[17][18]

  • Bacterial Strain: A clinically relevant strain of bacteria, such as Streptococcus pneumoniae or Klebsiella pneumoniae, is grown to mid-log phase.[16][19]

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a specific inoculum of the bacterial suspension (e.g., 10⁶ CFU in 50 µL of PBS).[17][20]

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment with the test antibiotic (e.g., Ceftriaxone) or a comparator is initiated. The route of administration (e.g., subcutaneous or intraperitoneal) and dosing regimen are based on the pharmacokinetic profile of the drug in mice.[9][10]

  • Outcome Assessment: At various time points post-treatment, mice are euthanized, and lungs and sometimes spleen and blood are harvested. Bacterial load is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar (B569324) media. Survival rates are also monitored over a set period.[9][10]

Murine Pneumonia Model Workflow start Start animal_prep Animal Preparation (e.g., BALB/c mice, 6-8 weeks old) start->animal_prep bacterial_prep Bacterial Culture (e.g., S. pneumoniae to mid-log phase) start->bacterial_prep infection Infection (Intranasal or Intratracheal Instillation) animal_prep->infection bacterial_prep->infection treatment Treatment Initiation (e.g., Ceftriaxone or comparator) infection->treatment outcome Outcome Assessment treatment->outcome bacterial_load Bacterial Load Quantification (Lungs, Spleen, Blood) outcome->bacterial_load survival Survival Monitoring outcome->survival end End bacterial_load->end survival->end

Caption: Workflow of a typical murine pneumonia model.

Minimum Inhibitory Concentration (MIC) Determination

MIC is determined using standardized methods, such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotic are prepared in a microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[21][22]

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.

  • Antibiotic Addition: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC) to different culture tubes. A growth control tube without the antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated at 35°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.[21]

This guide provides a foundational understanding of the preclinical efficacy of Ceftriaxone sodium in comparison to its alternatives. The presented data and methodologies are intended to support researchers in making informed decisions in their antibiotic research and development efforts.

References

Safety Operating Guide

Proper Disposal of Ceftriaxone Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of ceftriaxone (B1232239) sodium salt is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of ceftriaxone sodium salt waste, aligning with established safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound can cause allergic skin reactions and may lead to allergy or asthma symptoms if inhaled.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Laboratory coat or impervious clothing.[3]

  • Respiratory Protection: A suitable respirator should be used, especially in case of inadequate ventilation or when generating dust.[2][3]

Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[3] Avoid generating dust during handling and weighing procedures.[4]

II. Waste Characterization and Segregation

Proper disposal begins with the correct classification and segregation of waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[5]

  • Hazardous Pharmaceutical Waste: While this compound is not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification, as state and local regulations may vary.[5] Factors that could render it hazardous include exhibiting certain characteristics (ignitability, corrosivity, reactivity, toxicity) or being mixed with other hazardous chemicals.

  • Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous by your EHS department, it should still be managed as pharmaceutical waste and not disposed of in regular trash or drains.[6]

Segregation at the Point of Generation:

  • Black Containers: For RCRA hazardous pharmaceutical waste.[7]

  • Blue or White Containers: For non-hazardous pharmaceutical waste.[5]

Never dispose of this compound, or any pharmaceutical, down the drain or toilet.[5][6][8] This practice is prohibited for hazardous pharmaceuticals and is a poor environmental practice for all pharmaceutical waste.[5]

III. Step-by-Step Disposal Procedures

The following operational plan outlines the procedural steps for the proper disposal of this compound from a laboratory setting.

Step 1: Containment of Unused or Expired Pure this compound

  • For pure, unused, or expired this compound, ensure the original container is securely sealed.

  • If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container. The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of disposal preparation.

Step 2: Management of Contaminated Labware and Materials

  • Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.

  • For liquid solutions of ceftriaxone, absorb the solution with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[3]

  • Place all contaminated materials into the appropriate pharmaceutical waste container (black for hazardous, blue/white for non-hazardous).

Step 3: Handling Spills

  • In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Wearing the appropriate PPE, contain the spill.

  • For dry spills: Carefully sweep or vacuum the material, avoiding dust generation.[4] Use a vacuum cleaner equipped with a HEPA filter.[4]

  • For liquid spills: Absorb the spill with inert material.[3]

  • Decontaminate the spill area with alcohol or a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.[3][9]

  • Collect all cleanup materials and place them in a sealed container for disposal as pharmaceutical waste.

Step 4: Final Disposal Pathway

  • All containers of this compound waste must be disposed of through a licensed hazardous or medical waste management company.

  • The primary method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[4][5][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Never dispose of this compound waste in regular municipal trash or through sewer systems.[6]

IV. Quantitative Data Summary

While specific experimental data for disposal is not available, the following table summarizes relevant quantitative information for the handling and storage of this compound.

ParameterValueSource
Recommended Storage Temperature4°C, sealed in a cool, well-ventilated area[3]
Alternative Storage Temperature20°C to 25°C (68°F to 77°F)[8][9]
Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV)Not available (No substances with occupational exposure limit values)[3][10]

Experimental Protocols for Inactivation

The provided search results do not contain specific, validated experimental protocols for the chemical inactivation of this compound in a laboratory setting prior to disposal. The standard and recommended procedure is the collection and subsequent incineration by a licensed waste management facility.

For researchers interested in developing inactivation protocols, a literature search on the degradation of beta-lactam antibiotics may provide potential methodologies. Such experiments would require rigorous validation to ensure complete degradation of the active molecule and would need to be approved by the institution's EHS department before implementation as a standard disposal procedure.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation and Assessment cluster_1 Segregation and Containment cluster_2 Final Disposal Pathway Start This compound Waste Generated Assess Assess Waste Type (Pure Chemical, Contaminated Material, Spill Debris) Start->Assess Pure Pure/Expired Chemical: - Securely seal container - Label clearly Assess->Pure Pure Chemical Contaminated Contaminated Materials: - Collect in sealed bag/container Assess->Contaminated Contaminated Labware Spill Spill Debris: - Collect all cleanup materials - Seal in a container Assess->Spill Spill Cleanup ConsultEHS Consult EHS for Classification (Hazardous vs. Non-Hazardous) Pure->ConsultEHS Contaminated->ConsultEHS Spill->ConsultEHS Hazardous Place in Black Hazardous Pharmaceutical Waste Container ConsultEHS->Hazardous Hazardous NonHazardous Place in Blue/White Non-Hazardous Pharmaceutical Waste Container ConsultEHS->NonHazardous Non-Hazardous Collection Collection by Licensed Waste Management Vendor Hazardous->Collection NonHazardous->Collection Incineration Final Disposal: Incineration at Permitted Facility Collection->Incineration

Caption: Logical workflow for this compound waste disposal.

Start Spill of this compound Occurs PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Start->PPE Contain Contain the Spill PPE->Contain Assess Assess Spill Type Contain->Assess Dry Dry Spill: - Sweep/vacuum carefully - Avoid generating dust Assess->Dry Dry Powder Liquid Liquid Spill: - Absorb with inert material Assess->Liquid Liquid Solution Cleanup Collect all cleanup materials into a sealed container Dry->Cleanup Liquid->Cleanup Decontaminate Decontaminate the area (e.g., with alcohol) Cleanup->Decontaminate Dispose Dispose of container as pharmaceutical waste Decontaminate->Dispose

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ceftriaxone sodium salt, a cephalosporin (B10832234) antibiotic. Adherence to these protocols is critical to mitigate exposure risks and ensure a secure laboratory environment.

This compound, while a valuable tool in research and development, necessitates careful handling due to its potential to cause skin and eye irritation, as well as allergic reactions upon inhalation.[1][2] This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

Recommended Personal Protective Equipment

The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves. Double gloving is recommended.[3][4]Prevents skin contact and absorption. The absence of powder minimizes the risk of aerosolizing the compound.[3] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.[4]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5][6]Protects against splashes, dust, and aerosols. Standard prescription eyeglasses are not a substitute for appropriate safety eyewear.[3]
Protective Clothing Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4]Protects skin and personal clothing from contamination. Gowns should be promptly changed if contaminated.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher).[1][3][7]Essential when handling the powder form, creating aerosols, or when adequate ventilation cannot be guaranteed to prevent inhalation and potential respiratory sensitization.[1][3]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure during the handling of this compound.

Preparation and Handling:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust and aerosols.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[5][7]

  • Pre-Handling Check: Before starting any procedure, inspect all PPE for integrity. Ensure all necessary equipment and materials are within the containment area to avoid unnecessary movement.

  • Weighing: When weighing the powdered form of this compound, do so within a ventilated enclosure to minimize the generation of airborne particles.[3]

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound to prevent splashing and aerosol formation.[3]

  • Avoid Contact: Exercise caution to avoid direct contact with the skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[4][5]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Donning and Doffing PPE:

A critical aspect of safety is the correct sequence for putting on and taking off PPE to prevent self-contamination.

Donning Sequence:

  • Gown

  • Mask or Respirator

  • Goggles or Face Shield

  • Gloves (the outer glove should cover the cuff of the gown)[4]

Doffing Sequence:

  • Outer Gloves (if double-gloved)

  • Gown and Outer Gloves (peel away from the body, turning the gown inside out)

  • Goggles or Face Shield (handle by the headband or earpieces)

  • Mask or Respirator

  • Inner Gloves

  • Wash hands immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials contaminated with this compound, including unused product, empty containers, gloves, gowns, and other consumables, should be treated as hazardous waste.[7]

  • Containment: Contaminated waste must be collected in clearly labeled, sealed containers suitable for hazardous chemical waste.[7][8]

  • Disposal Regulations: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1][5][7] Consult your institution's environmental health and safety department for specific guidance.

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials Ensure Safety Features (Eyewash, Shower) don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste Follow Institutional Protocols doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.